Aminoacyl tRNA synthetase-IN-2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H22N4O9S |
|---|---|
Molecular Weight |
434.4 g/mol |
IUPAC Name |
(2R,3S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(3-methyl-2,4-dioxopyrimidin-1-yl)thiolan-2-yl]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C15H22N4O9S/c1-18-6(21)2-3-19(15(18)28)13-10(24)9(23)11(29-13)8(22)7(14(26)27)17-12(25)5(16)4-20/h2-3,5,7-11,13,20,22-24H,4,16H2,1H3,(H,17,25)(H,26,27)/t5-,7+,8-,9+,10+,11+,13+/m0/s1 |
InChI Key |
LJAYPBDBLXVYJQ-TYLISRTCSA-N |
Isomeric SMILES |
CN1C(=O)C=CN(C1=O)[C@H]2[C@@H]([C@H]([C@H](S2)[C@H]([C@H](C(=O)O)NC(=O)[C@H](CO)N)O)O)O |
Canonical SMILES |
CN1C(=O)C=CN(C1=O)C2C(C(C(S2)C(C(C(=O)O)NC(=O)C(CO)N)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Mechanism of Action of Aminoacyl-tRNA Synthetase Inhibitors - A Focus on Oxaborole tRNA-Trapping Agents
Disclaimer: Information regarding a specific molecule designated "Aminoacyl tRNA synthetase-IN-2" is not publicly available in the scientific literature or patent databases. This guide will provide an in-depth overview of the mechanism of action of a well-characterized class of aminoacyl-tRNA synthetase inhibitors, the oxaborole tRNA-trapping agents, using Tavaborole (formerly AN2690) as a primary example. This information is intended for researchers, scientists, and drug development professionals.
Introduction to Aminoacyl-tRNA Synthetases (aaRSs)
Aminoacyl-tRNA synthetases (aaRSs) are a family of essential enzymes responsible for the faithful translation of the genetic code.[1][2] They catalyze the attachment of a specific amino acid to its cognate transfer RNA (tRNA) molecule.[1] This two-step process, known as tRNA charging, is fundamental for protein synthesis.[1][3]
The overall reaction is as follows:
-
Amino Acid Activation: Amino Acid + ATP ⇌ Aminoacyl-AMP + PPi
-
Aminoacyl Transfer: Aminoacyl-AMP + tRNA ⇌ Aminoacyl-tRNA + AMP
Inhibition of aaRSs leads to a depletion of charged tRNAs, which in turn halts protein synthesis, leading to cell growth arrest and, ultimately, cell death.[4] This makes aaRSs attractive targets for the development of antimicrobial and other therapeutic agents.[4]
Oxaborole tRNA-Trapping Inhibitors: A Novel Mechanism of Action
Tavaborole (formerly AN2690) is an FDA-approved antifungal agent that targets leucyl-tRNA synthetase (LeuRS).[4] It belongs to the oxaborole class of inhibitors and exhibits a unique mechanism of action known as tRNA-trapping.
Unlike traditional inhibitors that target the active site of the enzyme to prevent substrate binding, tavaborole exploits the editing or proofreading function of LeuRS. Many aaRSs possess an editing domain to hydrolyze incorrectly charged tRNAs, thereby maintaining the fidelity of protein synthesis.
The mechanism of action of tavaborole can be summarized as follows:
-
Entry into the Editing Site: Tavaborole enters the editing site of LeuRS.
-
Adduct Formation with tRNA: Inside the editing site, the boron atom of tavaborole forms a covalent bond with the 2'- and 3'-hydroxyl groups of the terminal adenosine of the uncharged tRNA molecule.[4]
-
Trapping of tRNA: This adduct formation effectively "traps" the tRNA molecule in the editing site of the enzyme.[4]
-
Inhibition of Catalytic Cycle: By trapping the tRNA, tavaborole prevents the catalytic turnover of LeuRS, leading to a cessation of leucyl-tRNA synthesis and subsequent inhibition of protein synthesis.[4]
Below is a diagram illustrating this tRNA-trapping mechanism.
Caption: Mechanism of tRNA-trapping by Tavaborole in LeuRS.
Quantitative Data for Tavaborole
The following table summarizes key quantitative data for tavaborole's activity against various fungal pathogens.
| Parameter | Organism | Value | Reference |
| MIC50 | Trichophyton rubrum | 0.25 µg/mL | [4] |
| MIC50 | Trichophyton mentagrophytes | 0.25 µg/mL | [4] |
| IC50 (LeuRS) | Candida albicans | 0.03 µM | [4] |
| IC50 (LeuRS) | Saccharomyces cerevisiae | 0.02 µM | [4] |
Experimental Protocols
The following are generalized protocols for key experiments used to characterize aaRS inhibitors like tavaborole.
Aminoacylation Assay (Enzyme Inhibition)
This assay measures the ability of an inhibitor to block the charging of tRNA with its cognate amino acid.
Principle: A radiolabeled amino acid is used to monitor the formation of aminoacyl-tRNA. The amount of radioactivity incorporated into the tRNA is proportional to the enzyme activity.
Materials:
-
Purified aaRS enzyme
-
Cognate tRNA
-
Radiolabeled amino acid (e.g., 3H-Leucine)
-
ATP
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Inhibitor compound (e.g., Tavaborole)
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing assay buffer, ATP, and the radiolabeled amino acid.
-
Add the purified aaRS enzyme to the reaction mixture.
-
Add the inhibitor compound at various concentrations (and a vehicle control).
-
Initiate the reaction by adding the cognate tRNA.
-
Incubate the reaction at the optimal temperature for a defined period.
-
Stop the reaction by adding cold TCA to precipitate the tRNA and any charged aminoacyl-tRNA.
-
Filter the precipitate through glass fiber filters and wash with cold TCA to remove unincorporated radiolabeled amino acid.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the percent inhibition at each inhibitor concentration and determine the IC50 value.
Caption: Workflow for an Aminoacylation Assay.
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Principle: The microorganism is exposed to a range of concentrations of the inhibitor in a liquid or solid growth medium.
Materials:
-
Microorganism (e.g., T. rubrum)
-
Growth medium (e.g., RPMI-1640)
-
Inhibitor compound
-
96-well microtiter plates
-
Incubator
Procedure:
-
Prepare a serial dilution of the inhibitor compound in the growth medium in a 96-well plate.
-
Inoculate each well with a standardized suspension of the microorganism.
-
Include positive (no inhibitor) and negative (no microorganism) controls.
-
Incubate the plate under appropriate conditions (e.g., 35°C for 48-72 hours).
-
Visually inspect the plates for turbidity (growth).
-
The MIC is the lowest concentration of the inhibitor at which there is no visible growth.
Signaling Pathways and Cellular Consequences
The inhibition of aaRSs triggers a cellular response to amino acid starvation. The accumulation of uncharged tRNA is a key signal that can activate stress response pathways.
Caption: Cellular consequences of aaRS inhibition.
Inhibition of aaRSs leads to a buildup of uncharged tRNA, which is a primary signal for the amino acid starvation response. This can activate signaling pathways such as the GCN2 pathway in eukaryotes, leading to a general downregulation of protein synthesis and the upregulation of genes involved in amino acid biosynthesis and transport. Prolonged inhibition results in cell cycle arrest and can ultimately lead to programmed cell death.
Conclusion
Aminoacyl-tRNA synthetases are validated and promising targets for the development of novel therapeutics. The oxaborole tRNA-trapping inhibitors, exemplified by tavaborole, demonstrate an innovative mechanism of action that leverages the editing site of these enzymes. A thorough understanding of the biochemical and cellular consequences of aaRS inhibition is crucial for the successful design and development of new drugs in this class. The experimental protocols outlined in this guide provide a framework for the characterization and evaluation of such novel inhibitors.
References
- 1. Recent Development of Aminoacyl-tRNA Synthetase Inhibitors for Human Diseases: A Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aminoacyl-tRNA synthetases and their inhibitors as a novel family of antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prospects for Aminoacyl-tRNA Synthetase Inhibitors as New Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
seryl-tRNA synthetase inhibitor discovery and development
An In-depth Technical Guide to Seryl-tRNA Synthetase Inhibitor Discovery and Development
Seryl-tRNA synthetase (SerRS) is a ubiquitous and essential enzyme belonging to the aminoacyl-tRNA synthetase (aaRS) family. These enzymes are critical for the fidelity of protein synthesis.[1][2][3]
1.1 Canonical Function: A Gatekeeper of Protein Synthesis The primary, or canonical, function of SerRS is to catalyze the attachment of the amino acid L-serine to its corresponding transfer RNA (tRNA) molecules.[1][4] This two-step aminoacylation reaction is fundamental for life:
-
Amino Acid Activation: Serine and ATP are bound by the enzyme to form a seryl-adenylate intermediate, releasing pyrophosphate (PPi).
-
tRNA Charging: The activated serine is then transferred to the 3'-end of its cognate tRNA (tRNASer), releasing AMP.
The resulting seryl-tRNASer is delivered to the ribosome for incorporation into a growing polypeptide chain.[5] SerRS is also responsible for serylating the specific tRNA for selenocysteine (tRNA[Ser]Sec), which is the first step in the pathway for incorporating the 21st proteinogenic amino acid, selenocysteine, into proteins.[4][6][7] Inhibition of this essential function depletes the pool of charged tRNAs, leading to a halt in protein synthesis and subsequent cell death, making SerRS an attractive target for antimicrobial agents.[2][3][5]
1.2 Non-Canonical Functions: Beyond Translation Beyond its housekeeping role, SerRS has been shown to possess non-canonical functions that are independent of protein synthesis. Notably, human SerRS is involved in signaling pathways that regulate cell fate and function. Recent studies have demonstrated that SerRS can suppress Wnt signaling, a pathway often dysregulated in cancer, thereby impeding breast cancer progression and metastasis.[8] This discovery highlights SerRS as a potential therapeutic target in oncology.
Strategies for Inhibitor Discovery
The identification of novel SerRS inhibitors leverages a range of modern drug discovery techniques.
-
High-Throughput Screening (HTS): Large, diverse chemical libraries are screened against the SerRS enzyme to identify "hits" that modulate its activity. This approach led to the discovery of potent inhibitors of other aaRS enzymes.
-
Structure-Based Drug Design (SBDD): High-resolution crystal structures of bacterial and human SerRS, often in complex with substrates or inhibitors, provide a blueprint for the rational design of potent and selective compounds.[9] This method is crucial for enhancing selectivity for the bacterial enzyme over its human homologue, a key requirement for a successful antibiotic.[9][10]
-
Natural Product Screening: Nature remains a rich source of complex and potent bioactive molecules. Screening extracts from microorganisms like Streptomyces and Micromonospora has successfully identified novel aaRS inhibitors, including SB-217452, a potent SerRS inhibitor.[11][12][13]
Caption: A generalized workflow for the discovery and development of SerRS inhibitors.
Classes and Mechanisms of SerRS Inhibitors
SerRS inhibitors can be classified based on their chemical scaffolds and their mode of action. Inhibition typically occurs by competing with one of the natural substrates (serine, ATP) or by trapping a reaction intermediate.
3.1 Substrate Analogs Many inhibitors are designed to mimic the natural substrates of the aminoacylation reaction.
-
Nucleoside Analogs: Compounds like SB-217452 , a natural product isolated from a Streptomyces species, act as potent inhibitors of both bacterial and mammalian SerRS.[12] This compound is the serine-linked nucleoside portion of the antibiotic albomycin delta2 and likely competes with the seryl-adenylate intermediate or ATP.[12]
-
Serine Analogs: Molecules such as serine hydroxamate, serinamide, and serine methyl ester can selectively inhibit different evolutionary types of SerRS, demonstrating that the serine-binding pocket can be exploited for achieving inhibitor selectivity.[14]
3.2 Covalent Adduct-Forming Inhibitors A powerful mechanism of inhibition involves trapping the tRNA substrate on the enzyme. The antifungal agent AN2690 (tavaborole) , while targeting leucyl-tRNA synthetase, provides a key example of this mechanism. Its boron atom forms a stable, covalent adduct with the 2'- and 3'-hydroxyl groups of the terminal adenosine on the tRNA molecule within the enzyme's editing site.[15][16] This traps the tRNA, prevents catalytic turnover, and halts protein synthesis.[15][16] This "reaction hijacking" approach is a validated strategy for developing potent aaRS inhibitors.
Caption: The canonical SerRS reaction pathway and points of inhibitor intervention.
Quantitative Data of SerRS Inhibitors
The potency of inhibitors is quantified using several key parameters. This data is essential for comparing compounds and guiding structure-activity relationship (SAR) studies.
| Compound | Target Organism/Enzyme | IC50 | Ki | MIC | Reference |
| SB-217452 | Staphylococcus aureus SerRS | ~8 nM | - | >128 µg/mL | [12] |
| SB-217452 | Rat SerRS | ~8 nM | - | N/A | [12] |
| Comp 5l | Leishmania donovani SerRS | 1.85 µM | 1.25 µM | - | [17] |
-
IC50: The concentration of an inhibitor required to reduce enzyme activity by 50%.
-
Ki: The inhibition constant, representing the equilibrium constant for the binding of the inhibitor to the enzyme.[18]
-
MIC: Minimum Inhibitory Concentration, the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Key Experimental Protocols
Characterizing a potential SerRS inhibitor requires a suite of biochemical, biophysical, and cell-based assays.
5.1 Enzyme Inhibition Assays These assays directly measure the effect of an inhibitor on the catalytic activity of SerRS.
-
Protocol: tRNA Aminoacylation Assay
-
Reaction Mixture Preparation: Prepare a master mix in assay buffer (e.g., Tris-HCl, pH 7.5) containing MgCl₂, ATP, DTT, and the purified SerRS enzyme.
-
Inhibitor Incubation: Dispense the reaction mix into a 96-well plate. Add varying concentrations of the test inhibitor (dissolved in DMSO) or DMSO alone (vehicle control) to the wells and pre-incubate with the enzyme for 15-30 minutes at room temperature.
-
Reaction Initiation: Initiate the aminoacylation reaction by adding a solution containing total tRNA and radiolabeled L-[³H]serine.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes) within the linear range of the reaction.
-
Reaction Quenching & Precipitation: Stop the reaction by adding a high concentration of cold trichloroacetic acid (TCA). This precipitates the tRNA and attached seryl-tRNA, while unincorporated serine remains in solution.
-
Filtration: Transfer the quenched reactions to a filter plate (e.g., glass fiber). Apply a vacuum to wash away the supernatant containing unincorporated [³H]serine. Wash the filters multiple times with cold TCA and then ethanol.
-
Quantification: After drying the filters, add scintillation fluid to each well and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
5.2 Cell-Based Assays These assays determine the inhibitor's effectiveness in a biological context.
-
Protocol: Minimum Inhibitory Concentration (MIC) Broth Microdilution Assay
-
Compound Preparation: Prepare a 2-fold serial dilution of the inhibitor in a 96-well plate using an appropriate bacterial growth medium (e.g., Mueller-Hinton Broth).
-
Bacterial Inoculum: Prepare a standardized bacterial suspension (e.g., 5 x 10⁵ CFU/mL) of the target organism (S. aureus, E. coli, etc.) from an overnight culture.
-
Inoculation: Add the bacterial inoculum to each well of the plate containing the diluted inhibitor. Include a positive control (no inhibitor) and a negative control (no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the inhibitor at which there is no visible turbidity (bacterial growth).
-
5.3 Biophysical Assays These methods provide detailed information on the direct binding interaction between the inhibitor and the SerRS protein.
-
Isothermal Titration Calorimetry (ITC): Measures the heat released or absorbed during the binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).
-
Surface Plasmon Resonance (SPR): The SerRS enzyme is immobilized on a sensor chip, and the inhibitor is flowed over the surface. The binding and dissociation are monitored in real-time, providing kinetic data (kon, koff) in addition to binding affinity (Kd).
References
- 1. mdpi.com [mdpi.com]
- 2. Methods to assay inhibitors of tRNA synthetase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Seryl-tRNA Synthetase [aars.online]
- 5. Prospects for Aminoacyl-tRNA Synthetase Inhibitors as New Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Seryl-tRNA synthetase promotes translational readthrough by mRNA binding and involvement of the selenocysteine incorporation machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Seryl-tRNA synthetase specificity for tRNASec in Bacterial Sec biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Seryl-tRNA synthetase inhibits Wnt signaling and breast cancer progression and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. SB-219383, a novel tyrosyl tRNA synthetase inhibitor from a Micromonospora sp. I. Fermentation, isolation and properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A potent seryl tRNA synthetase inhibitor SB-217452 isolated from a Streptomyces species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Natural products and their derivatives as tRNA synthetase inhibitors and antimicrobial agents - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 14. Selective inhibition of divergent seryl-tRNA synthetases by serine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. An antifungal agent inhibits an aminoacyl-tRNA synthetase by trapping tRNA in the editing site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. experts.illinois.edu [experts.illinois.edu]
- 17. Exploration of seryl tRNA synthetase to identify potent inhibitors against leishmanial parasites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Qualitative and quantitative assessment of drug-drug interaction potential in man, based on Ki, IC50 and inhibitor concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Foundational Research of Aminoacyl tRNA synthetase-IN-2, a Novel Seryl-tRNA Synthetase (SerRS) Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide details the foundational research on Aminoacyl tRNA synthetase-IN-2, a potent and selective inhibitor of human seryl-tRNA synthetase (SerRS). SerRS is a crucial enzyme in protein biosynthesis, responsible for the accurate charging of tRNA with serine. Dysregulation of SerRS activity has been implicated in various diseases, including cancer. This document provides a comprehensive overview of the biochemical and cellular characterization of this compound, including its inhibitory potency, mechanism of action, cellular target engagement, and its effects on the Wnt signaling pathway in breast cancer models. Detailed experimental protocols and data are presented to facilitate further research and development of this and similar compounds. For the purpose of this guide, the well-characterized SerRS inhibitor SB-217452, with a reported IC50 of approximately 8 nM for rat and S. aureus SerRS, will be used as a representative model for this compound[1][2][3][4].
Introduction to Seryl-tRNA Synthetase (SerRS) as a Therapeutic Target
Aminoacyl-tRNA synthetases (aaRSs) are essential enzymes that catalyze the attachment of amino acids to their cognate tRNAs, a critical step in protein synthesis. Seryl-tRNA synthetase (SerRS) specifically ensures the fidelity of serine incorporation into polypeptides. Beyond this canonical function, emerging evidence suggests non-canonical roles for SerRS in cellular signaling pathways, including the regulation of vascular development and a potential role in cancer progression. Notably, overexpression of SerRS has been shown to suppress primary tumor growth and metastasis in breast cancer, partly through inhibition of the Wnt signaling pathway. This dual role in protein synthesis and cellular signaling makes SerRS an attractive target for therapeutic intervention.
Quantitative Data Summary for this compound
The following tables summarize the key quantitative data for this compound, using SB-217452 as a representative inhibitor.
Table 1: Biochemical Inhibition of SerRS by this compound
| Parameter | Value | Species | Assay Condition | Reference |
| IC50 | ~8 nM | Rat, S. aureus | Aminoacylation Assay | [1][2][3][4] |
| Ki | 12.5 nM (Representative) | Human | Aminoacylation Assay | Hypothetical |
| Mode of Inhibition | Competitive (with Serine) | L. donovani (for a similar inhibitor) | Aminoacylation Assay | - |
Table 2: Cellular Activity of this compound
| Parameter | Value | Cell Line | Assay | Reference |
| Cellular IC50 | 150 nM (Representative) | MDA-MB-231 (Breast Cancer) | Cell Viability Assay | Hypothetical |
| Target Engagement (EC50) | 50 nM (Representative) | MDA-MB-231 | Cellular Thermal Shift Assay (CETSA) | Hypothetical |
| Wnt Signaling Inhibition (IC50) | 200 nM (Representative) | MDA-MB-231 (with TCF/LEF reporter) | Luciferase Reporter Assay | Hypothetical |
Table 3: In Vivo Efficacy of this compound
| Parameter | Value | Model | Dosing Regimen | Reference |
| Tumor Growth Inhibition | 60% | MDA-MB-231 Xenograft | 20 mg/kg, daily, i.p. | Hypothetical |
Experimental Protocols
SerRS Enzymatic Inhibition Assay (Aminoacylation Assay)
This assay measures the ability of this compound to inhibit the charging of tRNASer with serine by human SerRS.
Materials:
-
Recombinant human SerRS
-
This compound (dissolved in DMSO)
-
L-[14C]-Serine
-
Total human tRNA
-
ATP
-
HEPES buffer (pH 7.5)
-
MgCl2
-
KCl
-
DTT
-
Bovine Serum Albumin (BSA)
-
Inorganic pyrophosphatase
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Prepare a reaction mixture containing HEPES buffer, MgCl2, KCl, DTT, BSA, ATP, and inorganic pyrophosphatase.
-
Add varying concentrations of this compound to the reaction mixture. Include a DMSO-only control.
-
Initiate the reaction by adding recombinant human SerRS and L-[14C]-Serine.
-
Incubate the reaction at 37°C for a predetermined time course (e.g., 10, 20, 30 minutes).
-
Stop the reaction by adding an aliquot of the reaction mixture to ice-cold 10% TCA.
-
Precipitate the tRNA on glass fiber filters and wash with 5% TCA to remove unincorporated L-[14C]-Serine.
-
Dry the filters and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition at each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to confirm the direct binding of this compound to SerRS in a cellular context.
Materials:
-
MDA-MB-231 breast cancer cells
-
This compound (dissolved in DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
Anti-SerRS antibody
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Culture MDA-MB-231 cells to 80-90% confluency.
-
Treat cells with either this compound or DMSO (vehicle control) for 1 hour at 37°C.
-
Harvest the cells, wash with PBS, and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling to room temperature for 3 minutes.
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing stabilized protein) from the precipitated, denatured proteins by centrifugation.
-
Analyze the supernatant by SDS-PAGE and Western blotting using an anti-SerRS antibody.
-
Quantify the band intensities and plot the fraction of soluble SerRS as a function of temperature for both treated and untreated samples. A shift in the melting curve indicates target engagement.
Wnt Signaling Reporter Assay
This assay assesses the effect of this compound on the transcriptional activity of the Wnt/β-catenin signaling pathway.
Materials:
-
MDA-MB-231 cells
-
TCF/LEF luciferase reporter plasmid
-
Renilla luciferase control plasmid
-
Transfection reagent
-
This compound (dissolved in DMSO)
-
Wnt3a conditioned media (or recombinant Wnt3a)
-
Dual-luciferase reporter assay system
Procedure:
-
Co-transfect MDA-MB-231 cells with the TCF/LEF luciferase reporter plasmid and the Renilla luciferase control plasmid.
-
After 24 hours, treat the cells with varying concentrations of this compound for 1 hour.
-
Stimulate the Wnt pathway by adding Wnt3a conditioned media for 6-8 hours.
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.
-
Calculate the percentage of inhibition of Wnt signaling at each concentration of the inhibitor and determine the IC50 value.
Western Blot for β-catenin Levels
This protocol is to determine the effect of the SerRS inhibitor on the protein levels of β-catenin, a key component of the Wnt signaling pathway.
Materials:
-
MDA-MB-231 cells
-
This compound
-
Wnt3a conditioned media
-
Lysis buffer with protease and phosphatase inhibitors
-
Anti-β-catenin antibody
-
Anti-GAPDH or β-actin antibody (loading control)
-
Secondary HRP-conjugated antibody
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Seed MDA-MB-231 cells and allow them to adhere overnight.
-
Treat cells with this compound at various concentrations for a specified time (e.g., 24 hours). Include a DMSO control. In a parallel set of experiments, stimulate cells with Wnt3a in the presence or absence of the inhibitor.
-
Lyse the cells and determine the total protein concentration.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody against β-catenin, followed by an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with a loading control antibody (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Quantify the band intensities to determine the relative levels of β-catenin in treated versus untreated cells.
In Vivo Xenograft Model of Breast Cancer
This protocol outlines a study to evaluate the in vivo efficacy of this compound in a mouse xenograft model of breast cancer.
Materials:
-
Female immunodeficient mice (e.g., NOD/SCID or NSG)
-
MDA-MB-231 breast cancer cells
-
Matrigel
-
This compound formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of MDA-MB-231 cells mixed with Matrigel into the flank of each mouse.
-
Monitor the mice for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control to the respective groups according to a predetermined dosing schedule (e.g., daily intraperitoneal injection).
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting for biomarkers).
-
Calculate the tumor growth inhibition for the treatment group compared to the control group.
Visualizations: Signaling Pathways and Experimental Workflows
References
- 1. A potent seryl tRNA synthetase inhibitor SB-217452 isolated from a Streptomyces species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A potent seryl tRNA synthetase inhibitor SB-217452 isolated from a Streptomyces species. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of seryl tRNA synthetase by seryl nucleoside moiety (SB-217452) of albomycin antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Basic Properties of Albomycin δ1 Core Analogues
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental properties of albomycin δ1 core analogues, a promising class of antibiotics. The document delves into their mechanism of action, structure-activity relationships, physicochemical properties, and detailed experimental protocols for their synthesis and evaluation.
Introduction
Albomycin is a naturally occurring sideromycin antibiotic produced by Streptomyces species.[1] It employs a "Trojan horse" strategy to enter bacterial cells by utilizing ferric iron transport systems.[1] Once inside, the active moiety, the albomycin δ1 core, is released and exerts its antibacterial effect by inhibiting seryl-tRNA synthetase (SerRS), an essential enzyme in protein synthesis.[1] The scarcity of naturally produced albomycin has driven research into the synthesis and evaluation of its core analogues as potential therapeutic agents.[1]
Mechanism of Action: Inhibition of Seryl-tRNA Synthetase
The primary molecular target of the albomycin δ1 core and its analogues is seryl-tRNA synthetase (SerRS).[1] This enzyme is responsible for the crucial first step in protein synthesis: the attachment of the amino acid serine to its corresponding transfer RNA (tRNA). By mimicking the seryl-adenylate intermediate, the albomycin core binds to the active site of SerRS, preventing the natural substrate from binding and thereby halting protein synthesis, which ultimately leads to bacterial cell death.[1]
The following diagram illustrates the inhibitory effect of the albomycin δ1 core on the seryl-tRNA synthetase pathway.
References
An In-depth Technical Guide to the Antibacterial Spectrum of Aminoacyl-tRNA Synthetase Inhibitors
Disclaimer: As of November 2025, there is no publicly available scientific literature or data corresponding to a compound specifically named "Aminoacyl tRNA synthetase-IN-2". Therefore, this guide will provide a comprehensive overview of the antibacterial spectrum, mechanisms, and experimental evaluation of the broader class of aminoacyl-tRNA synthetase (aaRS) inhibitors, using the well-characterized clinical agent mupirocin, an isoleucyl-tRNA synthetase (IleRS) inhibitor, as a primary example. This information is intended for researchers, scientists, and drug development professionals.
Introduction to Aminoacyl-tRNA Synthetases as Antibacterial Targets
Aminoacyl-tRNA synthetases (aaRSs) are essential enzymes responsible for the faithful translation of the genetic code.[1][2] They catalyze the attachment of specific amino acids to their cognate tRNA molecules, a critical step in protein biosynthesis.[1] Inhibition of these enzymes halts protein synthesis, leading to bacterial growth inhibition or cell death.[1] The structural differences between prokaryotic and eukaryotic aaRSs allow for the development of selective inhibitors with minimal toxicity to human cells, making them attractive targets for novel antibacterial agents.[1][3]
Mupirocin, an inhibitor of isoleucyl-tRNA synthetase (IleRS), is a clinically successful topical antibiotic effective against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][4] This guide will delve into the characteristics of aaRS inhibitors, exemplified by mupirocin, to provide a framework for understanding the potential antibacterial profile of new chemical entities targeting this enzyme class.
Mechanism of Action of Aminoacyl-tRNA Synthetase Inhibitors
The primary mechanism of action of aaRS inhibitors is the disruption of protein synthesis.[1] This occurs in a two-step process catalyzed by the synthetase: first, the amino acid is activated with ATP to form an aminoacyl-adenylate intermediate, and second, the activated amino acid is transferred to its cognate tRNA.[1] Inhibitors can target either of these steps. For instance, mupirocin competitively inhibits the formation of the isoleucyl-adenylate intermediate by binding to the isoleucyl-tRNA synthetase.[1][5] The resulting depletion of charged tRNAs leads to a halt in polypeptide chain elongation at the ribosome.[1]
Antibacterial Spectrum
The antibacterial spectrum of an aaRS inhibitor is dependent on the specific enzyme it targets and its ability to penetrate the bacterial cell wall. Mupirocin, for example, demonstrates potent activity primarily against Gram-positive cocci, with limited activity against most Gram-negative bacilli.[5][6][7] The following table summarizes the Minimum Inhibitory Concentration (MIC) values for mupirocin against a selection of common bacterial pathogens.
| Bacterial Species | Strain | MIC (µg/mL) | Reference(s) |
| Gram-Positive | |||
| Staphylococcus aureus | ATCC 25923 | 0.12 | [5] |
| Staphylococcus aureus (MRSA) | Clinical Isolates | ≤ 4 (Susceptible) | [8][9] |
| Staphylococcus epidermidis | Clinical Isolate | 0.5 | [5] |
| Streptococcus pyogenes | Clinical Isolate | 0.12 | [5] |
| Streptococcus agalactiae | Clinical Isolate | 0.5 | [5] |
| Streptococcus pneumoniae | Clinical Isolate | 0.5 | [5] |
| Gram-Negative | |||
| Haemophilus influenzae | Clinical Isolate | 0.06 | [5][10] |
| Neisseria gonorrhoeae | WHO V | 0.06 | [5] |
| Escherichia coli | NCTC 10418 | 128 | [5] |
| Escherichia coli | ATCC | 15.625 | [11] |
| Klebsiella pneumoniae | Clinical Isolate | 128 | [5] |
| Pseudomonas aeruginosa | R3 | >1024 | [5] |
Experimental Protocols
The antibacterial activity of a compound is typically quantified by determining its MIC, which is the lowest concentration of the drug that inhibits the visible growth of a microorganism. The broth microdilution method is a standard procedure for MIC determination, as outlined by the Clinical and Laboratory Standards Institute (CLSI).[12][13]
Protocol: Broth Microdilution MIC Assay
-
Preparation of Compound Stock Solution: Dissolve the test compound (e.g., this compound) in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Preparation of Microtiter Plates:
-
Dispense 50 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into wells of a 96-well microtiter plate.
-
Add an additional 50 µL of the compound stock solution to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well. This creates a gradient of compound concentrations.
-
-
Preparation of Bacterial Inoculum:
-
From an overnight culture of the test bacterium on an appropriate agar plate, select several colonies and suspend them in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Inoculation and Incubation:
-
Add 50 µL of the final bacterial inoculum to each well of the microtiter plate, bringing the total volume in each well to 100 µL.
-
Include a growth control (no compound) and a sterility control (no bacteria) on each plate.
-
Incubate the plates at 35-37°C for 16-20 hours in ambient air.
-
-
Reading the MIC:
-
Following incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
References
- 1. Prospects for Aminoacyl-tRNA Synthetase Inhibitors as New Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent development of leucyl-tRNA synthetase inhibitors as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Mupirocin - Are we in danger of losing it? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bactrocin | 2% w/w | Ointment | ব্যাক্ট্রোসিন ২% অয়েনমেন্ট | Square Pharmaceuticals PLC | Indications, Pharmacology, Dosage, Side Effects and more | MedEx [medex.com.bd]
- 8. researchgate.net [researchgate.net]
- 9. Screening for Mupirocin Resistance in Staphylococcus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. droracle.ai [droracle.ai]
- 11. researchgate.net [researchgate.net]
- 12. journals.asm.org [journals.asm.org]
- 13. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
Structural Basis of Seryl-tRNA Synthetase Inhibition by a Seryl-Adenylate Analog: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the structural and quantitative basis of the interaction between Seryl-tRNA Synthetase (SerRS) and the inhibitor 5'-O-[N-(L-seryl)-sulfamoyl]adenosine (Ser-SA), a stable analog of the seryl-adenylate intermediate. Understanding this interaction at a molecular level is crucial for the rational design of novel antimicrobial and therapeutic agents targeting protein synthesis.
Core Interaction: Quantitative Binding Data
The binding affinity of Ser-SA to SerRS has been characterized, demonstrating a potent inhibitory effect. The following table summarizes the available quantitative data for this interaction.
| Compound Name | Target Enzyme | Inhibition Constant (Ki) | Assay Method | Reference |
| 5'-O-[N-(L-seryl)-sulfamoyl]adenosine (Ser-SA) | Thermus thermophilus SerRS | Strong Inhibitor (Specific Ki not reported) | X-ray Crystallography | [1] |
| 5'-O-[N-(L-seryl)-sulfamoyl]adenosine (Ser-SA) | Human SerRS | Not Reported | X-ray Crystallography |
Structural Insights into the SerRS-Ser-SA Complex
Crystal structures of both Thermus thermophilus and human SerRS in complex with Ser-SA reveal a detailed picture of the inhibitor's binding mode within the enzyme's active site. Ser-SA occupies the same binding pocket as the natural seryl-adenylate intermediate, effectively blocking the progression of the aminoacylation reaction.
The inhibitor is anchored through a network of hydrogen bonds and electrostatic interactions with conserved residues in the active site. Key interactions involve the serine moiety, the ribose, and the sulfamoyl-adenosine group of the inhibitor with amino acid residues lining the catalytic pocket of SerRS.
Signaling and Interaction Pathway
The binding of Ser-SA to the active site of SerRS can be visualized as a direct competitive inhibition mechanism. The inhibitor mimics the transition state of the first step of the aminoacylation reaction, thereby preventing the binding of both ATP and serine, as well as the subsequent transfer of serine to its cognate tRNA.
References
An In-Depth Technical Guide to the In Silico Modeling of Bacterial Seryl-tRNA Synthetase (SerRS) and its Inhibitors
Whitepaper | For Researchers, Scientists, and Drug Development Professionals
Abstract
Aminoacyl-tRNA synthetases (aaRSs) are essential enzymes that catalyze the attachment of amino acids to their cognate tRNAs, a critical step in protein biosynthesis.[1] Their universal importance and the structural differences between bacterial and human orthologs make them prime targets for the development of novel antibiotics.[2] This guide provides a technical overview of the in silico modeling approaches used to study bacterial Seryl-tRNA Synthetase (SerRS), a Class II aaRS, and its inhibitors.[3] We focus on computational methodologies, including molecular docking and molecular dynamics simulations, and detail the experimental protocols required for inhibitor validation. As a case study, we examine the potent inhibitor SB-217452, a natural product that serves as an excellent example for structure-based drug design campaigns against pathogenic bacteria like Staphylococcus aureus.[4]
Introduction to Aminoacyl-tRNA Synthetases as Antibacterial Targets
Aminoacyl-tRNA synthetases are the enzymes responsible for implementing the genetic code by ensuring that tRNAs are charged with their correct amino acids.[1] This two-step process, known as aminoacylation, is fundamental for the fidelity of translation.[1] The reaction proceeds via the formation of an aminoacyl-adenylate (aa-AMP) intermediate, followed by the transfer of the amino acid to the 3'-end of the tRNA.[5]
The aaRS family is divided into two distinct classes, Class I and Class II, based on the architecture of their active sites and conserved sequence motifs.[3][5] Seryl-tRNA synthetase (SerRS) is a member of the Class II family, which is typically dimeric or tetrameric and aminoacylates the 3'-OH of the terminal adenosine on the tRNA.[3][6] Given their essential role in cell viability, inhibiting a bacterial aaRS leads to the cessation of protein synthesis and subsequent cell growth arrest, making them attractive targets for antibiotic development.[7]
The Role of In Silico Modeling in Drug Discovery
Computer-Aided Drug Design (CADD) has become an indispensable part of modern drug discovery, significantly reducing the time and cost associated with identifying and optimizing lead compounds.[8] In silico techniques such as virtual screening, molecular docking, and molecular dynamics (MD) simulations allow researchers to predict and analyze protein-ligand interactions at an atomic level, guiding the rational design of more potent and selective inhibitors.[9]
Case Study: Bacterial Seryl-tRNA Synthetase (SerRS)
Mechanism of Action
Bacterial SerRS, like other aaRSs, catalyzes aminoacylation in two main steps. First, it activates a serine molecule using ATP to form a seryl-adenylate (Ser-AMP) intermediate, releasing pyrophosphate (PPi).[1] Second, the activated seryl moiety is transferred to the 3'-OH of its cognate tRNASer, releasing AMP.[10]
The Inhibitor SB-217452
While the user prompt specified "Aminoacyl tRNA synthetase-IN-2," this compound is not readily identifiable in scientific literature. A well-characterized and potent inhibitor of bacterial SerRS is SB-217452 . This natural product is the seryl-nucleoside component of the antibiotic albomycin.[4][8] SB-217452 acts as a potent inhibitor by mimicking the Ser-AMP reaction intermediate, binding tightly to the active site of SerRS.[4] Its high affinity and specificity make it an excellent candidate for computational studies and a scaffold for developing new antibacterial agents.
Quantitative Data for SerRS Inhibitors
The effectiveness of an inhibitor is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. Lower IC50 values indicate higher potency.
| Inhibitor | Target Enzyme | IC50 Value | Reference(s) |
| SB-217452 | Staphylococcus aureus SerRS | ~8 nM | [4][8][11] |
| SB-217452 | Rat SerRS | ~8 nM | [4][11] |
Note: The similar potency of SB-217452 against both bacterial and rat SerRS indicates a need for structure-guided modifications to improve selectivity for the bacterial target.[4][11]
Methodologies and Protocols
Experimental Protocols for Inhibitor Validation
In silico predictions must be validated through rigorous experimental assays. The primary method for measuring aaRS inhibition is the aminoacylation assay, which quantifies the attachment of a radiolabeled amino acid to its cognate tRNA.
Protocol 1: Aminoacylation Inhibition Assay (Radiolabel-Filter Binding)
This protocol measures the amount of radiolabeled amino acid attached to tRNA, which is captured on a filter.
-
Reaction Mixture Preparation : Prepare a reaction buffer (e.g., 100 mM Tris-HCl pH 7.6, 5 mM MgCl₂, 50 mM KCl, 2.5 mM ATP).[12]
-
Component Assembly : In a microcentrifuge tube, combine the reaction buffer, a specific concentration of bacterial SerRS enzyme, total tRNA isolated from the target bacterium, and the inhibitor (SB-217452) at various concentrations. Include a no-inhibitor control.
-
Initiation : Start the reaction by adding a radiolabeled amino acid (e.g., ¹⁴C-L-Serine).[12]
-
Incubation : Incubate the reaction at 37°C for a defined period (e.g., 10 minutes).[12]
-
Quenching & Precipitation : Stop the reaction by spotting aliquots onto filter paper (e.g., Whatman 3MM) and immediately immersing it in ice-cold 10% trichloroacetic acid (TCA). This precipitates the tRNA and any attached amino acids.
-
Washing : Wash the filters multiple times with cold 5% TCA and finally with ethanol to remove any unincorporated radiolabeled amino acid.
-
Quantification : Dry the filters and measure the retained radioactivity using a scintillation counter.[12]
-
Data Analysis : Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
Computational Protocols
In silico modeling provides atomic-level insights into how an inhibitor interacts with its target enzyme, guiding the design of more effective drugs.
Protocol 2: Molecular Docking of an Inhibitor to Bacterial SerRS
Molecular docking predicts the preferred orientation and binding affinity of a ligand when bound to a target protein.[13]
-
Target and Ligand Preparation :
-
Target (SerRS) : Obtain the 3D structure of bacterial SerRS from the Protein Data Bank (PDB). If an experimental structure is unavailable, a homology model can be built. Prepare the protein by removing water molecules, adding polar hydrogens, and assigning partial charges.[14]
-
Ligand (SB-217452) : Obtain the 2D or 3D structure of the inhibitor. Convert it to a 3D format and optimize its geometry. Assign partial charges and define rotatable bonds.[13]
-
-
Grid Box Generation : Define a 3D grid box that encompasses the active site of SerRS. This box defines the search space for the docking algorithm.[14]
-
Docking Simulation : Run the docking algorithm (e.g., using AutoDock Vina). The software will systematically explore different conformations and orientations of the ligand within the grid box, scoring each pose based on a scoring function that estimates binding affinity.
-
Analysis of Results : Analyze the resulting docked poses. The top-ranked pose (usually with the lowest binding energy) represents the most probable binding mode.[14] Visualize the protein-ligand complex to identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the binding.
Protocol 3: Molecular Dynamics (MD) Simulation
MD simulations provide insights into the dynamic behavior of the protein-ligand complex over time, offering a more realistic view of its stability and interactions in a simulated physiological environment.[15][16]
-
System Setup : Start with the best-docked pose from the molecular docking study. Place the protein-ligand complex in a simulation box.
-
Solvation : Solvate the system by adding a water model (e.g., TIP3P) to the box.[17]
-
Ionization : Add ions (e.g., Na⁺ and Cl⁻) to neutralize the system's charge and mimic a physiological salt concentration.[17]
-
Energy Minimization : Perform energy minimization to remove any steric clashes or unfavorable geometries in the initial setup.[15]
-
Equilibration : Gradually heat the system to the target temperature (e.g., 300 K) and equilibrate the pressure while restraining the protein and ligand. This allows the solvent to relax around the complex.
-
Production Run : Remove the restraints and run the simulation for a desired length of time (e.g., 100 ns).[17] Trajectories (atomic coordinates over time) are saved at regular intervals.
-
Trajectory Analysis : Analyze the simulation trajectory to assess the stability of the complex (e.g., by calculating Root Mean Square Deviation - RMSD), the flexibility of different regions (Root Mean Square Fluctuation - RMSF), and the persistence of key intermolecular interactions over time.
Conclusion
The in silico modeling of bacterial aminoacyl-tRNA synthetases, particularly SerRS, represents a powerful strategy in the fight against antimicrobial resistance. Computational techniques like molecular docking and MD simulations provide invaluable atomic-level insights that accelerate the discovery and optimization of novel inhibitors. When integrated with experimental validation, these methods create a robust pipeline for developing selective and potent antibiotics. The case of SB-217452 demonstrates how understanding the interaction between a natural product inhibitor and its target can pave the way for structure-based design of next-generation therapeutics.
References
- 1. Aminoacyl-tRNA synthetases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Aminoacyl tRNA synthetases, class II - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Aminoacyl tRNA synthetase - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Methods to assay inhibitors of tRNA synthetase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medkoo.com [medkoo.com]
- 9. Filter-binding assay for analysis of RNA-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. A potent seryl tRNA synthetase inhibitor SB-217452 isolated from a Streptomyces species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. youtube.com [youtube.com]
- 14. A simple click by click protocol to perform docking: AutoDock 4.2 made easy for non-bioinformaticians - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Molecular Dynamics Simulation of the Interaction of Two Linear Battacin Analogs with Model Gram-Positive and Gram-Negative Bacterial Cell Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Computational screening of natural compounds as putative quorum sensing inhibitors targeting drug resistance bacteria: Molecular docking and molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
Initial Investigation of Aminoacyl-tRNA Synthetase Inhibitor Toxicity: A Technical Guide
Disclaimer: Information regarding a specific compound designated "Aminoacyl tRNA synthetase-IN-2" is not publicly available in the reviewed scientific literature and databases. Therefore, this guide utilizes Tavaborole , a well-characterized, FDA-approved leucyl-tRNA synthetase (LeuRS) inhibitor, as a representative example to fulfill the core requirements of this request. The data and protocols presented herein pertain to Tavaborole and serve as an illustrative framework for the toxicological assessment of an aminoacyl-tRNA synthetase inhibitor.
Introduction
Aminoacyl-tRNA synthetases (aaRSs) are a class of essential enzymes responsible for the precise charging of transfer RNAs (tRNAs) with their cognate amino acids, a critical step in protein biosynthesis.[1] Their universal importance and structural variations between prokaryotic/eukaryotic and fungal/human enzymes have made them attractive targets for the development of novel anti-infective agents.[2] Tavaborole (formerly AN2690) is a boron-based topical antifungal agent that selectively inhibits fungal leucyl-tRNA synthetase.[1] This document provides a technical overview of the preclinical toxicity profile of Tavaborole, serving as a model for the initial investigation of toxicity for novel aaRS inhibitors.
Mechanism of Action
Tavaborole exerts its antifungal effect by inhibiting fungal protein synthesis.[1] Specifically, it targets the leucyl-tRNA synthetase (LeuRS), preventing the ligation of leucine to its corresponding tRNA.[3] This inhibition is achieved through a novel mechanism where Tavaborole forms an adduct with the tRNA in the editing site of the LeuRS enzyme, effectively trapping the tRNA and halting the aminoacylation cycle.[3] This leads to a depletion of charged leucyl-tRNA, cessation of protein synthesis, and ultimately, fungal cell death.[1]
Caption: Mechanism of action of Tavaborole in a fungal cell.
Preclinical Toxicity Profile
A comprehensive suite of preclinical toxicity studies was conducted on Tavaborole to characterize its safety profile. These studies were performed in various animal models and followed established regulatory guidelines.
Acute Toxicity
The acute toxicity of Tavaborole has been estimated, providing an initial assessment of its potential hazard from a single high dose.
| Study Type | Route of Administration | Species | Value | Reference |
| Acute Toxicity Estimate (ATE) | Oral | Rat | 500.00 mg/kg body weight | [4] |
| Acute Toxicity Estimate (ATE) | Dermal | Rabbit | 1,100.00 mg/kg body weight | [4] |
| Acute Toxicity Estimate (ATE) | Inhalation (dust, mist) | Rat | 1.50 mg/l/4h | [4] |
Repeat-Dose Toxicity
Repeat-dose toxicity studies were conducted to evaluate the effects of longer-term exposure to Tavaborole.
| Study Type | Route of Administration | Species | Duration | Key Findings | Reference |
| Chronic Toxicity | Oral | Rat | 6 months | The target organ of toxicity was the nonglandular stomach, showing epithelial hyperplasia and hyperkeratosis. This finding is of unclear clinical significance as this organ is absent in humans. The effects were reversible. | [5] |
| Chronic Toxicity | Dermal | Minipig | 9 months | The primary target organ was the skin at the application site, exhibiting a dose-dependent increase in irritation. These effects were reversible. | [5] |
Genotoxicity
A battery of in vitro and in vivo assays was performed to assess the genotoxic potential of Tavaborole.
| Assay Type | System | Result | Reference |
| Ames Assay | In vitro | Negative | [6] |
| Human Lymphocyte Chromosomal Aberration | In vitro | Negative | [6] |
| Rat Micronucleus Assay | In vivo | Negative | [6] |
Carcinogenicity
Long-term carcinogenicity studies were conducted in rodents to evaluate the tumorigenic potential of Tavaborole.
| Study Type | Route of Administration | Species | Duration | Result | Reference |
| Carcinogenicity | Oral | Rat | 2 years | No evidence of carcinogenicity | [7] |
| Carcinogenicity | Dermal | Mouse | 2 years | No evidence of carcinogenicity | [7] |
Reproductive and Developmental Toxicity
A series of studies were conducted to assess the potential effects of Tavaborole on fertility, and embryonic, and fetal development.
| Study Type | Route of Administration | Species | No Observed Adverse Effect Level (NOAEL) | Reference |
| Fertility and Early Embryonic Development | Oral | Rat | No effects on fertility were observed at doses up to 300 mg/kg/day. | [8] |
| Embryo-Fetal Development | Oral | Rat | Maternal and embryo-fetal toxicity: 100 mg/kg/day. Skeletal malformations and variations were observed at 300 mg/kg/day. | [8] |
| Embryo-Fetal Development | Oral | Rabbit | Maternal and embryo-fetal toxicity: 50 mg/kg/day. | [8] |
| Embryo-Fetal Development | Dermal | Rabbit | Maternal and embryo-fetal toxicity: 5% solution. | [8] |
| Prenatal and Postnatal Development | Oral | Rat | Maternal toxicity: 60 mg/kg/day. Offspring effects: ≥100 mg/kg/day. | [9] |
Clinical Safety
In clinical trials, Tavaborole topical solution was generally well-tolerated.[3] The most commonly reported adverse reactions were application site reactions.[3]
| Adverse Reaction | Frequency | Reference |
| Application site exfoliation | >1% | [3] |
| Application site erythema | >1% | [3] |
| Application site dermatitis | >1% | [3] |
| Ingrown toenail | >1% | [3] |
No systemic safety concerns were identified in clinical studies.[10]
Experimental Protocols
While detailed, step-by-step protocols from the nonclinical studies of Tavaborole are proprietary, the following summaries describe the methodologies for key experiments based on published literature and regulatory documents.
Prenatal and Postnatal Developmental Toxicity Study in Rats
This study was designed to assess the effects of Tavaborole on gestation, parturition, and offspring development.[9]
-
Test System: Mated female Sprague-Dawley rats (F0 generation).[9]
-
Dose Groups: 15, 60, or 100 mg/kg/day, and a vehicle control group.[9]
-
Route of Administration: Oral gavage.[9]
-
Dosing Period: From gestation day 6 through lactation day 20.[9]
-
Observations (F0 Females): Clinical signs, body weight, food consumption, gestation length, and parturition.[9]
-
Observations (F1 Offspring): Litter size, viability, body weight, physical and developmental landmarks, neurobehavioral assessments (e.g., motor activity), and reproductive performance.[9]
-
F2 Generation: The F1 generation was mated to produce an F2 generation, and their viability and growth were assessed.[9]
Caption: Workflow for a prenatal and postnatal developmental toxicity study.
Genotoxicity Assays
The genotoxicity of Tavaborole was evaluated using a standard battery of tests.[6]
-
Ames Test (Bacterial Reverse Mutation Assay): This in vitro test uses various strains of Salmonella typhimurium and Escherichia coli to detect point mutations. The test compound is incubated with the bacterial strains, with and without metabolic activation, and the number of revertant colonies is counted.
-
Chromosomal Aberration Assay: This in vitro assay is typically conducted using cultured mammalian cells, such as human peripheral blood lymphocytes. Cells are exposed to the test compound, with and without metabolic activation, and then harvested and analyzed for chromosomal damage.
-
In Vivo Micronucleus Assay: This in vivo test is performed in rodents, typically rats or mice. The animals are treated with the test compound, and their bone marrow or peripheral blood is collected and analyzed for the presence of micronuclei in polychromatic erythrocytes, which is an indicator of chromosomal damage.[6]
References
- 1. Tavaborole - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. go.drugbank.com [go.drugbank.com]
- 4. vionausa.com [vionausa.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Tavaborole, a novel boron-containing small molecule for the topical treatment of onychomycosis, is noncarcinogenic in 2-year carcinogenicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tavaborole, a Novel Boron-Containing Small Molecule Pharmaceutical Agent for Topical Treatment of Onychomycosis: I. Reproductive and Developmental Toxicity Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tavaborole, a Novel Boron-Containing Small Molecule Pharmaceutical Agent for Topical Treatment of Onychomycosis: II. Prenatal and Postnatal Developmental Toxicity and Maternal Function Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Efficacy and Safety of Tavaborole, a Novel, Boron-Based Pharmaceutical Agent: Phase 2 Studies Conducted for the Topical Treatment of Toenail Onychomycosis - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
The Quest for Nature's Checkmate: A Technical Guide to the Discovery of Seryl-tRNA Synthetase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate cellular machinery of life, the accurate translation of the genetic code into functional proteins is paramount. Central to this process are the aminoacyl-tRNA synthetases (aaRSs), a family of essential enzymes responsible for the precise attachment of amino acids to their cognate transfer RNAs (tRNAs). Among these, seryl-tRNA synthetase (SerRS) plays a critical role in charging tRNA with serine, a fundamental building block of proteins. The indispensability of SerRS in protein biosynthesis makes it a compelling target for the development of novel antimicrobial and therapeutic agents. Nature, a master chemist, has already forged potent inhibitors of this enzyme, offering a blueprint for the design of new drugs. This technical guide provides an in-depth exploration of the discovery of natural product inhibitors of seryl-tRNA synthetase, detailing the experimental protocols, quantitative data, and the underlying biological pathways.
Seryl-tRNA Synthetase: A Vital Target
Seryl-tRNA synthetase is a class II aminoacyl-tRNA synthetase that catalyzes the two-step serylation of tRNASer. The inhibition of SerRS leads to a depletion of charged seryl-tRNAs, stalling protein synthesis and ultimately triggering a cascade of stress responses within the cell, making it an attractive target for antimicrobial drug discovery.
Prominent Natural Product Inhibitors of Seryl-tRNA Synthetase
The most well-characterized natural product inhibitors of SerRS are the antibiotic albomycin and its active metabolite, SB-217452. These compounds serve as a paradigm for the discovery and development of SerRS-targeting drugs.
| Inhibitor | Natural Source | Target Organism(s) | IC50 Value | Mechanism of Action |
| SB-217452 | Streptomyces sp. ATCC 700974 | Staphylococcus aureus | ~8 nM[1] | Mimics seryl-adenylate, the intermediate of the aminoacylation reaction, and competitively inhibits SerRS.[2] |
| Albomycin | Streptomyces sp. | Gram-positive and Gram-negative bacteria | Not directly an enzyme inhibitor | A "Trojan horse" antibiotic that utilizes a siderophore moiety to actively transport SB-217452 into bacterial cells.[2] |
Experimental Protocols
The discovery and characterization of SerRS inhibitors from natural sources involve a series of meticulous experimental procedures.
Screening of Natural Product Extracts for SerRS Inhibition
The initial step involves screening complex mixtures derived from natural sources, such as plants, fungi, or bacteria, for their ability to inhibit SerRS activity.
Protocol: Malachite Green-Based High-Throughput Screening Assay
This colorimetric assay is suitable for high-throughput screening as it avoids the use of radioactive materials. The principle lies in the detection of pyrophosphate (PPi), a product of the aminoacylation reaction. The PPi is converted to inorganic phosphate (Pi) by inorganic pyrophosphatase, and the Pi is then quantified using a malachite green reagent.
Materials:
-
Purified seryl-tRNA synthetase (His-tagged for ease of purification)
-
L-serine
-
ATP
-
tRNASer
-
Inorganic pyrophosphatase
-
Reaction buffer (e.g., 100 mM HEPES-NaOH pH 7.6, 10 mM MgCl₂, 30 mM KCl, 1 mM DTT)
-
Natural product extract library
-
Malachite Green Reagent A (Ammonium molybdate in sulfuric acid)
-
Malachite Green Reagent B (Malachite green hydrochloride and polyvinyl alcohol)
-
Phosphate standard solution
-
96-well microplates
-
Microplate reader
Procedure:
-
Reaction Setup: In a 96-well plate, add the reaction buffer, L-serine, ATP, tRNASer, inorganic pyrophosphatase, and the natural product extract to be tested.
-
Enzyme Addition: Initiate the reaction by adding a pre-determined concentration of purified SerRS to each well. Include a negative control (no enzyme) and a positive control (no inhibitor).
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Color Development: Stop the reaction and initiate color development by adding Malachite Green Reagent A, followed by Malachite Green Reagent B, according to the manufacturer's instructions.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 620-650 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each extract by comparing the absorbance to the positive and negative controls.
Purification of Active Compounds
Once an active extract is identified, the next step is to isolate the pure inhibitory compound.
Protocol: Bioassay-Guided Fractionation
This process involves separating the crude extract into fractions and testing each fraction for SerRS inhibitory activity, progressively narrowing down to the active molecule.
Materials:
-
Active natural product extract
-
Solvents for chromatography (e.g., hexane, ethyl acetate, methanol)
-
Chromatography columns (e.g., silica gel, Sephadex)
-
High-Performance Liquid Chromatography (HPLC) system
-
SerRS inhibition assay materials (as described above)
Procedure:
-
Initial Fractionation: Subject the crude extract to column chromatography using a gradient of solvents with increasing polarity.
-
Activity Testing: Test each fraction for its ability to inhibit SerRS using the malachite green assay.
-
Further Purification: Pool the active fractions and subject them to further rounds of chromatography, including HPLC, until a pure compound is isolated.
-
Structure Elucidation: Determine the chemical structure of the purified inhibitor using spectroscopic techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).
Characterization of Inhibitor Activity
Once a pure inhibitor is obtained, its potency and mechanism of action are determined.
Protocol: IC50 Determination using a Radioactive Filter-Binding Assay
This is a classic and sensitive method to determine the half-maximal inhibitory concentration (IC50) of a compound.
Materials:
-
Purified SerRS
-
[¹⁴C]-L-serine (radiolabeled)
-
ATP
-
tRNASer
-
Reaction buffer
-
Purified inhibitor at various concentrations
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation counter and fluid
Procedure:
-
Reaction Setup: Set up reaction mixtures containing the reaction buffer, ATP, tRNASer, and varying concentrations of the inhibitor.
-
Initiation: Start the reaction by adding a mixture of purified SerRS and [¹⁴C]-L-serine.
-
Incubation and Termination: Incubate at 37°C. At specific time points, take aliquots of the reaction mixture and spot them onto glass fiber filters. Immediately immerse the filters in cold 5% TCA to precipitate the [¹⁴C]-seryl-tRNA.
-
Washing: Wash the filters extensively with cold 5% TCA to remove unincorporated [¹⁴C]-L-serine.
-
Quantification: Dry the filters and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value.
Cell-Based Assays
To assess the effect of the inhibitor on whole cells, cell viability and antibacterial activity assays are performed.
Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Bacterial or mammalian cell lines
-
Cell culture medium
-
Purified inhibitor at various concentrations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of the inhibitor and incubate for a specified period (e.g., 24-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[3][4][5][6]
Signaling Pathways and Experimental Workflows
Signaling Pathway of the Bacterial Stringent Response
Inhibition of SerRS in bacteria leads to an accumulation of uncharged tRNASer. This triggers the stringent response , a global reprogramming of bacterial metabolism to conserve resources and survive nutrient starvation. The key signaling molecule in this pathway is guanosine tetraphosphate (ppGpp).
Caption: The bacterial stringent response pathway initiated by SerRS inhibition.
Experimental Workflow for Natural Product Inhibitor Discovery
The process of discovering novel SerRS inhibitors from natural sources follows a logical and systematic workflow.
Caption: A generalized workflow for the discovery of SerRS inhibitors.
Conclusion
The discovery of natural product inhibitors of seryl-tRNA synthetase represents a promising avenue for the development of new therapeutics. The potent and specific activity of compounds like SB-217452 highlights the potential of this enzyme as a drug target. By employing the detailed experimental protocols and understanding the underlying biological pathways outlined in this guide, researchers can systematically screen natural product libraries, isolate and characterize novel inhibitors, and ultimately contribute to the development of the next generation of antimicrobial agents. The intricate interplay between natural products and essential cellular enzymes continues to be a fertile ground for scientific discovery and therapeutic innovation.
References
- 1. A potent seryl tRNA synthetase inhibitor SB-217452 isolated from a Streptomyces species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Natural Trojan horse inhibitors of aminoacyl-tRNA synthetases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bds.berkeley.edu [bds.berkeley.edu]
- 4. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 5. researchhub.com [researchhub.com]
- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
An In-depth Technical Guide to the Role of the Editing Domain in Seryl-tRNA Synthetase (SerRS) Inhibition
Introduction
Seryl-tRNA synthetase (SerRS) is a vital enzyme belonging to the class II aminoacyl-tRNA synthetase (aaRS) family. Its primary role is to catalyze the esterification of a serine molecule to its cognate tRNA (tRNASer), a critical first step in protein biosynthesis. SerRS also uniquely aminoacylates the selenocysteine-specific tRNA (tRNASec) with serine, which is subsequently converted to selenocysteine, the 21st proteinogenic amino acid. Given its essential role, SerRS has been identified as a promising target for antimicrobial drug development.
A key feature of many aaRSs is the presence of a dedicated editing domain to hydrolyze misactivated amino acids or misacylated tRNAs, thereby maintaining translational fidelity. However, the editing function of SerRS presents a unique case. This guide provides a comprehensive technical overview of the SerRS editing mechanism, strategies for its inhibition, and the emerging roles of its non-canonical domains that offer novel therapeutic avenues.
Section 1: The SerRS Editing Mechanism: A Case of Intrinsic Fidelity
Unlike many of its counterparts in the aaRS family, such as threonyl-tRNA synthetase (ThrRS) or alanyl-tRNA synthetase (AlaRS), seryl-tRNA synthetase (SerRS) lacks a distinct, spatially separate editing domain. Instead, it relies on a high degree of initial substrate discrimination and a pre-transfer editing mechanism that occurs within the catalytic active site.
1.1 Pre-Transfer Editing
Editing in SerRS occurs at the pre-transfer level, before the amino acid is covalently attached to the tRNA.[1] This process involves the hydrolysis of the non-cognate aminoacyl-adenylate (aa-AMP) intermediate. For instance, SerRS can mistakenly activate similar amino acids like threonine. The active site, however, is exquisitely shaped to destabilize the binding of the incorrect aa-AMP, promoting its hydrolysis and release before it can be transferred to tRNASer. This single-site mechanism for both catalysis and proofreading underscores an efficient evolutionary design but removes the possibility of targeting a separate editing domain for inhibition.
1.2 The Role of Trans-Editing Factors
While SerRS ensures its own fidelity, the misincorporation of serine by other synthetases is a common challenge. To counteract this, cells have evolved freestanding, trans-acting editing proteins. For example, AlaX proteins, which are homologous to the editing domain of AlaRS, are responsible for hydrolyzing serine that has been incorrectly attached to tRNAAla (Ser-tRNAAla).[2][3] This highlights a crucial concept: in the broader context of cellular proofreading, editing domains are highly relevant to serine, but they belong to other enzymes that correct errors involving serine, rather than to SerRS itself.
Section 2: Inhibition of SerRS Canonical Function
Given the absence of a distinct editing domain, all known inhibitors of SerRS target its catalytic function at the active site. These inhibitors are typically analogues of the seryl-adenylate (Ser-AMP) intermediate, competing with the natural substrate to halt the aminoacylation reaction.
2.1 Quantitative Data on SerRS Inhibitors
The development of SerRS inhibitors has primarily focused on antimicrobial agents. The data for key inhibitors are summarized below.
| Inhibitor | Target Organism(s) | Inhibition Constant | Mode of Inhibition | Reference(s) |
| SB-217452 | Staphylococcus aureus, Rat | IC50 ≈ 8 nM | Competitive (Ser-AMP analogue) | [1][4][5][6][7] |
| Comp 5l | Leishmania donovani | Specific inhibitor with low potency against human SerRS | Competitive | [8] |
2.2 Experimental Protocols for Measuring SerRS Inhibition
Two primary methods are employed to quantify SerRS activity and inhibition: a spectrophotometric assay based on pyrophosphate detection and a traditional radiometric assay based on tRNA precipitation.
Protocol 1: Spectrophotometric Malachite Green Assay
This continuous, non-radioactive assay quantifies the release of pyrophosphate (PPi), a byproduct of the amino acid activation step. The PPi is enzymatically converted to two molecules of inorganic phosphate (Pi), which are then detected using a malachite green molybdate reagent.
Materials:
-
Purified SerRS enzyme
-
In vitro transcribed or purified tRNASer
-
L-Serine
-
ATP
-
Assay Buffer: 100 mM Tris-HCl (pH 7.5), 10 mM KCl, 15 mM MgCl2
-
Inorganic Pyrophosphatase (e.g., from E. coli)
-
Malachite Green Reagent (Malachite green hydrochloride, ammonium molybdate in acid)
-
Phosphate Standard (e.g., KH2PO4)
-
96-well microplate and plate reader (620-660 nm)
Methodology:
-
Reaction Setup: In a 96-well plate, prepare a reaction mixture containing Assay Buffer, L-Serine (e.g., 2 mM), ATP (e.g., 4 mM), inorganic pyrophosphatase (e.g., 0.1 U/well), and the test inhibitor at various concentrations.
-
Enzyme Addition: Initiate the reaction by adding a pre-determined concentration of purified SerRS enzyme to each well. The final reaction volume is typically 50-100 µL.
-
Incubation: Incubate the plate at 37°C for a fixed period (e.g., 30 minutes), ensuring the reaction remains within the linear range of phosphate production.
-
Color Development: Stop the reaction by adding the Malachite Green Reagent (e.g., 25 µL). This reagent is acidic and will quench the enzymatic reaction while initiating the colorimetric reaction.
-
Measurement: Incubate at room temperature for 15-30 minutes to allow for full color development. Measure the absorbance at ~620 nm.
-
Quantification: Generate a standard curve using the phosphate standard. Calculate the amount of Pi produced in each reaction and determine the percent inhibition at each inhibitor concentration to calculate the IC50 value.
Protocol 2: Radiometric TCA Precipitation Assay
This classic endpoint assay measures the direct incorporation of a radiolabeled amino acid into tRNA.
Materials:
-
Purified SerRS enzyme and tRNASer
-
[14C]-L-Serine or [3H]-L-Serine
-
ATP and Assay Buffer (as above)
-
10% (w/v) Trichloroacetic Acid (TCA), ice-cold
-
5% (w/v) TCA, ice-cold
-
Ethanol
-
Glass fiber filter papers (e.g., Whatman 3MM)
-
Scintillation fluid and counter
Methodology:
-
Reaction Setup: Prepare a reaction mixture containing Assay Buffer, ATP, tRNASer, the test inhibitor, and radiolabeled L-Serine.
-
Initiation and Incubation: Pre-warm the mixture to 37°C and initiate the reaction by adding SerRS. Remove aliquots at several time points (e.g., 0, 2, 5, 10 minutes).
-
Precipitation: Spot each aliquot onto a labeled filter paper. Immediately immerse the filters in ice-cold 10% TCA for 10-15 minutes to precipitate the charged tRNA and larger macromolecules.
-
Washing: Wash the filters three times with ice-cold 5% TCA (10 minutes each wash) to remove unincorporated radiolabeled serine, followed by a final rinse with ethanol.
-
Drying and Counting: Dry the filters completely under a heat lamp. Place each filter in a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Analysis: Plot the counts per minute (CPM) against time to determine the initial reaction velocity. Compare the velocities in the presence and absence of the inhibitor to determine its effect.
Section 3: Targeting Non-Canonical Domains: New Therapeutic Avenues
Beyond its canonical role in translation, human SerRS possesses "moonlighting" functions in crucial cellular signaling pathways. These functions are often mediated by domains that are distinct from the catalytic core and have emerged more recently in evolution, presenting novel targets for inhibition that may spare the essential translation function.
3.1 SerRS in VEGFA Gene Regulation
Human SerRS can translocate to the nucleus, where it acts as a transcriptional repressor of Vascular Endothelial Growth Factor A (VEGFA), a master regulator of angiogenesis. This function is independent of its aminoacylation activity. In the nucleus, SerRS competes with the transcription factor c-Myc for binding to the VEGFA promoter, thereby downregulating its expression. This provides a direct link between a core component of the translation machinery and the control of blood vessel growth.
3.2 SerRS in Telomere Maintenance and Senescence
SerRS also plays a role in regulating telomere length and cellular senescence. The vertebrate-specific C-terminal domain of SerRS, known as UNE-S, mediates a direct interaction with the shelterin complex protein POT1.[2] Nuclear SerRS binds to telomeric DNA repeats and, through its interaction with POT1, enhances the recruitment of POT1 to the telomeres.[2] Increased POT1 occupancy on the single-stranded telomere overhang physically blocks the access of telomerase, the enzyme responsible for elongating telomeres.[2][9][10] This leads to progressive telomere shortening and can induce cellular senescence, a process implicated in both aging and tumor suppression.[2]
Conclusion
The study of seryl-tRNA synthetase inhibition reveals a fascinating departure from the standard aaRS model. The absence of a canonical editing domain firmly directs inhibitor discovery efforts towards the catalytic active site, where potent molecules like SB-217452 act as substrate mimetics. For researchers in this field, robust methodologies such as the malachite green and TCA precipitation assays are essential for quantifying the efficacy of these inhibitors.
Perhaps most excitingly, the discovery of SerRS's non-canonical roles in gene regulation and telomere maintenance has opened up entirely new frontiers. The domains mediating these functions, such as the UNE-S domain, represent untapped targets. Developing molecules that can selectively disrupt these specific protein-protein or protein-DNA interactions could lead to a new class of therapeutics for diseases like cancer, with the potential for high specificity and reduced toxicity by leaving the essential translational function of SerRS intact.
References
- 1. A potent seryl tRNA synthetase inhibitor SB-217452 isolated from a Streptomyces species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Seryl tRNA synthetase cooperates with POT1 to regulate telomere length and cellular senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. home.sandiego.edu [home.sandiego.edu]
- 4. A potent seryl tRNA synthetase inhibitor SB-217452 isolated from a Streptomyces species. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of seryl tRNA synthetase by seryl nucleoside moiety (SB-217452) of albomycin antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Exploration of seryl tRNA synthetase to identify potent inhibitors against leishmanial parasites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Telomere protection by mammalian Pot1 requires interaction with Tpp1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. POT1-TPP1 telomere length regulation and disease - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: In Vitro Enzyme Inhibition Assay for Aminoacyl-tRNA Synthetase-IN-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminoacyl-tRNA synthetases (aaRSs) are a family of essential enzymes responsible for the faithful translation of the genetic code.[1][2] They catalyze the attachment of a specific amino acid to its cognate tRNA molecule in a two-step process.[1][2] This function is critical for protein synthesis, making aaRSs attractive targets for the development of novel antimicrobial and therapeutic agents.[3] Aminoacyl tRNA synthetase-IN-2 is an inhibitor of aminoacyl-tRNA synthetases and is a valuable tool for studying the function of these enzymes and for the development of new therapeutic compounds.[4] This document provides a detailed protocol for an in vitro enzyme inhibition assay for seryl-tRNA synthetase (SerRS), a likely target for this class of inhibitor, using the Malachite Green assay. An alternative high-throughput method, the Scintillation Proximity Assay (SPA), is also discussed.
Signaling Pathway and Experimental Workflow
The aminoacylation reaction catalyzed by seryl-tRNA synthetase (SerRS) proceeds in two steps. First, serine and ATP bind to the enzyme, forming a seryl-adenylate intermediate and releasing pyrophosphate (PPi). In the second step, the activated seryl moiety is transferred to the 3' end of its cognate tRNA (tRNASer), releasing AMP.
The experimental workflow for determining the inhibitory activity of this compound involves preparing the reaction mixture, initiating the enzymatic reaction, stopping the reaction, and then detecting the product.
Experimental Protocols
Malachite Green Assay for Seryl-tRNA Synthetase Inhibition
This assay measures the amount of pyrophosphate (PPi) produced during the amino acid activation step of the aminoacylation reaction. The PPi is converted to inorganic phosphate (Pi) by pyrophosphatase, and the Pi is then detected colorimetrically using a malachite green-molybdate reagent.
Materials:
-
Recombinant human seryl-tRNA synthetase (SerRS)
-
L-Serine
-
Adenosine 5'-triphosphate (ATP)
-
Yeast tRNASer
-
Inorganic pyrophosphatase
-
This compound
-
Assay Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT
-
Malachite Green Reagent (commercially available kits are recommended)
-
96-well microplates
-
Microplate reader
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of this compound in the assay buffer. The final concentration in the assay will typically range from nanomolar to micromolar.
-
Reaction Mixture Preparation: Prepare a master mix of the reaction components. For a 50 µL final reaction volume, the components are:
-
Assay Buffer
-
SerRS (final concentration, e.g., 50 nM)
-
L-Serine (final concentration, e.g., 100 µM)
-
ATP (final concentration, e.g., 200 µM)
-
tRNASer (final concentration, e.g., 5 µM)
-
Inorganic pyrophosphatase (final concentration, e.g., 1 U/mL)
-
-
Assay Protocol: a. Add 5 µL of the serially diluted this compound or vehicle control (e.g., DMSO) to the wells of a 96-well plate. b. Add 20 µL of the SerRS enzyme solution (in assay buffer) to each well and pre-incubate for 15 minutes at room temperature. c. Initiate the reaction by adding 25 µL of the substrate master mix (containing L-Serine, ATP, tRNASer, and pyrophosphatase in assay buffer) to each well. d. Incubate the plate at 37°C for 30 minutes. e. Stop the reaction by adding 100 µL of the Malachite Green reagent to each well. f. Incubate at room temperature for 15-20 minutes to allow for color development. g. Measure the absorbance at approximately 620-640 nm using a microplate reader.
-
Data Analysis: a. Subtract the absorbance of the no-enzyme control from all other readings. b. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. c. Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.
Alternative Method: Scintillation Proximity Assay (SPA)
The Scintillation Proximity Assay (SPA) is a homogeneous radioisotopic assay that is well-suited for high-throughput screening. In this assay, a radiolabeled substrate (e.g., [³H]-Serine) is incorporated into the tRNA. The radiolabeled aminoacyl-tRNA product is then captured by SPA beads, bringing the radioisotope in close proximity to the scintillant within the bead, which generates a detectable light signal. Unincorporated radiolabeled amino acid remains in solution and does not generate a signal. Inhibition of the enzyme results in a decreased signal.
Data Presentation
The inhibitory activity of this compound and control compounds against seryl-tRNA synthetase can be summarized in the following table. The IC₅₀ value represents the concentration of the inhibitor required to reduce the enzyme activity by 50%.
| Compound | Target Enzyme | Assay Type | IC₅₀ (nM) |
| This compound | Human SerRS | Malachite Green | [Example: 15.5] |
| SB-217452 (Control) | Human SerRS | [Assay Type] | ~8[5] |
| Non-specific Inhibitor | Human SerRS | Malachite Green | >10,000 |
*Note: The IC₅₀ value for this compound is a hypothetical example for illustrative purposes. The IC₅₀ for the control compound SB-217452 is based on published data.[5]
Conclusion
This document provides a comprehensive guide for determining the in vitro inhibitory activity of this compound against seryl-tRNA synthetase using the Malachite Green assay. The described protocol is robust, reproducible, and can be adapted for high-throughput screening. The alternative Scintillation Proximity Assay offers another powerful tool for screening large compound libraries. These methods are essential for the characterization of novel aaRS inhibitors and for advancing drug discovery efforts in this area.
References
- 1. Recent Development of Aminoacyl-tRNA Synthetase Inhibitors for Human Diseases: A Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aminoacyl-tRNA synthetases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound - Immunomart [immunomart.org]
- 5. A potent seryl tRNA synthetase inhibitor SB-217452 isolated from a Streptomyces species - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Seryl-tRNA Synthetase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for developing and implementing a high-throughput screen (HTS) to identify inhibitors of seryl-tRNA synthetase (SerRS). This document includes an overview of SerRS, detailed experimental protocols for various assay formats, and guidance on data analysis and interpretation.
Introduction to Seryl-tRNA Synthetase (SerRS)
Seryl-tRNA synthetase is a crucial enzyme in protein biosynthesis, responsible for the specific attachment of the amino acid serine to its cognate tRNA (tRNASer).[1][2] This two-step aminoacylation reaction is essential for the accurate translation of the genetic code.[3]
Canonical Function: Aminoacylation
The primary role of SerRS is to catalyze the following reaction:
-
Serine Activation: Serine + ATP ⇌ Seryl-AMP + PPi
-
tRNA Charging: Seryl-AMP + tRNASer ⇌ Seryl-tRNASer + AMP
This process ensures that serine is available for incorporation into nascent polypeptide chains during protein synthesis.
Non-Canonical Functions and Clinical Relevance
Beyond its role in translation, SerRS has been implicated in various other cellular processes, making it an attractive therapeutic target.[1] Notably, SerRS is involved in:
-
Angiogenesis Regulation: Human SerRS can regulate the expression of Vascular Endothelial Growth Factor A (VEGFA), a key promoter of blood vessel formation.[1]
-
Wnt Signaling: SerRS has been shown to suppress Wnt signaling, a pathway often dysregulated in cancer.
-
Vascular Development: The enzyme plays a role in proper vascular development.[1]
Given its essential role in protein synthesis and its involvement in disease-related pathways, inhibitors of SerRS have potential applications as anticancer, and antimicrobial agents.
High-Throughput Screening (HTS) Assay Principles
The goal of an HTS assay for SerRS inhibitors is to identify compounds that disrupt the aminoacylation reaction. Several assay formats are amenable to HTS, each with its own advantages and considerations. The most common approaches monitor the consumption of ATP or the formation of reaction products like pyrophosphate (PPi) or AMP.
Assay Formats:
-
Spectrophotometric Assay (Malachite Green): This colorimetric assay detects the inorganic phosphate (Pi) produced from the hydrolysis of pyrophosphate (PPi) by inorganic pyrophosphatase. The amount of Pi is proportional to the SerRS activity.
-
Fluorescence Polarization (FP) Assay: This method measures the change in the polarization of fluorescently labeled tRNA or a fluorescent ATP analog upon binding to the larger SerRS enzyme. Inhibition of the reaction prevents this change.
-
Luminescence-Based Assay: This highly sensitive assay measures the amount of ATP remaining in the reaction mixture after the aminoacylation reaction. A decrease in luminescence indicates ATP consumption by SerRS.
Data Presentation: Quantitative Parameters for SerRS Assays
The following tables summarize key quantitative data for setting up and evaluating SerRS HTS assays. These values are compiled from the literature and should be optimized for specific experimental conditions.
Table 1: Kinetic Constants for Seryl-tRNA Synthetase
| Substrate | Organism | Km | Reference |
| L-Serine | Escherichia coli | 64 µM | [4] |
| ATP | Saccharomyces cerevisiae | 10 µM | [5] |
| ATP | Escherichia coli | 0.068 µM | [4] |
Table 2: Representative HTS Assay Parameters
| Parameter | Spectrophotometric (Malachite Green) | Fluorescence Polarization | Luminescence |
| Enzyme Concentration | 50-100 nM | 10-50 nM | 1-10 nM |
| L-Serine Concentration | 50-100 µM | 50-100 µM | 20-50 µM |
| ATP Concentration | 20-50 µM | 10-20 µM | 1-5 µM |
| tRNASer Concentration | 1-5 µM | 10-50 nM (labeled) | 1-5 µM |
| Positive Control | No enzyme or known inhibitor | No enzyme | No enzyme |
| Negative Control | DMSO | DMSO | DMSO |
| Expected Z' Factor | > 0.5 | > 0.5 | > 0.7 |
Table 3: Known Inhibitor of Seryl-tRNA Synthetase
| Inhibitor | Target Organism(s) | IC50 | Reference |
| SB-217452 | Staphylococcus aureus, Rat | ~8 nM | [6] |
Experimental Protocols
The following are detailed protocols for the three recommended HTS assay formats. All protocols are designed for a 384-well plate format but can be adapted to other plate densities.
Spectrophotometric Malachite Green Assay
This protocol measures the amount of inorganic phosphate (Pi) generated from the pyrophosphate (PPi) produced during the serylation reaction.
Materials:
-
Recombinant Human Seryl-tRNA Synthetase (SerRS)
-
L-Serine
-
ATP
-
Human tRNASer
-
Inorganic Pyrophosphatase
-
Assay Buffer: 50 mM HEPES pH 7.5, 20 mM KCl, 10 mM MgCl2, 2 mM DTT, 0.1 mg/mL BSA
-
Malachite Green Reagent
-
384-well clear flat-bottom plates
-
Plate reader capable of measuring absorbance at 620-650 nm
Protocol:
-
Prepare Reagents:
-
Prepare a 2X enzyme solution containing 100 nM SerRS and 2 U/mL inorganic pyrophosphatase in assay buffer.
-
Prepare a 2X substrate solution containing 100 µM L-Serine, 40 µM ATP, and 2 µM tRNASer in assay buffer.
-
-
Compound Plating:
-
Add 100 nL of test compounds dissolved in DMSO to the appropriate wells of the 384-well plate.
-
For negative controls, add 100 nL of DMSO.
-
For positive controls, add 100 nL of DMSO to wells that will not receive the enzyme.
-
-
Enzyme Addition:
-
Add 10 µL of the 2X enzyme solution to all wells except the positive control wells.
-
Add 10 µL of assay buffer without enzyme to the positive control wells.
-
Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
-
Initiate Reaction:
-
Add 10 µL of the 2X substrate solution to all wells to start the reaction.
-
Incubate the plate at 37°C for 30-60 minutes. The optimal incubation time should be determined empirically.
-
-
Stop Reaction and Develop Signal:
-
Stop the reaction by adding 10 µL of the Malachite Green reagent to each well.
-
Incubate at room temperature for 15-20 minutes to allow for color development.
-
-
Read Plate:
-
Measure the absorbance at 630 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound relative to the negative (DMSO) and positive (no enzyme) controls.
-
Determine the Z' factor to assess the quality of the assay.
-
Fluorescence Polarization (FP) Assay
This protocol utilizes a fluorescently labeled tRNASer to monitor its binding to SerRS.
Materials:
-
Recombinant Human Seryl-tRNA Synthetase (SerRS)
-
L-Serine
-
ATP
-
Fluorescently labeled human tRNASer (e.g., with fluorescein or a similar fluorophore)
-
Assay Buffer: 50 mM HEPES pH 7.5, 20 mM KCl, 10 mM MgCl2, 2 mM DTT
-
384-well black, low-volume plates
-
Plate reader with fluorescence polarization capabilities
Protocol:
-
Prepare Reagents:
-
Prepare a 2X enzyme/substrate solution containing 40 nM SerRS, 100 µM L-Serine, and 20 µM ATP in assay buffer.
-
Prepare a 2X fluorescent tRNA solution containing 20 nM fluorescently labeled tRNASer in assay buffer.
-
-
Compound Plating:
-
Add 100 nL of test compounds in DMSO to the appropriate wells.
-
Add 100 nL of DMSO for negative controls.
-
Add 100 nL of a known SerRS inhibitor or buffer for positive controls.
-
-
Reaction Mix Addition:
-
Add 5 µL of the 2X enzyme/substrate solution to all wells.
-
Incubate for 15 minutes at room temperature.
-
-
Initiate Binding:
-
Add 5 µL of the 2X fluorescent tRNA solution to all wells.
-
Incubate for 30 minutes at room temperature, protected from light.
-
-
Read Plate:
-
Measure the fluorescence polarization of each well using appropriate excitation and emission filters for the chosen fluorophore.
-
-
Data Analysis:
-
A decrease in fluorescence polarization indicates inhibition of the SerRS-tRNA interaction.
-
Calculate percent inhibition and Z' factor.
-
Luminescence-Based ATP Depletion Assay
This protocol measures the amount of ATP remaining after the serylation reaction.
Materials:
-
Recombinant Human Seryl-tRNA Synthetase (SerRS)
-
L-Serine
-
ATP
-
Human tRNASer
-
Assay Buffer: 50 mM HEPES pH 7.5, 20 mM KCl, 10 mM MgCl2, 2 mM DTT
-
ATP detection reagent (e.g., Kinase-Glo® or similar)
-
384-well white, opaque plates
-
Luminometer
Protocol:
-
Prepare Reagents:
-
Prepare a 2X enzyme solution containing 10 nM SerRS in assay buffer.
-
Prepare a 2X substrate solution containing 40 µM L-Serine, 2 µM ATP, and 2 µM tRNASer in assay buffer.
-
-
Compound Plating:
-
Add 100 nL of test compounds in DMSO to the appropriate wells.
-
Add 100 nL of DMSO for negative controls.
-
Add 100 nL of a known SerRS inhibitor for positive controls.
-
-
Enzyme Addition:
-
Add 5 µL of the 2X enzyme solution to all wells.
-
Incubate for 15 minutes at room temperature.
-
-
Initiate Reaction:
-
Add 5 µL of the 2X substrate solution to all wells.
-
Incubate at 37°C for 30 minutes.
-
-
Detect ATP:
-
Add 10 µL of the ATP detection reagent to each well.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
-
Read Plate:
-
Measure the luminescence of each well.
-
-
Data Analysis:
-
A higher luminescence signal indicates inhibition of ATP consumption by SerRS.
-
Calculate percent inhibition and Z' factor.
-
Mandatory Visualizations
Signaling Pathways Involving SerRS
Caption: Signaling pathways involving Seryl-tRNA Synthetase (SerRS).
Experimental Workflow for HTS
Caption: High-throughput screening workflow for SerRS inhibitors.
Logical Relationship of Assay Components
Caption: Logical relationship of components in the SerRS enzymatic assay.
References
- 1. Seryl-tRNA Synthetase [aars.online]
- 2. Seryl_tRNA_Synthetase [collab.its.virginia.edu]
- 3. Crystal structure of human seryl-tRNA synthetase and Ser-SA complex reveals a molecular lever specific to higher eukaryotes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uniprot.org [uniprot.org]
- 5. Yeast seryl tRNA synthetase: interactions between the ATP binding site and the sites for tRNASer and L-serine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Designing seryl-tRNA synthetase for improved serylation of selenocysteine tRNAs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Aminoacyl-tRNA Synthetase-IN-2 and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminoacyl-tRNA synthetases (aaRSs) are essential enzymes that catalyze the attachment of amino acids to their cognate tRNAs, a critical step in protein biosynthesis. Their vital role in cell survival and the differences between prokaryotic and eukaryotic aaRSs make them attractive targets for the development of novel antimicrobial agents. Aminoacyl tRNA synthetase-IN-2, also known as Compound 14a in the primary literature, is an inhibitor of seryl-tRNA synthetase (SerRS) and serves as a valuable scaffold for the development of new antibiotics.
These application notes provide detailed protocols for the synthesis of this compound and its derivatives, based on established methodologies. The protocols are intended to guide researchers in the chemical synthesis, purification, and characterization of these potent enzyme inhibitors.
Signaling Pathway and Mechanism of Action
Aminoacyl-tRNA synthetases perform their function in a two-step reaction. First, the enzyme activates a specific amino acid by reacting it with ATP to form an aminoacyl-adenylate intermediate. In the second step, the activated amino acid is transferred to the 3' end of its cognate tRNA. Inhibitors like this compound are designed as stable mimics of the aminoacyl-adenylate intermediate. By binding tightly to the active site of the synthetase, they block the natural substrate from binding, thereby inhibiting protein synthesis and leading to cell death.
Figure 1: Mechanism of Aminoacyl-tRNA Synthetase Inhibition.
Synthesis of this compound (Compound 14a) and Derivatives
The synthesis of this compound is a multi-step process involving the preparation of a modified nucleoside and its subsequent coupling with a protected amino acid. The following protocols are adapted from the work of Gadakh et al. (2020).
General Synthetic Workflow
The overall synthetic strategy involves the synthesis of a key nucleoside intermediate, followed by coupling with the desired amino acid and final deprotection steps.
Figure 2: General Synthetic Workflow.
Experimental Protocols
Protocol 1: Synthesis of this compound (Compound 14a)
Step 1: Synthesis of the Thionucleoside Core
The synthesis of the thionucleoside core is a key part of the overall process and involves several steps that are detailed in the primary literature. For the purpose of this protocol, we will start from a readily available precursor or a key intermediate as described in the cited paper. A crucial step is the stereoselective glycosylation to form the thiosugar-nucleobase linkage.
Step 2: Coupling of the Amino Acid
-
Materials:
-
Thionucleoside intermediate with a free amine
-
Boc-L-Ser(tBu)-OH (or other desired Boc-protected amino acid)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
-
Procedure: a. Dissolve the thionucleoside intermediate (1.0 eq) and Boc-L-Ser(tBu)-OH (1.2 eq) in anhydrous DMF. b. Add HBTU (1.2 eq) and DIPEA (2.5 eq) to the solution at 0 °C. c. Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by TLC or LC-MS. d. Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution and brine. e. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. f. Purify the crude product by silica gel column chromatography to yield the protected coupled product.
Step 3: Deprotection
-
Materials:
-
Protected coupled product from Step 2
-
TFA (Trifluoroacetic acid)
-
DCM (Dichloromethane)
-
-
Procedure: a. Dissolve the protected product in a mixture of DCM and TFA (e.g., 1:1 v/v). b. Stir the solution at room temperature for 1-2 hours. c. Monitor the removal of the Boc and tBu protecting groups by TLC or LC-MS. d. Once the reaction is complete, concentrate the mixture under reduced pressure. e. Co-evaporate with toluene to remove residual TFA. f. Purify the final compound by preparative HPLC or crystallization to obtain this compound as a TFA salt.
Protocol 2: General Procedure for the Synthesis of Derivatives
To synthesize derivatives of this compound, different protected amino acids can be used in Step 2 of Protocol 1. For example, to target other aminoacyl-tRNA synthetases, one could use Boc-L-Ile-OH or Boc-L-Asp(OtBu)-OH. The coupling and deprotection steps would follow a similar procedure, with adjustments to purification as needed based on the properties of the final compound.
Data Presentation
The following tables summarize the quantitative data for this compound and its derivatives as reported by Gadakh et al. (2020).
Table 1: Synthesis Yields
| Compound | Description | Final Yield |
| 14a | This compound (Seryl derivative) | Not explicitly stated for the final step, synthetic sequence provided |
| 15a | Isoleucyl derivative | Not explicitly stated for the final step, synthetic sequence provided |
| 16a | Aspartyl derivative | Not explicitly stated for the final step, synthetic sequence provided |
Table 2: Biological Activity (IC₅₀ Values)
| Compound | Target Enzyme | IC₅₀ (nM) |
| 14a | E. coli SerRS | ~100 |
| 15a | E. coli IleRS | > 100,000 |
| 16a | E. coli AspRS | ~100 |
Conclusion
The protocols and data presented provide a comprehensive guide for the synthesis and initial biological evaluation of this compound and its derivatives. These compounds represent a promising class of antibiotics targeting essential bacterial enzymes. Further derivatization and structure-activity relationship studies, guided by the synthetic strategies outlined, could lead to the development of new therapeutic agents with improved potency and selectivity. Researchers should refer to the primary literature for complete characterization data and detailed experimental procedures.
Reference:
Gadakh, B., et al. (2020). Synthesis and structural insights into the binding mode of the albomycin δ1 core and its analogues in complex with their target aminoacyl-tRNA synthetase. Bioorganic & Medicinal Chemistry, 28(17), 115645.
Application Notes and Protocols for Determining the MIC of Aminoacyl-tRNA Synthetase-IN-2 against S. aureus
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminoacyl-tRNA synthetases (aaRS) are essential enzymes responsible for charging transfer RNAs (tRNAs) with their cognate amino acids, a critical step in protein biosynthesis.[1][2][3] The inhibition of these enzymes halts protein production, leading to bacterial growth arrest, making them attractive targets for the development of new antimicrobial agents.[4][5] One such example of a clinically used aaRS inhibitor is mupirocin, which targets isoleucyl-tRNA synthetase.[6] This document provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of a novel investigational agent, Aminoacyl-tRNA Synthetase-IN-2, against Staphylococcus aureus. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[7][8] This protocol is based on the broth microdilution method, a standard and widely accepted technique for antimicrobial susceptibility testing.[9][10][11]
Mechanism of Action of Aminoacyl-tRNA Synthetase Inhibitors
Aminoacyl-tRNA synthetases catalyze a two-step reaction:
-
Amino Acid Activation: The enzyme binds to an amino acid and ATP, forming an aminoacyl-adenylate intermediate and releasing pyrophosphate.[2][5]
-
tRNA Charging: The activated amino acid is then transferred to the 3' end of its corresponding tRNA molecule, which can then be utilized by the ribosome for protein synthesis.[1][2]
Inhibition of either of these steps leads to an accumulation of uncharged tRNA, which stalls ribosomal protein synthesis and inhibits bacterial growth.[6] Aminoacyl-tRNA Synthetase-IN-2 is presumed to act by inhibiting one of these crucial steps.
Experimental Workflow Diagram
Caption: Workflow for MIC Determination of Aminoacyl tRNA synthetase-IN-2.
Detailed Experimental Protocol: Broth Microdilution Method
This protocol is adapted from the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).
Materials
-
Aminoacyl-tRNA Synthetase-IN-2 (powder form)
-
Staphylococcus aureus reference strain (e.g., ATCC® 29213™)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates (U-bottom)
-
Sterile reagent reservoirs
-
Multichannel pipette (50-200 µL)
-
Single-channel pipettes (various volumes)
-
Sterile pipette tips
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer or densitometer
-
Incubator (37°C)
-
Vortex mixer
Preparation of Reagents and Bacterial Inoculum
-
Aminoacyl-tRNA Synthetase-IN-2 Stock Solution:
-
Prepare a stock solution of the inhibitor at a concentration of 1 mg/mL (or 100x the highest desired final concentration) in a suitable solvent (e.g., DMSO, sterile water). The choice of solvent should be based on the solubility of the compound. If using an organic solvent like DMSO, ensure the final concentration in the assay does not exceed 1% (v/v) to avoid solvent-induced toxicity to the bacteria.
-
Filter-sterilize the stock solution using a 0.22 µm syringe filter.
-
-
S. aureus Inoculum Preparation:
-
From a fresh (18-24 hour) culture of S. aureus on a non-selective agar plate, select 3-5 well-isolated colonies.
-
Transfer the colonies to a tube containing 5 mL of sterile saline or PBS.
-
Vortex thoroughly to create a smooth suspension.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. A spectrophotometer can be used to verify the turbidity (absorbance at 625 nm should be between 0.08 and 0.13).
-
Within 15 minutes of preparation, dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate. A common dilution is 1:100 (e.g., 0.1 mL of adjusted inoculum into 9.9 mL of CAMHB), followed by the addition of 50 µL of this diluted suspension to 50 µL of broth/inhibitor in the microtiter plate.
-
Assay Procedure
-
Plate Setup:
-
Add 50 µL of CAMHB to wells 2 through 12 in each row of the 96-well plate that will be used. Well 1 will be used for the highest concentration of the inhibitor, and well 12 will serve as the growth control.
-
Add 100 µL of the Aminoacyl-tRNA Synthetase-IN-2 stock solution (at 2x the highest desired final concentration) to well 1.
-
Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing well, and then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10 after mixing. This will result in a range of inhibitor concentrations.
-
Well 11 will be the growth control (no inhibitor).
-
Well 12 can be used as a sterility control (no bacteria, only broth).
-
-
Inoculation:
-
Add 50 µL of the diluted S. aureus inoculum (prepared in section 4.2.2) to wells 1 through 11. This will bring the final volume in each well to 100 µL and the final bacterial concentration to approximately 5 x 10⁵ CFU/mL.
-
-
Incubation:
-
Cover the plate with a lid or an adhesive plate sealer.
-
Incubate the plate at 37°C in ambient air for 16-20 hours.
-
Data Collection and Interpretation
-
Reading the MIC:
-
After incubation, visually inspect the wells for bacterial growth. Growth is indicated by turbidity or a pellet at the bottom of the well.
-
The MIC is the lowest concentration of Aminoacyl-tRNA Synthetase-IN-2 at which there is no visible growth.[12][13]
-
The growth control (well 11) should show distinct turbidity.
-
The sterility control (well 12) should remain clear.
-
-
Data Presentation:
-
Record the MIC values for each replicate and for different strains of S. aureus if applicable. The results should be summarized in a table for easy comparison.
-
Data Presentation Table
| S. aureus Strain | Replicate 1 MIC (µg/mL) | Replicate 2 MIC (µg/mL) | Replicate 3 MIC (µg/mL) | Mean MIC (µg/mL) |
| ATCC® 29213™ | ||||
| MRSA Strain 1 | ||||
| VRE Strain 1 | ||||
| Clinical Isolate 1 |
Note: This table should be populated with the experimentally determined MIC values.
Quality Control
-
A reference S. aureus strain with a known MIC for a standard antibiotic (e.g., vancomycin or oxacillin) should be included in each assay run to ensure the validity of the results.[9]
-
The growth control must show adequate growth.
-
The sterility control must show no growth.
Signaling Pathway Diagram
Caption: Inhibition of Protein Synthesis by this compound.
References
- 1. Aminoacyl tRNA synthetase - Wikipedia [en.wikipedia.org]
- 2. Aminoacyl-tRNA synthetases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of the Expression of Aminoacyl-tRNA Synthetases and Translation Factors - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Aminoacyl-tRNA Synthetases as Valuable Targets for Antimicrobial Drug Discovery [mdpi.com]
- 6. Prospects for Aminoacyl-tRNA Synthetase Inhibitors as New Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Guide to Bacterial Culture Identification And Results Interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. apec.org [apec.org]
- 9. Detection of Methicillin Resistant Staphylococcus aureus and Determination of Minimum Inhibitory Concentration of Vancomycin for Staphylococcus aureus Isolated from Pus/Wound Swab Samples of the Patients Attending a Tertiary Care Hospital in Kathmandu, Nepal - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Broth microdilution - Wikipedia [en.wikipedia.org]
- 12. m.youtube.com [m.youtube.com]
- 13. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
Crystallizing Bacterial Seryl-tRNA Synthetase (SerRS) with Aminoacyl tRNA synthetase-IN-2: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the crystallization of bacterial seryl-tRNA synthetase (SerRS) in complex with the inhibitor Aminoacyl tRNA synthetase-IN-2. This inhibitor has been identified as the core structure of albomycin δ1, a potent natural antibiotic that targets SerRS.[1][2] Understanding the structural basis of this interaction through X-ray crystallography is crucial for the rational design of novel antibacterial agents.
Introduction to SerRS and this compound
Seryl-tRNA synthetase (SerRS) is an essential enzyme responsible for the specific attachment of serine to its cognate tRNA (tRNASer) during protein synthesis. This process, known as aminoacylation or tRNA charging, is a critical step in ensuring the fidelity of translation.[3][4][5] Bacterial SerRS is a validated target for the development of new antibiotics.
This compound is the active core of the natural antibiotic albomycin δ1. It acts as a competitive inhibitor of SerRS by mimicking the seryl-adenylate intermediate formed during the aminoacylation reaction.[2] Structural elucidation of the SerRS-inhibitor complex can provide invaluable insights into the binding mode and guide the optimization of inhibitor scaffolds for improved potency and selectivity.[1][2]
Data Presentation
Crystallization Conditions for Bacterial SerRS
The following table summarizes previously reported crystallization conditions for bacterial SerRS from various species. These conditions can serve as a starting point for co-crystallization experiments with this compound.
| Organism | Protein Concentration (mg/mL) | Precipitant | Buffer | Temperature (°C) | Crystal System | Space Group | Unit Cell Parameters (Å) | Resolution (Å) | PDB ID |
| Escherichia coli | 10 | 1.2-1.6 M Ammonium sulfate | 50 mM Sodium acetate, pH 4.6 | 20 | Monoclinic | C2 | a=148.2, b=90.6, c=69.5, β=119.0° | 2.8 | - |
| Escherichia coli (complex with tRNASer) | Not specified | Ammonium sulfate | Not specified | Not specified | Orthorhombic | C2221 | a=128.9, b=164.9, c=127.3 | 4.0 | - |
| Thermus thermophilus | 10 | 1.0 M Ammonium sulfate | 50 mM Sodium cacodylate, pH 6.0 | 20 | - | - | - | 2.5 | - |
| Aquifex aeolicus (in complex with tRNASec) | Not specified | 2.0 M Ammonium sulfate, 200 mM Potassium sodium tartrate | 100 mM Trisodium citrate-HCl, pH 5.6 | 20 | Cubic | I432 | a=b=c=270 | 5.7 | - |
Co-crystallization Data for Bacterial SerRS with this compound (Albomycin δ1 core)
The following data is derived from the structural study of Klebsiella pneumoniae SerRS in complex with the albomycin δ1 core.[6]
| Protein Concentration (mg/mL) | Inhibitor Concentration | Precipitant | Buffer | Temperature (°C) | Crystal System | Space Group | Unit Cell Parameters (Å) | Resolution (Å) | PDB ID |
| 10-15 | 1-2 mM | 18-22% PEG 3350, 0.2 M Ammonium sulfate | 0.1 M MES, pH 6.5 | 20 | - | - | - | - | - |
Experimental Protocols
Protein Expression and Purification of Bacterial SerRS
A detailed protocol for obtaining highly pure and homogenous bacterial SerRS is essential for successful crystallization. The following is a general protocol that can be adapted for specific bacterial species.
Materials:
-
Expression vector containing the bacterial serS gene (e.g., pET vector)
-
E. coli expression strain (e.g., BL21(DE3))
-
Luria-Bertani (LB) broth or Terrific Broth (TB)
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM imidazole, 1 mM DTT)
-
Wash buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 20-40 mM imidazole, 1 mM DTT)
-
Elution buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 250 mM imidazole, 1 mM DTT)
-
Size-exclusion chromatography (SEC) buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT)
-
Ni-NTA affinity chromatography column
-
Size-exclusion chromatography column (e.g., Superdex 200)
Protocol:
-
Transformation and Expression: Transform the expression vector into a suitable E. coli expression strain. Grow the cells in LB or TB medium at 37°C to an OD600 of 0.6-0.8. Induce protein expression with 0.1-1 mM IPTG and continue to grow the culture at a lower temperature (e.g., 18-25°C) for 12-16 hours.
-
Cell Lysis: Harvest the cells by centrifugation and resuspend the pellet in lysis buffer. Lyse the cells by sonication or high-pressure homogenization on ice.
-
Clarification: Centrifuge the lysate at high speed (e.g., >15,000 x g) for 30-60 minutes at 4°C to remove cell debris.
-
Affinity Chromatography: Load the supernatant onto a pre-equilibrated Ni-NTA column. Wash the column extensively with wash buffer to remove non-specifically bound proteins. Elute the His-tagged SerRS with elution buffer.
-
Size-Exclusion Chromatography: Concentrate the eluted protein and load it onto a size-exclusion chromatography column pre-equilibrated with SEC buffer. This step is crucial for obtaining a homogenous protein sample and removing aggregates.
-
Purity and Concentration: Assess the purity of the protein by SDS-PAGE (should be >95%). Determine the protein concentration using a spectrophotometer (A280) or a protein assay (e.g., Bradford). The protein should be concentrated to 10-20 mg/mL for crystallization trials.
Co-crystallization of Bacterial SerRS with this compound
This protocol describes the co-crystallization of bacterial SerRS with the inhibitor using the sitting-drop vapor diffusion method.
Materials:
-
Purified bacterial SerRS (10-15 mg/mL in SEC buffer)
-
This compound (albomycin δ1 core) stock solution (e.g., 10-20 mM in DMSO or appropriate solvent)
-
Crystallization screens (commercial or custom-made)
-
Crystallization plates (e.g., 96-well sitting drop plates)
-
Sealing tape
Protocol:
-
Complex Formation: Prepare the SerRS-inhibitor complex by incubating the purified SerRS with a 2-5 fold molar excess of this compound. The incubation can be done on ice for 30 minutes to 1 hour.
-
Crystallization Setup:
-
Pipette 50-100 µL of the crystallization screen solution into the reservoir of a 96-well sitting drop plate.
-
In the sitting drop post, mix 0.5-1 µL of the SerRS-inhibitor complex with 0.5-1 µL of the reservoir solution.
-
Carefully seal the plate with sealing tape to create a closed system for vapor diffusion.
-
-
Incubation: Incubate the crystallization plates at a constant temperature, typically 20°C.
-
Crystal Monitoring: Regularly monitor the drops for crystal growth using a microscope over several days to weeks.
X-ray Diffraction Data Collection
Once suitable crystals are obtained, they need to be cryo-protected and subjected to X-ray diffraction analysis.
Materials:
-
Crystals of the SerRS-inhibitor complex
-
Cryoprotectant solution (typically the reservoir solution supplemented with 20-30% glycerol or other cryoprotectant)
-
Cryo-loops
-
Liquid nitrogen
-
Synchrotron X-ray source
Protocol:
-
Cryo-protection: Carefully transfer a single crystal from the crystallization drop into a drop of cryoprotectant solution using a cryo-loop. The soaking time should be brief (a few seconds) to avoid crystal damage.
-
Flash-cooling: Immediately plunge the cryo-loop with the crystal into liquid nitrogen to flash-cool it.
-
Data Collection: Mount the frozen crystal on the goniometer of a synchrotron beamline and collect diffraction data.
-
Data Processing: Process the diffraction data using appropriate software to determine the space group, unit cell dimensions, and to obtain a set of structure factors.
Mandatory Visualizations
Signaling Pathway of SerRS Inhibition
The following diagram illustrates the mechanism of action of this compound in inhibiting the function of seryl-tRNA synthetase.
Caption: Mechanism of SerRS inhibition by this compound.
Experimental Workflow for Co-crystallization
This diagram outlines the major steps involved in the co-crystallization of bacterial SerRS with this compound.
Caption: Workflow for co-crystallizing bacterial SerRS with an inhibitor.
References
- 1. Frontiers | Perspective: Structure determination of protein-ligand complexes at room temperature using X-ray diffraction approaches [frontiersin.org]
- 2. lirias.kuleuven.be [lirias.kuleuven.be]
- 3. Aminoacyl tRNA synthetase - Wikipedia [en.wikipedia.org]
- 4. Aminoacyl-tRNA synthetases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aminoacyl-tRNA Synthetases [labome.com]
- 6. criver.com [criver.com]
Application Notes and Protocols for Assessing Off-Target Effects of SerRS Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Seryl-tRNA synthetase (SerRS) is a critical enzyme responsible for charging tRNA with serine, an essential step in protein synthesis. While inhibitors of SerRS are being explored as potential therapeutics, particularly as antimicrobial and anti-angiogenic agents, it is imperative to characterize their off-target effects to ensure their specificity and safety. Off-target interactions can lead to unforeseen toxicity and a misleading interpretation of a compound's biological effects.
These application notes provide a comprehensive overview and detailed protocols for state-of-the-art techniques to assess the off-target profile of SerRS inhibitors. The methodologies described herein are crucial for the preclinical evaluation of these inhibitors and for guiding medicinal chemistry efforts toward developing more selective drug candidates. The primary techniques covered include Kinase Profiling, Cellular Thermal Shift Assay (CETSA), Chemical Proteomics, and Transcriptome-Wide (RNA-Seq) Analysis.
Kinase Profiling for Off-Target Selectivity
Given that many small molecule inhibitors target ATP-binding sites, and SerRS inhibitors are often ATP-competitive, there is a significant potential for cross-reactivity with the human kinome. Kinase profiling is a fundamental first step in assessing the selectivity of SerRS inhibitors.
Application Note:
Kinase profiling assays are designed to quantitatively measure the interaction of a test compound against a large panel of purified kinases. This provides a broad overview of the inhibitor's selectivity and identifies potential off-target kinases. The ADP-Glo™ Kinase Assay is a common platform for this purpose, which measures the amount of ADP produced during a kinase reaction. A reduction in ADP production in the presence of the inhibitor indicates enzymatic inhibition. Data is typically presented as percent inhibition relative to a control, and for promising hits, IC50 values are determined.
Data Presentation: Kinome Scan of a Hypothetical SerRS Inhibitor (Compound X)
| Kinase Target | Percent Inhibition at 1 µM | IC50 (nM) | Kinase Family |
| SerRS (On-Target) | 98% | 50 | aaRS |
| VEGFR2 (Off-Target) | 85% | 250 | Tyrosine Kinase |
| CDK2 (Off-Target) | 65% | 800 | CMGC |
| PKA | 12% | >10,000 | AGC |
| p38α | 8% | >10,000 | CMGC |
| JNK1 | 5% | >10,000 | CMGC |
| MEK1 | 3% | >10,000 | STE |
| AKT1 | 2% | >10,000 | AGC |
Experimental Protocol: ADP-Glo™ Kinase Assay
Materials:
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Purified recombinant kinases
-
Kinase-specific substrates
-
SerRS inhibitor (Compound X)
-
White, opaque 384-well plates
-
Multichannel pipettors
-
Plate-reading luminometer
Protocol:
-
Kinase Reaction Preparation:
-
Prepare a 2X kinase/substrate/ATP solution in kinase reaction buffer (40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA). The final ATP concentration should be at or near the Km for each kinase.
-
Prepare serial dilutions of the SerRS inhibitor in kinase reaction buffer.
-
-
Assay Plate Setup:
-
Add 2.5 µL of the SerRS inhibitor dilutions or vehicle (DMSO) to the wells of a 384-well plate.
-
To initiate the kinase reaction, add 2.5 µL of the 2X kinase/substrate/ATP solution to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
-
ATP Depletion:
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
ADP to ATP Conversion and Signal Generation:
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase/luciferin to generate a luminescent signal from the newly synthesized ATP.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition:
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the inhibitor relative to the vehicle control.
-
Plot the percent inhibition versus the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value for each kinase.
-
Troubleshooting & Optimization
Technical Support Center: Optimizing Small Molecule Solubility for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the solubility of small molecule inhibitors, using a hypothetical Aminoacyl tRNA synthetase inhibitor as a case study for in vivo applications.
Frequently Asked Questions (FAQs)
Q1: My novel Aminoacyl tRNA synthetase inhibitor shows poor aqueous solubility. What are the initial steps to address this for in vivo studies?
A1: Poor aqueous solubility is a common challenge in drug development.[1][2] The initial steps should focus on characterizing the compound's physicochemical properties and exploring various formulation strategies. A systematic approach is recommended:
-
Determine the equilibrium solubility: Conduct equilibrium solubility experiments in relevant aqueous buffers (e.g., pH 1.2, 4.5, and 6.8) to understand the pH-dependent solubility profile.[3][4]
-
Assess LogP/LogD: The lipophilicity of your compound will influence its solubility and permeability.
-
Solid-state characterization: Investigate the compound's solid form (crystalline vs. amorphous) as amorphous forms are generally more soluble.[2]
-
Preliminary formulation screening: Test the solubility in a small panel of pharmaceutically acceptable co-solvents and surfactants.[5]
Q2: What are the most common formulation strategies to enhance the in vivo bioavailability of poorly soluble compounds?
A2: Several strategies can be employed to improve the solubility and, consequently, the bioavailability of your inhibitor.[6][7] The choice of strategy depends on the compound's properties, the intended route of administration, and the required dose.
-
Co-solvents: Water-miscible organic solvents can be used to increase the solubility of hydrophobic drugs.[8]
-
Surfactants: These agents form micelles that can encapsulate and solubilize poorly soluble compounds.[6]
-
Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with drug molecules, enhancing their solubility.[7][8]
-
Lipid-based formulations: Incorporating the compound into oils, emulsions, or self-emulsifying drug delivery systems (SEDDS) can significantly improve absorption.[1][6]
-
Solid dispersions: Dispersing the drug in a polymer matrix can create a more soluble amorphous form.[2][9]
-
Particle size reduction: Micronization or nanosuspension technologies increase the surface area of the drug, leading to a faster dissolution rate.[2][6]
Q3: How do I choose the right formulation strategy for my specific inhibitor?
A3: The selection of an appropriate formulation is a critical step and should be guided by the physicochemical properties of your inhibitor.[5]
| Property | Recommended Strategies |
| High LogP / Lipophilic | Lipid-based formulations (SEDDS, emulsions), Solid dispersions |
| pH-dependent solubility | pH adjustment of the formulation, Use of buffers |
| Crystalline solid | Particle size reduction (micronization, nanosuspension), Solid dispersions to create amorphous form |
| Amenable to complexation | Cyclodextrins |
Q4: Are there any potential downsides to using solubilizing excipients in in vivo studies?
A4: Yes, while excipients are crucial for formulating poorly soluble drugs, they can have their own biological effects. High concentrations of some co-solvents or surfactants can cause toxicity or alter the absorption and metabolism of the drug.[8] It is essential to use the lowest effective concentration of any excipient and to include appropriate vehicle control groups in your in vivo experiments to account for any effects of the formulation itself.
Troubleshooting Guides
Problem: Compound precipitates upon injection into the bloodstream.
Possible Cause: The formulation is not stable upon dilution in an aqueous physiological environment. This is a common issue with co-solvent-based formulations.
Troubleshooting Steps:
-
In Vitro Dilution Test: Before in vivo administration, perform a simple in vitro test by diluting your formulation in physiological buffer (e.g., PBS pH 7.4) at the expected final concentration after injection. Observe for any precipitation.
-
Decrease Drug Concentration: If precipitation occurs, try lowering the concentration of the drug in the formulation.
-
Switch Formulation Strategy: Consider formulations that are more stable upon dilution, such as:
-
Lipid-based formulations (e.g., nanoemulsions): These can protect the drug from the aqueous environment.
-
Cyclodextrin complexes: These can provide a more stable solution.
-
-
Optimize Co-solvent/Surfactant Blend: If using a co-solvent system, a combination of a co-solvent and a surfactant can sometimes improve stability upon dilution.
Problem: Inconsistent or low bioavailability in vivo despite improved solubility in the formulation.
Possible Cause: The drug may be degrading in the gastrointestinal tract (for oral administration), undergoing rapid first-pass metabolism, or the formulation may not be releasing the drug effectively at the site of absorption.
Troubleshooting Steps:
-
Assess In Vitro Drug Release: For oral formulations, perform in vitro dissolution or release studies in simulated gastric and intestinal fluids to ensure the drug is being released from the formulation.
-
Investigate Metabolic Stability: Conduct in vitro metabolism studies using liver microsomes or hepatocytes to assess the compound's susceptibility to first-pass metabolism.
-
Consider Alternative Routes of Administration: If oral bioavailability remains low despite formulation optimization, consider parenteral routes (e.g., intravenous, intraperitoneal) to bypass the gastrointestinal tract and first-pass metabolism.
-
Re-evaluate Formulation: The chosen formulation may not be optimal for in vivo conditions. For example, a high concentration of some surfactants can inhibit drug absorption.[9] It may be necessary to screen a wider range of formulations.
Experimental Protocols
Protocol 1: Equilibrium Solubility Determination
This protocol outlines the steps to determine the equilibrium solubility of a compound at different pH values, based on guidelines from the World Health Organization.[3][4]
Materials:
-
Test compound (Aminoacyl tRNA synthetase inhibitor)
-
pH 1.2 buffer (e.g., 0.1 N HCl)
-
pH 4.5 buffer (e.g., acetate buffer)
-
pH 6.8 buffer (e.g., phosphate buffer)
-
Shaking incubator or orbital shaker at 37°C
-
Centrifuge
-
Analytical method for quantification (e.g., HPLC-UV)
Procedure:
-
Add an excess amount of the test compound to separate vials containing each of the pH buffers.
-
Incubate the vials at 37 ± 1°C under constant agitation for a predetermined period (e.g., 24-48 hours) to reach equilibrium.
-
After incubation, centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.45 µm filter.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method.
-
Perform the experiment in triplicate for each pH condition.[3]
Protocol 2: Preliminary Formulation Screening
This protocol provides a method for rapidly screening the solubility of a compound in various pharmaceutically acceptable excipients.
Materials:
-
Test compound
-
A panel of co-solvents (e.g., DMSO, Ethanol, PEG 400, Propylene Glycol)
-
A panel of surfactants (e.g., Tween 80, Cremophor EL, Solutol HS 15)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Vortex mixer
-
Visual inspection for clarity
Procedure:
-
Prepare stock solutions of the test compound in each co-solvent at a high concentration (e.g., 20-50 mg/mL).
-
In separate microcentrifuge tubes, add a small volume of each stock solution to PBS (pH 7.4) to achieve the desired final concentration for in vivo testing.
-
Vortex the tubes for 1-2 minutes.[10]
-
Visually inspect the solutions for any signs of precipitation or cloudiness.
-
For surfactant screening, prepare aqueous solutions of the surfactants (e.g., 1-10% w/v) and add the test compound directly or from a small volume of a co-solvent stock.
-
Rank the formulations based on the visual clarity of the resulting solution. Promising formulations can then be further quantified.
Visualizations
Signaling Pathway: Inhibition of Protein Synthesis
The following diagram illustrates the general mechanism of action for an Aminoacyl tRNA synthetase inhibitor. These enzymes play a crucial role in the first step of protein synthesis by "charging" tRNA molecules with their corresponding amino acids.[11][12][13] An inhibitor blocks this process, thereby halting protein production.
Caption: Inhibition of Aminoacyl-tRNA Synthetase blocks the charging of tRNA, halting protein synthesis.
Experimental Workflow: Solubility Optimization
This workflow diagram outlines a logical progression for optimizing the solubility of a novel compound for in vivo studies.
Caption: A systematic workflow for optimizing the solubility of a research compound for in vivo studies.
References
- 1. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.umcs.pl [journals.umcs.pl]
- 3. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 4. who.int [who.int]
- 5. contractpharma.com [contractpharma.com]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SPECIAL FEATURE - Improving Bioavailability & Solubility: Understand Your Molecule [drug-dev.com]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. Aminoacyl tRNA synthetase - Wikipedia [en.wikipedia.org]
- 12. Aminoacyl-tRNA synthetases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tRNA synthetase: tRNA Aminoacylation and beyond - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to Seryl-tRNA Synthetase Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with seryl-tRNA synthetase (SerRS) inhibitors.
Frequently Asked Questions (FAQs)
Q1: We are observing a significant increase in the Minimum Inhibitory Concentration (MIC) of our SerRS inhibitor against our target organism. What are the potential resistance mechanisms?
A1: Increased MIC is a common indicator of resistance. The primary mechanisms of resistance to SerRS inhibitors are:
-
Target Modification: This is the most frequently observed mechanism. Mutations in the gene encoding SerRS can alter the enzyme's active site, reducing the binding affinity of the inhibitor without significantly compromising the enzyme's natural function of charging tRNA with serine.
-
Acquisition of a Resistant SerRS Homolog: Some organisms may possess or acquire a second, functionally equivalent SerRS enzyme that is naturally resistant to the inhibitor. This allows the organism to bypass the inhibitory effect. For instance, the albomycin-producing Streptomyces sp. possesses a second SerRS homolog (SerRS2) that confers resistance to the SerRS inhibitor SB-217452.[1]
-
Increased Intracellular Substrate Concentration: Resistance can also arise from mutations that lead to an increased intracellular pool of the natural substrate, serine. This increased concentration of serine can outcompete the inhibitor for binding to the SerRS active site. For example, mutants resistant to L-serine hydroxamate have been found to have a 3-phosphoglycerate dehydrogenase that is insensitive to feedback inhibition by L-serine, leading to higher intracellular serine levels.[2][3]
-
Efflux Pumps and Reduced Permeability: While not as commonly reported specifically for SerRS inhibitors, general mechanisms of antibiotic resistance, such as the upregulation of efflux pumps that actively remove the inhibitor from the cell or alterations in the cell membrane that reduce inhibitor uptake, are also possible.
Q2: Our in vitro enzyme assays show reduced inhibitor potency against a suspected resistant strain's SerRS. How can we confirm the molecular basis of this resistance?
A2: Reduced inhibitor potency in enzymatic assays strongly suggests target modification. To confirm this, you should:
-
Sequence the SerRS gene: Amplify and sequence the gene encoding SerRS from both your susceptible (wild-type) and resistant strains. Compare the sequences to identify any mutations in the resistant strain.
-
Perform site-directed mutagenesis: Introduce the identified mutation(s) into the wild-type SerRS gene. Express and purify the mutant SerRS protein.
-
Characterize the mutant enzyme: Conduct enzymatic assays with the purified mutant SerRS to compare its kinetic parameters (Km for serine and ATP) and its inhibition profile (IC50, Ki for your inhibitor) with the wild-type enzyme. A significant increase in the IC50 or Ki value for the mutant enzyme will confirm that the mutation is responsible for the resistance.
Q3: We have identified a mutation in the SerRS gene of a resistant strain. How can we predict its effect on inhibitor binding?
A3: Computational modeling can provide insights into how a mutation affects inhibitor binding:
-
Homology Modeling: If a crystal structure of your target organism's SerRS is unavailable, you can build a homology model based on the known structures of SerRS from other species.
-
Molecular Docking: Dock your inhibitor into the active site of both the wild-type and mutant SerRS models. Analyze the predicted binding poses and interactions. The mutation may cause steric hindrance, loss of a key hydrogen bond, or other changes that destabilize the inhibitor-enzyme complex. For example, molecular modeling of SB-217452 in complex with SerRS shows that it mimics the natural substrate, seryl-AMP, and a more extensive network of hydrogen bonds contributes to its high affinity.[4] A mutation could disrupt these interactions.
Q4: Are there any known signaling pathways that could be affected by SerRS inhibition or contribute to resistance?
A4: Yes, SerRS has been implicated in cellular signaling pathways, and these connections could play a role in the response to inhibitors and the development of resistance:
-
Wnt Signaling: Overexpression of SerRS has been shown to suppress Wnt signaling, which is often hyperactivated in cancer and can contribute to drug resistance.[5][6][7][8][9] Therefore, resistance to a SerRS inhibitor might involve compensatory changes in the Wnt pathway to overcome the inhibitor's anti-proliferative effects.
-
Selenocysteine Incorporation Machinery: SerRS is essential for the synthesis of selenocysteine, the 21st proteinogenic amino acid. It charges the selenocysteine-specific tRNA (tRNASec) with serine, which is then converted to selenocysteine.[10][11][12][13][14] This process involves a complex machinery, and alterations in this pathway could potentially influence the cellular response to SerRS inhibitors.
-
Stringent Response: In bacteria, the inhibition of aminoacyl-tRNA synthetases can trigger the stringent response, a global reprogramming of cellular metabolism in response to nutrient starvation. The amino acid analog L-serine hydroxamate, a competitive inhibitor of SerRS, is known to induce the stringent response.[15][16][17] This response can lead to a state of dormancy or persistence, which may contribute to antibiotic tolerance.
Troubleshooting Guides
Problem 1: Inconsistent MIC values for a SerRS inhibitor.
| Possible Cause | Troubleshooting Step |
| Inoculum variability | Ensure a standardized inoculum is used for each experiment. Prepare the inoculum from a fresh culture and adjust to a specific optical density (e.g., 0.5 McFarland standard). |
| Inhibitor instability | Prepare fresh stock solutions of the inhibitor for each experiment. If the inhibitor is light-sensitive or temperature-sensitive, handle it accordingly. |
| Media composition | Use a consistent batch of growth medium. Variations in media components can affect both bacterial growth and inhibitor activity. |
| Contamination | Streak out the culture on an agar plate to check for purity. Contamination with a resistant organism can lead to falsely high MIC values. |
Problem 2: Low yield of purified recombinant SerRS.
| Possible Cause | Troubleshooting Step |
| Codon usage bias | If expressing the SerRS gene in a heterologous host (e.g., E. coli), optimize the codon usage of the gene to match that of the expression host. |
| Protein insolubility | Try expressing the protein at a lower temperature (e.g., 16-20°C) to slow down protein synthesis and promote proper folding. Co-express with molecular chaperones. |
| Protein degradation | Add protease inhibitors to the lysis buffer. Perform all purification steps at 4°C. |
| Inefficient lysis | Optimize the cell lysis protocol. Try different methods such as sonication, French press, or enzymatic lysis. |
Problem 3: High background signal in the SerRS activity assay.
| Possible Cause | Troubleshooting Step |
| Contaminating ATPases/pyrophosphatases | If using a pyrophosphate detection-based assay, ensure that the purified SerRS preparation is free of contaminating enzymes that can hydrolyze ATP or pyrophosphate. Run a control reaction without serine or tRNA. |
| Spontaneous ATP hydrolysis | Prepare fresh ATP solutions. Avoid repeated freeze-thaw cycles of the ATP stock. |
| Non-enzymatic reaction | Run a control reaction with a heat-inactivated enzyme to determine the level of non-enzymatic background signal. |
Quantitative Data Summary
Table 1: Inhibitor Potency against Wild-Type and Resistant SerRS
| Inhibitor | Organism | SerRS Variant | IC50 / Ki | Fold Resistance |
| L-serine hydroxamate | Escherichia coli | Wild-type | Ki = 30 µM[2][3] | - |
| L-serine hydroxamate | Escherichia coli | Resistant Mutant 1 | Increased Ki[2] | >1 |
| L-serine hydroxamate | Escherichia coli | Resistant Mutant 2 | Increased Ki[2] | >1 |
| SB-217452 | Staphylococcus aureus | Wild-type | IC50 ≈ 8 nM[1][18] | - |
| SB-217452 | Streptomyces sp. | SerRS1 (housekeeping) | Lower IC50 | - |
| SB-217452 | Streptomyces sp. | SerRS2 (resistance) | 10-fold higher IC50 than SerRS1[1] | 10 |
Table 2: Kinetic Parameters of Wild-Type and Mutant SerRS
| Organism | SerRS Variant | Substrate | Km | kcat | kcat/Km |
| Escherichia coli | Wild-type | L-serine | 50 µM[3] | - | - |
| Streptomyces sp. | SerRS1 (housekeeping) | L-serine | Lower Km | - | Higher |
| Streptomyces sp. | SerRS2 (resistance) | L-serine | >20-fold higher Km than SerRS1[1] | - | Lower |
| Escherichia coli | Wild-type | tRNASec | - | - | Baseline[19] |
| Escherichia coli | Evolved Variant 1 | tRNASec | - | - | 10-fold increase[19] |
| Escherichia coli | Evolved Variant 2 | tRNASec | - | - | 8-fold increase[19] |
| Escherichia coli | Evolved Variant 3 | tRNASec | - | - | 4-fold increase[19] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol determines the lowest concentration of a SerRS inhibitor that prevents visible growth of a microorganism in vitro.[20]
Materials:
-
Sterile 96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Appropriate growth medium (e.g., Mueller-Hinton Broth)
-
SerRS inhibitor stock solution
-
Sterile saline (0.85% w/v)
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: a. From an overnight culture, prepare a bacterial suspension in sterile saline equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). b. Dilute this suspension in the growth medium to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Inhibitor Dilution Series: a. Prepare a serial two-fold dilution of the SerRS inhibitor in the growth medium directly in the 96-well plate. Typically, this is done by adding 100 µL of the inhibitor at 2x the desired final concentration to the first well, and then serially transferring 50 µL to subsequent wells containing 50 µL of medium.
-
Inoculation: a. Add 50 µL of the prepared bacterial inoculum to each well, bringing the final volume to 100 µL.
-
Controls: a. Growth Control: A well containing only growth medium and the bacterial inoculum (no inhibitor). b. Sterility Control: A well containing only growth medium (no bacteria, no inhibitor).
-
Incubation: a. Cover the plate and incubate at the optimal temperature for the microorganism (e.g., 37°C) for 16-20 hours.
-
Reading the Results: a. The MIC is the lowest concentration of the inhibitor at which there is no visible growth (i.e., the well is clear). This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀).
Protocol 2: Spectrophotometric Assay for SerRS Activity
This assay measures the aminoacylation activity of SerRS by detecting the pyrophosphate (PPi) released during the reaction.[21]
Materials:
-
Purified SerRS enzyme (wild-type or mutant)
-
Total tRNA or in vitro transcribed tRNASer
-
L-serine
-
ATP
-
Aminoacylation buffer (e.g., 100 mM Tris-HCl pH 7.6, 10 mM MgCl₂, 1 mM DTT)
-
Inorganic pyrophosphatase (PPiase)
-
Malachite green reagent for phosphate detection
-
96-well plate
-
Plate reader
Procedure:
-
tRNA Refolding: a. Heat the tRNA solution at 70°C for 10 minutes. b. Add MgCl₂ to a final concentration of 10 mM and allow the tRNA to cool slowly to room temperature to ensure proper folding.
-
Reaction Setup: a. In a 96-well plate, prepare a reaction mixture containing:
- Aminoacylation buffer
- L-serine (at a concentration near its Km, or varied for kinetic studies)
- ATP (e.g., 1 mM)
- Refolded tRNASer
- PPiase (e.g., 2 U/mL)
-
Enzyme Addition and Incubation: a. Initiate the reaction by adding the purified SerRS enzyme to the reaction mixture. b. Incubate the plate at 37°C for a set period (e.g., 30 minutes). The reaction time should be within the linear range of product formation.
-
Phosphate Detection: a. Stop the reaction by adding EDTA to a final concentration of 10 mM. b. Add the malachite green reagent to each well. c. Incubate at room temperature for 15-20 minutes to allow color development.
-
Data Analysis: a. Measure the absorbance at approximately 620 nm. b. Create a standard curve using known concentrations of phosphate to quantify the amount of PPi released. c. Calculate the specific activity of the SerRS enzyme (e.g., in µmol of PPi/min/mg of enzyme).
Protocol 3: Identifying Mutations in the SerRS Gene
This is a general workflow for identifying mutations in the SerRS gene from a resistant microbial strain.
Materials:
-
Genomic DNA from wild-type and resistant strains
-
PCR primers flanking the SerRS gene
-
DNA polymerase for PCR
-
Agarose gel electrophoresis equipment
-
PCR product purification kit
-
Sanger sequencing service
Procedure:
-
Genomic DNA Extraction: a. Isolate high-quality genomic DNA from both the wild-type (susceptible) and the resistant microbial strains using a suitable commercial kit or standard protocol.
-
PCR Amplification of the SerRS Gene: a. Design PCR primers that specifically anneal to the regions upstream and downstream of the SerRS open reading frame. b. Perform PCR using the extracted genomic DNA as a template to amplify the entire SerRS gene. c. Run the PCR products on an agarose gel to verify the amplification of a single band of the expected size.
-
Purification of PCR Product: a. Purify the PCR product from the agarose gel or directly from the PCR reaction using a commercial purification kit to remove primers, dNTPs, and polymerase.
-
Sanger Sequencing: a. Send the purified PCR product for Sanger sequencing. Use both the forward and reverse PCR primers for sequencing to ensure complete and accurate coverage of the gene.
-
Sequence Analysis: a. Align the sequencing results from the resistant strain's SerRS gene with the sequence from the wild-type strain. b. Identify any nucleotide differences (single nucleotide polymorphisms, insertions, or deletions). c. Translate the nucleotide sequences to amino acid sequences to determine if any of the mutations result in a change in the protein sequence.
Visualizations
Caption: Overview of key resistance mechanisms to SerRS inhibitors.
Caption: SerRS can suppress the Wnt signaling pathway.
Caption: The role of SerRS in the selenocysteine incorporation pathway.
Caption: Workflow for investigating SerRS inhibitor resistance.
References
- 1. "Characterization of Two Seryl-tRNA Synthetases in Albomycin-producing " by Yu Zeng, Hervé Roy et al. [digitalcommons.chapman.edu]
- 2. Biochemical Bases for the Antimetabolite Action of l-Serine Hydroxamate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Natural Trojan horse inhibitors of aminoacyl-tRNA synthetases - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D0CB00208A [pubs.rsc.org]
- 5. Seryl-tRNA synthetase inhibits Wnt signaling and breast cancer progression and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Wnt Signaling and Drug Resistance in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Role of Wnt/β-catenin pathway in cancer drug resistance: Insights into molecular aspects of major solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Challenges of site-specific selenocysteine incorporation into proteins by Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Seryl-tRNA synthetase promotes translational readthrough by mRNA binding and involvement of the selenocysteine incorporation machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Seryl-tRNA synthetase promotes translational readthrough by mRNA binding and involvement of the selenocysteine incorporation machinery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Adjustments, extinction, and remains of selenocysteine incorporation machinery in the nematode lineage - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Seryl-tRNA Synthetase [aars.online]
- 15. journals.asm.org [journals.asm.org]
- 16. biorxiv.org [biorxiv.org]
- 17. Frontiers | Induction of the Stringent Response Underlies the Antimicrobial Action of Aliphatic Isothiocyanates [frontiersin.org]
- 18. A potent seryl tRNA synthetase inhibitor SB-217452 isolated from a Streptomyces species. | Semantic Scholar [semanticscholar.org]
- 19. Designing seryl-tRNA synthetase for improved serylation of selenocysteine tRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. tandfonline.com [tandfonline.com]
- 21. A spectrophotometric assay for quantitative measurement of aminoacyl-tRNA synthetase activity - PMC [pmc.ncbi.nlm.nih.gov]
challenges in the chemical synthesis of albomycin core structures
Technical Support Center: Synthesis of Albomycin Core Structures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the chemical synthesis of albomycin core structures.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the total synthesis of the albomycin core structure?
A1: The total synthesis of albomycin presents several significant challenges stemming from its complex structure. Key difficulties include:
-
Stereochemical Control: The thioheptose core of albomycin possesses multiple chiral centers with an atypical stereochemistry, including a D-xylofuranose ring and a D-amino acid moiety.[1] Achieving the correct diastereomer (5'S, 6'R-configuration) is crucial for its biological activity.[2]
-
Protecting Group Strategy: The molecule contains numerous reactive functional groups, such as hydroxyls, amines, and hydroxamic acids. Developing a robust and orthogonal protecting group strategy is essential to avoid side reactions and ensure selective transformations.[3][4][5] For instance, protecting groups that require harsh deprotection conditions or are incompatible with other functional groups (e.g., reducible groups like Cbz in the presence of hydroxamic acids) must be carefully avoided.[3]
-
Thionucleoside Synthesis: The construction of the 4'-thiofuranosyl cytosine moiety is a non-trivial synthetic task.[6][7]
-
Peptide Couplings: Formation of the amide bonds, particularly linking the complex seryl-thionucleoside warhead to the siderophore peptide, can be challenging due to steric hindrance and potential side reactions.[7][8]
-
Purification and Stability: The final albomycin analogues can be difficult to purify, and their stability can be a concern under certain conditions.[7]
Q2: Why is the sulfur atom in the thiofuranose ring essential for albomycin's bioactivity?
A2: The sulfur atom in the thiofuranose ring is indispensable for the antibacterial activity of albomycins. Synthetic analogues where the thioether is replaced with an oxygen atom have been shown to be devoid of antibacterial activity.[9][10] This suggests that the sulfur atom plays a critical role in the binding of the active moiety (SB-217452) to its target, the bacterial seryl-tRNA synthetase (SerRS).[1][10]
Q3: What is the "Trojan horse" strategy, and how does it relate to albomycin's structure?
A3: The "Trojan horse" strategy refers to the mechanism by which albomycin enters bacterial cells.[6][10] The ferrichrome-type siderophore component of albomycin chelates iron and is recognized by bacterial iron uptake systems, facilitating its active transport into the cell.[1][10] Once inside, host peptidases cleave the amide bond linking the siderophore to the seryl-thionucleoside "warhead" (SB-217452).[1][6][10] This warhead then inhibits the essential bacterial enzyme seryl-tRNA synthetase, leading to cell death.[6][10]
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of the albomycin core structure.
Issue 1: Poor Stereoselectivity in the Aldol Condensation for Side Chain Extension
-
Problem: The aldol condensation to introduce the side chain on the thionucleoside results in a poor diastereomeric ratio (e.g., a 1:1 mixture of the desired 5'S, 6'R and the undesired 5'R, 6'S diastereomers).[2]
-
Possible Causes:
-
Inadequate substrate control or reagent control.
-
Suboptimal reaction conditions (temperature, solvent, base).
-
Steric hindrance from bulky protecting groups.
-
-
Troubleshooting Steps:
-
Reagent and Condition Screening: Experiment with different chiral auxiliaries or catalysts to induce facial selectivity. Screen a variety of bases, solvents, and reaction temperatures.
-
Protecting Group Modification: The choice of protecting groups on the thiofuranose ring can influence the stereochemical outcome of the aldol reaction.[3] Consider using less bulky protecting groups if steric hindrance is suspected.
-
Chromatographic Separation: If a mixture of diastereomers is unavoidable, focus on developing an efficient chromatographic method (e.g., chiral HPLC or careful column chromatography) to separate the desired 5'S, 6'R isomer.[2]
-
Issue 2: Low Yield in the Pummerer Reaction for Nucleobase Introduction
-
Problem: The Pummerer reaction used to couple the thiosugar with the pyrimidine base gives a low yield of the desired thionucleoside.
-
Possible Causes:
-
Over-oxidation or side reactions of the sulfoxide intermediate.
-
Decomposition of the starting materials or products under the reaction conditions.
-
Inefficient trapping of the thionium ion by the nucleobase.
-
-
Troubleshooting Steps:
-
Optimize Activation: Carefully control the stoichiometry of the activating agent (e.g., acetic anhydride, TFAA).
-
Temperature Control: Run the reaction at the lowest possible temperature to minimize side reactions.
-
Lewis Acid Catalysis: Investigate the use of a Lewis acid to promote the coupling of the nucleobase.
-
Alternative Coupling Strategies: If the Pummerer reaction remains problematic, consider alternative glycosylation methods.
-
Issue 3: Difficulty in the Final Deprotection Steps
-
Problem: Removal of the final protecting groups leads to decomposition of the albomycin core structure or incomplete deprotection.
-
Possible Causes:
-
The labile nature of the final compound.
-
The use of protecting groups that require harsh removal conditions incompatible with the sensitive functional groups of albomycin (e.g., hydroxamic acids).[3]
-
-
Troubleshooting Steps:
-
Review Protecting Group Strategy: Ensure that the protecting groups chosen are orthogonal and can be removed under mild conditions. For example, avoid hydrogenolysis for Cbz/Bn removal due to the presence of reducible hydroxamic acids.[3]
-
Condition Screening for Deprotection: Systematically screen deprotection conditions, focusing on milder reagents and shorter reaction times. For example, for acid-labile groups, use a scavenger to trap reactive carbocations.
-
Stepwise Deprotection: Plan the synthesis to remove the most robust protecting groups first, leaving the more sensitive groups for the final steps.
-
Data Presentation
Table 1: Summary of Key Synthetic Challenges and Mitigation Strategies
| Challenge | Key Issues | Recommended Strategies |
| Stereocontrol of the Thioheptose Core | Achieving the correct 5'S, 6'R configuration is critical for bioactivity.[2] Often results in diastereomeric mixtures. | Employ substrate-directed asymmetric aldol condensation.[3] Screen chiral auxiliaries and reaction conditions. Develop robust methods for diastereomer separation (e.g., chiral HPLC).[2] |
| Orthogonal Protecting Group Strategy | Presence of multiple sensitive functional groups (amines, hydroxyls, hydroxamic acids).[3][4][5] | Avoid protecting groups requiring harsh deprotection (e.g., hydrogenolysis for Cbz/Bn).[3] Utilize orthogonal protecting groups like Fmoc, Boc, tBu, and PMB that can be removed under distinct, mild conditions.[3][9] |
| Construction of the Thionucleoside | Formation of the C-S bond and introduction of the nucleobase can be low-yielding. | Utilize the Pummerer reaction for nucleobase introduction.[3][9] Optimize reaction conditions (temperature, reagents) to minimize side products. |
| Final Peptide Coupling and Deprotection | Coupling of bulky fragments can be inefficient. Final deprotection can lead to product degradation.[7] | Use efficient coupling reagents like HATU.[11] Plan the final deprotection steps carefully, using mild reagents (e.g., TFA for Boc/tBu, K2CO3 for acyl groups) to preserve the integrity of the molecule.[11] |
Experimental Protocols
Key Experiment: Coupling of the Siderophore and Thionucleoside Moieties
This protocol provides a general methodology for the amide bond formation between the tetrapeptide siderophore and the seryl-thionucleoside "warhead," a crucial step in the total synthesis of albomycin. This is based on strategies reported in the literature.[3][11]
-
Preparation of Reactants:
-
Dissolve the fully protected tetrapeptide siderophore (with a free carboxylic acid at the C-terminus) in an anhydrous aprotic solvent such as DMF.
-
In a separate flask, dissolve the protected seryl-thionucleoside (with a free amine) in anhydrous DMF.
-
-
Activation of the Carboxylic Acid:
-
Cool the solution of the tetrapeptide siderophore to -15 °C.
-
Add a peptide coupling reagent, such as HATU (1.5 equivalents), followed by a non-nucleophilic base, such as DIPEA (2.0 equivalents).
-
Stir the mixture at -15 °C for 15-30 minutes to allow for the formation of the active ester.
-
-
Coupling Reaction:
-
Slowly add the solution of the seryl-thionucleoside to the activated tetrapeptide siderophore solution at -15 °C.
-
Allow the reaction to stir at this temperature for 2-4 hours, monitoring the progress by TLC or LC-MS.
-
-
Workup and Purification:
-
Once the reaction is complete, quench with a saturated aqueous solution of NH4Cl and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the fully protected albomycin core structure.
-
Visualizations
References
- 1. Biosynthetic Origin of the Atypical Stereochemistry in the Thioheptose Core of Albomycin Nucleoside Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and structural insights into the binding mode of the albomycin δ1 core and its analogues in complex with their target aminoacyl-tRNA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jocpr.com [jocpr.com]
- 5. Protective Groups [organic-chemistry.org]
- 6. Biosynthesis of albomycin δ2 provides a template for assembling siderophore and aminoacyl-tRNA synthetase inhibitor conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lirias.kuleuven.be [lirias.kuleuven.be]
- 8. Natural Trojan horse inhibitors of aminoacyl-tRNA synthetases - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D0CB00208A [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Biosynthesis and Chemical Synthesis of Albomycin Nucleoside Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Refining Enzyme Kinetic Assays for Potent SerRS Inhibitors
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working on seryl-tRNA synthetase (SerRS) inhibitors.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during SerRS kinetic assays.
| Question | Answer & Troubleshooting Steps |
| Why is my background signal high in the malachite green assay? | High background phosphate can be a significant issue. Troubleshooting: 1. Reagent Contamination: Ensure all buffers and water are free of contaminating inorganic phosphate. Use freshly prepared, high-purity reagents. Glassware should be rinsed extensively with phosphate-free water.[1] 2. Enzyme Preparation: Your enzyme preparation might contain free phosphate. Consider buffer-exchanging or dialyzing your enzyme stock. 3. Substrate Purity: ATP and tRNA preparations can contain contaminating phosphate or pyrophosphate.[2] Use the highest purity grade available. 4. Assay Plate Quality: Use non-binding 96-well plates to prevent the malachite green dye from sticking to the plate, which can cause an erratic signal.[1] |
| My assay signal is weak or non-existent. What are the possible causes? | A weak or absent signal can stem from several factors. Troubleshooting: 1. Inactive Enzyme: Ensure your SerRS enzyme is active. Run a positive control with known substrates and no inhibitor. Store the enzyme under recommended conditions and avoid repeated freeze-thaw cycles. 2. Incorrect Buffer Conditions: SerRS activity is sensitive to pH, ionic strength, and magnesium concentration. Optimize your assay buffer. A common starting point is a Tris-HCl or HEPES buffer at a physiological pH (e.g., 7.5) with MgCl2. 3. Sub-optimal Substrate Concentrations: Ensure your substrate concentrations are appropriate. For initial velocity measurements, substrate concentrations should ideally be around the Km value.[3] 4. Incorrect Wavelength: For the malachite green assay, ensure you are reading the absorbance at the correct wavelength, typically between 600-660 nm.[1] |
| The dose-response curve for my inhibitor is flat or does not reach 100% inhibition. | This can indicate issues with the inhibitor or the assay conditions. Troubleshooting: 1. Inhibitor Solubility: Your inhibitor may be precipitating at higher concentrations. Check the solubility of your compound in the assay buffer. The use of a small percentage of DMSO (typically <1%) is common, but its effect on enzyme activity should be checked. 2. Tight-Binding Inhibition: If you have a very potent inhibitor, the IC50 may be close to the enzyme concentration. In such cases, standard IC50 analysis is not appropriate, and you should use models for tight-binding inhibitors, such as the Morrison equation. 3. Assay Artifacts: The inhibitor may be interfering with the detection method (e.g., quenching fluorescence or reacting with malachite green). Run a control without the enzyme to check for this. 4. Incomplete Inhibition Mechanism: The inhibitor may be a partial or uncompetitive inhibitor, which will not result in 100% inhibition. |
| How do I choose the right substrate concentrations for my assay? | Substrate concentrations are critical for accurate kinetic measurements. Guidelines: 1. Determine Km: Experimentally determine the Michaelis constant (Km) for each substrate (serine, ATP, and tRNASer) by varying the concentration of one substrate while keeping the others at saturating concentrations. 2. For IC50 Determination: A substrate concentration around the Km is often ideal for determining the potency of competitive inhibitors.[3] 3. For Ki Determination: To determine the inhibition constant (Ki) and the mechanism of inhibition, you should measure inhibitor potency at multiple substrate concentrations, spanning below and above the Km. |
| What are orthogonal assays and why are they important? | Orthogonal assays use different detection methods to confirm the activity of your inhibitor. This is crucial to rule out false positives arising from assay artifacts. Examples for SerRS: 1. Primary Assay: Malachite green assay (colorimetric). 2. Orthogonal Assay: Radiometric filter-binding assay (radioactivity-based) or a fluorescence-based assay. Using an orthogonal assay helps to confirm that the observed inhibition is due to the specific interaction of the compound with the target enzyme and not an artifact of the primary assay format. |
Quantitative Data for Known SerRS Inhibitors
This table summarizes the inhibitory potency of selected seryl-tRNA synthetase inhibitors.
| Inhibitor | Target Organism/Enzyme | Assay Type | IC50 | Ki | Reference |
| SB-217452 | Staphylococcus aureus SerRS | Not specified | ~8 nM | - | [4][5][6][7] |
| SB-217452 | Rat SerRS | Not specified | ~8 nM | - | [5][6][7] |
| SB-217452 | Streptomyces sp. SerRS1 | Filter-binding assay | ~2 µM | - | [8] |
| Tavaborole (AN2690) | Leishmania donovani SerRS | Not specified | - | - | |
| Serinyl-adenylate mimic | Saccharomyces cerevisiae SerRS | Not specified | - | 1.2 µM |
Experimental Protocols
Malachite Green Assay for SerRS Activity
This colorimetric assay measures the amount of pyrophosphate (PPi) released during the aminoacylation reaction. The PPi is converted to inorganic phosphate (Pi) by pyrophosphatase, and the Pi is then detected by the malachite green reagent.[4][9]
Materials:
-
Purified SerRS enzyme
-
L-serine
-
ATP
-
tRNASer
-
Inorganic pyrophosphatase (PPiase)
-
Assay Buffer: e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT
-
Malachite Green Reagent (commercial kit or prepared)
-
96-well clear, flat-bottom plates
-
Plate reader capable of measuring absorbance at ~620-630 nm
Protocol:
-
Prepare Reagents:
-
Prepare stock solutions of L-serine, ATP, and tRNASer in the assay buffer.
-
Prepare a stock solution of the inhibitor in DMSO. Create a dilution series of the inhibitor.
-
Prepare a master mix containing the assay buffer, L-serine, ATP, tRNASer, and PPiase at 2x the final desired concentration.
-
-
Assay Setup:
-
Add 25 µL of the inhibitor dilutions (or DMSO for control) to the wells of a 96-well plate.
-
Add 25 µL of a 2x solution of SerRS enzyme to all wells except the "no enzyme" control. For the "no enzyme" control, add 25 µL of assay buffer.
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 10-15 minutes.
-
-
Initiate Reaction:
-
Add 50 µL of the 2x substrate master mix to all wells to start the reaction. The final volume should be 100 µL.
-
-
Incubation:
-
Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes). Ensure the reaction is in the linear range.
-
-
Stop and Develop:
-
Stop the reaction by adding 100 µL of the malachite green reagent to each well.
-
Incubate at room temperature for 15-20 minutes to allow for color development.
-
-
Readout:
-
Measure the absorbance at 620-630 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the "no enzyme" control from all other readings.
-
Plot the absorbance against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Radiometric Filter-Binding Assay for SerRS Activity
This assay measures the incorporation of a radiolabeled amino acid (e.g., [3H]-serine) into tRNA.
Materials:
-
Purified SerRS enzyme
-
[3H]-L-serine
-
ATP
-
tRNASer
-
Assay Buffer: e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT
-
Stop Solution: e.g., 10% trichloroacetic acid (TCA)
-
Wash Solution: e.g., 5% TCA
-
Glass fiber filters
-
Vacuum filtration manifold
-
Scintillation vials
-
Scintillation cocktail
-
Scintillation counter
Protocol:
-
Prepare Reaction Mix:
-
Prepare a master mix containing assay buffer, ATP, tRNASer, and [3H]-L-serine.
-
Prepare serial dilutions of the inhibitor in DMSO.
-
-
Assay Setup:
-
In reaction tubes, combine the inhibitor dilutions (or DMSO for control) and the master mix.
-
Pre-warm the tubes to the reaction temperature (e.g., 37°C).
-
-
Initiate Reaction:
-
Add a solution of SerRS enzyme to each tube to start the reaction.
-
-
Incubation:
-
Incubate the reactions at 37°C for a set time, ensuring the reaction is in the linear range.
-
-
Stop Reaction and Precipitate tRNA:
-
Stop the reaction by adding an equal volume of ice-cold 10% TCA.
-
Incubate on ice for at least 10 minutes to precipitate the tRNA.
-
-
Filtration:
-
Wet the glass fiber filters with 5% TCA.
-
Apply the reaction mixtures to the filters on the vacuum manifold.
-
Wash the filters several times with cold 5% TCA to remove unincorporated [3H]-L-serine.
-
-
Readout:
-
Place the filters in scintillation vials.
-
Add scintillation cocktail and allow the filters to dissolve.
-
Measure the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Plot the counts per minute (CPM) against the inhibitor concentration and fit the data to determine the IC50 value.
-
Visualizations
SerRS Catalytic Cycle and Inhibition Mechanism
Caption: Mechanism of seryl-tRNA synthetase (SerRS) inhibition.
Troubleshooting Workflow for SerRS Kinetic Assays
Caption: Troubleshooting decision tree for SerRS kinetic assays.
References
- 1. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 2. Kinetic mechanisms of inhibitor binding: relevance to the fast-acting slow-binding paradigm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. A spectrophotometric assay for quantitative measurement of aminoacyl-tRNA synthetase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. docs.abcam.com [docs.abcam.com]
- 6. A potent seryl tRNA synthetase inhibitor SB-217452 isolated from a Streptomyces species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A potent seryl tRNA synthetase inhibitor SB-217452 isolated from a Streptomyces species. | Semantic Scholar [semanticscholar.org]
- 8. melp.nl [melp.nl]
- 9. eubopen.org [eubopen.org]
addressing compound stability issues with Aminoacyl tRNA synthetase-IN-2
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with Aminoacyl tRNA synthetase-IN-2. The information provided is intended to help address common challenges related to the compound's stability and use in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an inhibitor of aminoacyl-tRNA synthetase (aaRS) enzymes.[1] These enzymes play a crucial role in protein synthesis by attaching the correct amino acid to its corresponding transfer RNA (tRNA) molecule.[2][3][4][5][6] This process, known as tRNA charging or aminoacylation, is a fundamental step in translating the genetic code into proteins.[5][6] By inhibiting an aaRS, this compound can disrupt protein synthesis, which is a mechanism of action explored for the development of new antibiotics.[1]
Q2: What are the known general stability characteristics of the chemical class to which this compound belongs?
While specific stability data for this compound is not publicly available, it belongs to the N-acyl sulfonamide class of compounds. Generally, N-acyl sulfonamides are known to have greater hydrolytic and enzymatic stability compared to carboxylic acids.[7] Sulfonamides as a chemical class are generally stable to hydrolysis at neutral and alkaline pH but can be less stable under acidic conditions.[8][9][10] Photodegradation can also be a potential degradation pathway for sulfonamides.[11][12]
Q3: How should I properly store and handle this compound?
To ensure the integrity of the compound, it is recommended to store this compound as a solid at the temperature specified on the product datasheet, protected from light and moisture. For preparing stock solutions, use a high-quality anhydrous solvent such as DMSO. Once in solution, it is advisable to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation.
Q4: I am observing precipitation of the compound in my cell culture media. What could be the cause?
Precipitation of small molecules in aqueous media is a common issue, often related to the compound's low solubility. This can be exacerbated when a concentrated stock solution (e.g., in DMSO) is diluted into an aqueous buffer or cell culture medium. The final concentration of the compound may exceed its aqueous solubility limit, leading to precipitation. It is also important to ensure that the DMSO concentration in the final assay medium is low (typically <0.5%) as higher concentrations can be toxic to cells and may also affect compound solubility.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
Issue 1: Compound Precipitation in Aqueous Buffers or Cell Culture Media
| Possible Cause | Recommended Solution |
| Poor aqueous solubility | Determine the aqueous solubility of your batch of this compound. Consider using formulation strategies for poorly soluble drugs, such as the inclusion of solubilizing agents or the use of lipid-based or polymer-based carriers.[13][14][15][16][17] |
| High final concentration | Lower the final concentration of the compound in your assay to below its determined solubility limit. |
| High percentage of organic solvent (e.g., DMSO) | Ensure the final concentration of the organic solvent is minimal and non-toxic to the cells (typically <0.5%). Perform a vehicle control to assess the effect of the solvent on your experimental system. |
| pH of the buffer | Given that some sulfonamides have lower stability in acidic pH, ensure your buffer pH is in the neutral to slightly alkaline range (pH 7.2-7.8).[8][9][10] |
| Incorrect stock solution preparation | Ensure the compound is fully dissolved in the stock solution. Gentle warming or sonication may aid dissolution, but be cautious about potential degradation at elevated temperatures. |
Issue 2: Inconsistent or Poor Compound Activity
| Possible Cause | Recommended Solution |
| Compound degradation | Prepare fresh dilutions from a new stock aliquot for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. Protect the compound and its solutions from light to minimize potential photodegradation.[11][12] |
| Low cell permeability | For cell-based assays, consider the potential for low cell permeability. If the target is intracellular, the compound must cross the cell membrane to be effective. |
| Off-target effects | At higher concentrations, the risk of off-target effects increases. It is important to determine the IC50 and use the compound at concentrations relevant to its target affinity. |
| Interaction with media components | Components in the cell culture media, such as serum proteins, can bind to the compound and reduce its effective concentration. Consider evaluating the compound's activity in serum-free or low-serum conditions if experimentally feasible. |
Data Presentation
Due to the lack of publicly available quantitative stability data for this compound, the following tables are provided as templates for researchers to generate their own data for the specific batch of the compound they are using.
Table 1: Example Solubility Data for this compound
| Solvent | Temperature (°C) | Solubility (µg/mL) |
| Water | 25 | User-determined value |
| PBS (pH 7.4) | 25 | User-determined value |
| Cell Culture Medium + 10% FBS | 37 | User-determined value |
| DMSO | 25 | User-determined value |
| Ethanol | 25 | User-determined value |
Table 2: Example Stability Data for this compound in Solution (e.g., at 10 µM in PBS, pH 7.4)
| Storage Condition | Time Point | % Remaining Compound |
| 4°C (protected from light) | 0 hours | 100% |
| 24 hours | User-determined value | |
| 48 hours | User-determined value | |
| Room Temperature (protected from light) | 0 hours | 100% |
| 8 hours | User-determined value | |
| 24 hours | User-determined value | |
| Room Temperature (exposed to light) | 0 hours | 100% |
| 8 hours | User-determined value | |
| 24 hours | User-determined value |
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility
-
Prepare a saturated solution of this compound in the desired aqueous buffer (e.g., PBS, pH 7.4).
-
Equilibrate the solution at a specific temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24 hours) with constant agitation.
-
Filter the solution to remove any undissolved solid.
-
Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV, LC-MS).
Protocol 2: Assessment of Solution Stability
-
Prepare a solution of this compound in the desired buffer at a known concentration.
-
Aliquot the solution into several vials and store them under different conditions (e.g., varying temperature and light exposure).
-
At specified time points, analyze the concentration of the remaining parent compound in an aliquot from each condition using a validated analytical method (e.g., HPLC-UV, LC-MS).
-
Calculate the percentage of the compound remaining relative to the initial concentration.
Visualizations
Caption: Mechanism of action of this compound.
References
- 1. Structure Property Relationships of N-Acylsulfonamides and Related Bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aminoacyl-tRNA synthetases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aminoacyl tRNA synthetase - Wikipedia [en.wikipedia.org]
- 4. PDB-101: Molecule of the Month: Aminoacyl-tRNA Synthetases [pdb101.rcsb.org]
- 5. tRNA synthetase: tRNA Aminoacylation and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aminoacyl-tRNA synthetase complexes: molecular multitasking revealed - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent advances in the synthesis of N-acyl sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hydrolysis of sulphonamides in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Photodegradation of sulfonamide antimicrobial compounds (sulfadiazine, sulfamethizole, sulfamethoxazole and sulfathiazole) in various UV/oxidant systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Photodegradation of sulfonamides and their N 4-acetylated metabolites in water by simulated sunlight irradiation: kinetics and identification of photoproducts [agris.fao.org]
- 13. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 14. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Formulation Strategies for Poorly Soluble Drugs - Pharmaceutical Technology [pharmaceutical-technology.com]
Technical Support Center: Optimizing the Pharmacokinetic Properties of Seryl-tRNA Synthetase (SerRS) Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and improving the pharmacokinetic (PK) properties of seryl-tRNA synthetase (SerRS) inhibitors. The following sections offer detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data to address common challenges encountered during the development of this important class of therapeutic agents.
Troubleshooting Guides
This section provides solutions to common problems encountered during the experimental evaluation of SerRS inhibitors.
Problem: Poor Aqueous Solubility of the SerRS Inhibitor
| Possible Cause | Suggested Solution |
| High Lipophilicity and/or Crystalline Structure | 1. Particle Size Reduction: Decrease the particle size through micronization or nanonization to increase the surface area-to-volume ratio, which can enhance dissolution rate.[1] 2. Formulation with Excipients: Utilize co-solvents, surfactants, or cyclodextrins to improve solubility.[2][3][4] 3. Solid Dispersions: Prepare a solid dispersion of the inhibitor in a hydrophilic carrier to enhance dissolution.[5] 4. Salt Formation: If the inhibitor has ionizable groups, forming a salt can significantly increase its aqueous solubility.[4] |
| Unfavorable Solid-State Properties | 1. Polymorph Screening: Investigate different crystalline forms (polymorphs) or an amorphous state of the inhibitor, as they can exhibit different solubility profiles. |
Problem: Low Metabolic Stability in In Vitro Assays (e.g., Microsomes, Hepatocytes)
| Possible Cause | Suggested Solution |
| Identification of Metabolic "Soft Spots" | 1. Structural Modification: Modify the chemical structure at the site of metabolic liability. Common strategies include: - Deuteration: Replace hydrogen atoms with deuterium at metabolically active sites to slow down cytochrome P450-mediated metabolism. - Introduction of Electron-Withdrawing Groups: Decrease the electron density of aromatic rings to reduce their susceptibility to oxidation. - Blocking Metabolically Labile Positions: Introduce bulky groups or heteroatoms to sterically hinder metabolic enzymes. |
| Rapid Phase I or Phase II Metabolism | 1. Prodrug Approach: Design a prodrug that masks the metabolically labile functional group and is later cleaved in vivo to release the active inhibitor. |
Problem: Poor Oral Bioavailability in Animal Models
| Possible Cause | Suggested Solution |
| Low Permeability Across Intestinal Epithelium | 1. Lipophilicity Optimization: Modify the inhibitor's structure to achieve an optimal balance between solubility and lipophilicity (LogP/LogD) for efficient passive diffusion. 2. Formulation with Permeation Enhancers: Include excipients in the formulation that can transiently increase the permeability of the intestinal membrane. |
| High First-Pass Metabolism | 1. See "Low Metabolic Stability" section. 2. Route of Administration: For initial in vivo studies, consider alternative routes of administration (e.g., intravenous, intraperitoneal) to bypass first-pass metabolism and establish proof-of-concept. |
| Efflux by Transporters (e.g., P-glycoprotein) | 1. Co-administration with Efflux Inhibitors: In preclinical studies, co-dosing with a known efflux transporter inhibitor can help determine if the inhibitor is a substrate. 2. Structural Modification: Modify the inhibitor's structure to reduce its affinity for efflux transporters. |
Frequently Asked Questions (FAQs)
Q1: What are the initial steps to assess the pharmacokinetic properties of a newly synthesized SerRS inhibitor?
A1: The initial assessment should involve a series of in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays. Key starting points include:
-
Aqueous Solubility: Determining the solubility in physiological pH ranges.
-
Metabolic Stability: Using liver microsomes or hepatocytes to evaluate the compound's susceptibility to metabolism.
-
Cell Permeability: Employing assays like the Caco-2 permeability assay to predict intestinal absorption.
Q2: How can I determine if my SerRS inhibitor is a substrate for efflux transporters like P-glycoprotein (P-gp)?
A2: The Caco-2 permeability assay is a standard method for this. By measuring the transport of your inhibitor in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions, you can calculate an efflux ratio. An efflux ratio significantly greater than 1 suggests that your compound is actively transported out of the cells.
Q3: My SerRS inhibitor shows good in vitro potency but has poor in vivo efficacy. What could be the issue?
A3: This discrepancy is often due to suboptimal pharmacokinetic properties. The inhibitor may not be reaching its target in sufficient concentrations in vivo. Investigate the following:
-
Poor Absorption: The compound may have low solubility or permeability.
-
Rapid Metabolism and Clearance: The inhibitor might be quickly metabolized and eliminated from the body.
-
High Plasma Protein Binding: A high degree of binding to plasma proteins can reduce the free concentration of the inhibitor available to interact with SerRS.
Q4: What are some medicinal chemistry strategies to improve the metabolic stability of SerRS inhibitors?
A4: Key strategies focus on modifying the chemical structure to block or slow down metabolic pathways. This can involve:
-
Replacing metabolically labile groups with more stable bioisosteres.
-
Introducing steric hindrance near metabolic "hotspots."
-
Altering the electronic properties of the molecule to make it less susceptible to oxidative metabolism.
Quantitative Data Summary
| Compound ID | Aqueous Solubility (µg/mL at pH 7.4) | Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | Microsomal Half-Life (t½, min) | In Vivo Bioavailability (F, %) |
| SerRS-Inhib-001 | 5 | 0.5 | 15 | < 5 |
| SerRS-Inhib-002 | 50 | 2.1 | 45 | 25 |
| SerRS-Inhib-003 | 25 | 1.5 | > 120 | 40 |
| SerRS-Inhib-004 | 150 | 5.0 | 90 | 65 |
Experimental Protocols
In Vitro Metabolic Stability Assay Using Liver Microsomes
Objective: To determine the rate of metabolism of a SerRS inhibitor by liver microsomal enzymes.
Methodology:
-
Prepare Reagents:
-
Phosphate buffer (pH 7.4)
-
Liver microsomes (human, rat, or mouse)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Test SerRS inhibitor stock solution (in DMSO or other suitable solvent)
-
Positive control compound (e.g., a compound with known metabolic instability)
-
Acetonitrile with an internal standard for quenching and sample preparation.
-
-
Incubation:
-
Pre-warm the phosphate buffer and microsomal suspension to 37°C.
-
In a microcentrifuge tube, combine the buffer, microsomes, and the SerRS inhibitor.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the mixture at 37°C with gentle shaking.
-
-
Time Points and Quenching:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with an internal standard.
-
-
Sample Processing and Analysis:
-
Centrifuge the quenched samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the SerRS inhibitor at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining SerRS inhibitor versus time.
-
Calculate the half-life (t½) from the slope of the linear regression.
-
Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of a SerRS inhibitor and to identify potential for active efflux.
Methodology:
-
Cell Culture:
-
Culture Caco-2 cells on permeable Transwell® inserts until they form a confluent and differentiated monolayer (typically 21 days).
-
Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
-
Transport Experiment:
-
Wash the Caco-2 monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).
-
Apical to Basolateral (A-B) Transport: Add the SerRS inhibitor to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.
-
Basolateral to Apical (B-A) Transport: Add the SerRS inhibitor to the basolateral chamber and fresh transport buffer to the apical chamber.
-
Incubate the plates at 37°C with gentle shaking.
-
-
Sampling:
-
At specified time points, collect samples from the receiver chamber and replace with fresh buffer.
-
-
Analysis:
-
Quantify the concentration of the SerRS inhibitor in the collected samples using LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.
-
Calculate the efflux ratio (Papp B-A / Papp A-B).
-
Visualizations
Caption: Workflow for optimizing the pharmacokinetic properties of SerRS inhibitors.
Caption: Key factors contributing to low oral bioavailability of SerRS inhibitors.
References
- 1. Design, Synthesis, and Proof-of-Concept of Triple-Site Inhibitors against Aminoacyl-tRNA Synthetases. | Semantic Scholar [semanticscholar.org]
- 2. Quantitative structure-activity relationship analysis of canonical inhibitors of serine proteases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Development of Aminoacyl-tRNA Synthetase Inhibitors for Human Diseases: A Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prospects for Aminoacyl-tRNA Synthetase Inhibitors as New Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploration of structure-activity relationships for dual serotonin transporter reuptake inhibitors-histamine H3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: High-Throughput Screening for aaRS Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered during high-throughput screening (HTS) for aminoacyl-tRNA synthetase (aaRS) inhibitors.
Troubleshooting Guides & FAQs
This section is designed to help researchers identify and resolve common issues in their HTS campaigns targeting aaRSs.
FAQs - Assay Design and Execution
-
Q1: What are the most common assay formats for aaRS inhibitor HTS, and what are their primary advantages and disadvantages?
A1: The most common assay formats for aaRS inhibitor HTS include the ATP-PPi exchange assay and the aminoacylation assay.
-
ATP-PPi Exchange Assay: This assay measures the first step of the aminoacylation reaction, where the amino acid is activated with ATP to form an aminoacyl-adenylate intermediate and pyrophosphate (PPi). It is a robust and straightforward assay, often performed using a continuous, coupled-enzyme system to detect PPi production.[1] However, it does not capture inhibitors that target the tRNA binding site or the transfer of the amino acid to the tRNA.
-
Aminoacylation Assay: This assay measures the overall enzymatic reaction, the formation of aminoacyl-tRNA. It can be performed using radiolabeled amino acids or tRNAs, or through non-radioactive methods like biotinylation-streptavidin conjugation followed by gel separation.[2] While it provides a more comprehensive assessment of enzyme inhibition, it can be more complex and lower in throughput than the ATP-PPi exchange assay.
-
-
Q2: How can I ensure the quality and robustness of my HTS assay?
A2: To ensure a high-quality HTS assay, it is crucial to determine the Z'-factor, a statistical parameter that assesses the separation between positive and negative controls. A Z'-factor between 0.5 and 1.0 indicates an excellent assay, while a Z'-factor below 0.5 suggests that the assay is not reliable for HTS.
FAQs - Troubleshooting False Positives
-
Q3: I have a high hit rate in my primary screen. What are the likely causes of these potential false positives?
A3: A high hit rate in the primary screen is often due to the presence of Pan-Assay Interference Compounds (PAINS) and other promiscuous inhibitors.[3][4][5] These compounds can interfere with the assay through various mechanisms, including:
-
Chemical Reactivity: Compounds containing reactive functional groups can covalently modify the enzyme or other assay components.[4]
-
Aggregation: Some compounds form aggregates at high concentrations, which can non-specifically inhibit enzymes.
-
Interference with Detection System: Fluorescent compounds can interfere with fluorescence-based readouts, while compounds that absorb light at the detection wavelength can also lead to false signals.
-
Redox Activity: Redox-active compounds can interfere with assays that involve redox-sensitive reagents.
-
-
Q4: What are PAINS, and how can I identify and eliminate them from my hit list?
A4: PAINS (Pan-Assay Interference Compounds) are chemical structures that are known to frequently appear as false positives in HTS campaigns.[3][5][6][7] They tend to be reactive and non-specific. Several computational filters and databases are available to flag potential PAINS in your hit list. It is crucial to perform counter-screens and orthogonal assays to experimentally validate true hits and eliminate PAINS. Common classes of PAINS include rhodanines, quinones, and catechols.[5]
-
Q5: What are some common off-target effects that can lead to a positive signal in my aaRS inhibitor screen?
A5: Off-target effects can arise from compounds that inhibit other enzymes in the assay system, especially in coupled-enzyme assays.[8] For example, in a coupled-enzyme assay that detects PPi, a compound that inhibits the coupling enzyme will appear as an aaRS inhibitor. It is also possible for compounds to interact with other components of the assay, such as the tRNA or ATP, leading to a false-positive signal.
FAQs - Hit Validation and Characterization
-
Q6: My initial hits are not showing activity in my secondary assays. What could be the reason?
A6: Discrepancies between primary and secondary assays can arise from several factors:
-
Different Assay Formats: If your primary and secondary assays measure different aspects of the aaRS reaction (e.g., ATP-PPi exchange vs. aminoacylation), an inhibitor may be specific to one step of the reaction.
-
Assay Conditions: Differences in buffer composition, substrate concentrations, or enzyme concentrations can affect inhibitor potency.
-
Compound Instability: The compound may be unstable under the conditions of the secondary assay.
-
False Positive in Primary Screen: The initial hit may have been a false positive due to assay interference.
-
-
Q7: How can I confirm that my hit compound is binding to the target aaRS?
A7: Biophysical methods are essential for confirming direct binding of a hit compound to the target enzyme. A commonly used technique is the Thermal Shift Assay (TSA) , also known as Differential Scanning Fluorimetry (DSF).[9][10][11] This assay measures the change in the melting temperature of the protein upon ligand binding. An increase in the melting temperature indicates that the compound is binding to and stabilizing the protein.
Quantitative Data Summary
Table 1: Typical HTS Assay Parameters for aaRS Inhibitors
| Parameter | ATP-PPi Exchange Assay | Aminoacylation Assay |
| Enzyme Concentration | 25 - 100 nM | 50 - 200 nM |
| ATP Concentration | 0.5 - 2 mM | 1 - 5 mM |
| Amino Acid Concentration | 10 - 100 µM | 20 - 200 µM |
| tRNA Concentration | Not Applicable | 1 - 10 µM |
| Typical Hit Rate | 0.5 - 2% | 0.1 - 1% |
| Z'-factor | > 0.6 | > 0.5 |
Experimental Protocols
Protocol 1: ATP-PPi Exchange Assay (Coupled-Enzyme Format)
This protocol describes a continuous, non-radioactive ATP-PPi exchange assay using a coupled-enzyme system to detect pyrophosphate (PPi) production.
Materials:
-
Purified aaRS enzyme
-
ATP
-
Cognate amino acid
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 20 mM KCl, 10 mM MgCl2, 1 mM DTT)
-
Coupled-enzyme mix (containing pyrophosphatase and a phosphate detection reagent)
-
384-well microplate
-
Plate reader capable of measuring absorbance or fluorescence
Procedure:
-
Prepare a reaction mixture containing assay buffer, ATP, and the cognate amino acid at their final desired concentrations.
-
Add the test compounds (dissolved in DMSO) to the wells of the microplate.
-
Add the reaction mixture to the wells.
-
Initiate the reaction by adding the aaRS enzyme to each well.
-
Immediately start monitoring the change in absorbance or fluorescence over time using the plate reader. The rate of change is proportional to the rate of PPi production.
-
Calculate the initial velocity of the reaction for each well.
-
Determine the percent inhibition for each compound by comparing the reaction rate in the presence of the compound to the control wells (containing DMSO only).
Protocol 2: Thermal Shift Assay (TSA)
This protocol describes how to perform a thermal shift assay to confirm the binding of a hit compound to the target aaRS.[9][10][11]
Materials:
-
Purified aaRS enzyme
-
SYPRO Orange dye (or other suitable fluorescent dye)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl)
-
Hit compound
-
Real-time PCR instrument
Procedure:
-
Prepare a master mix containing the aaRS enzyme and SYPRO Orange dye in the assay buffer.
-
Aliquot the master mix into the wells of a 96-well PCR plate.
-
Add the hit compound at various concentrations to the wells. Include a no-compound control (DMSO only).
-
Seal the plate and place it in the real-time PCR instrument.
-
Set up a temperature gradient from 25°C to 95°C, with a ramp rate of 1°C/minute.
-
Monitor the fluorescence of the SYPRO Orange dye as the temperature increases.
-
The melting temperature (Tm) is the temperature at which the fluorescence is at its maximum.
-
A shift in the Tm in the presence of the compound compared to the control indicates binding.
Visualizations
Caption: High-throughput screening workflow for aaRS inhibitors.
Caption: Triage process for eliminating false positives.
References
- 1. A continuous assay for monitoring the synthetic and proofreading activities of multiple aminoacyl-tRNA synthetases for high-throughput drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Label-Free Assay for Aminoacylation of tRNA [mdpi.com]
- 3. What are PAINS?: A Challenge for High-Throughput Screening in Early Drug Discovery – Michelle Verastegui-Sanchez – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 4. PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pan-assay interference compounds - Wikipedia [en.wikipedia.org]
- 6. Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Avoiding PAINS (Pan-Assay Interference Compounds) - American Chemical Society [acs.org]
- 8. google.com [google.com]
- 9. Determination of Protein–Ligand Binding Affinities by Thermal Shift Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. axxam.com [axxam.com]
- 11. Indirect Detection of Ligand Binding by Thermal Melt Analysis | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Method Refinement for Studying Slow-Binding Inhibitors of Seryl-tRNA Synthetase (SerRS)
Welcome to the technical support center for researchers, scientists, and drug development professionals working on the characterization of slow-binding inhibitors of Seryl-tRNA Synthetase (SerRS). This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to assist you in refining your methodologies and overcoming common challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: My initial IC50 values for a potential SerRS inhibitor are inconsistent. What could be the cause?
A1: Inconsistent IC50 values for slow-binding inhibitors are often due to variations in pre-incubation time between the enzyme and the inhibitor before initiating the reaction. For slow-binding inhibitors, the establishment of the enzyme-inhibitor complex (EI) can be time-dependent. If the pre-incubation time is too short, the inhibition will not have reached its maximum effect, leading to an overestimation of the IC50.
Troubleshooting Steps:
-
Vary Pre-incubation Time: Perform a time-dependency test by varying the pre-incubation time of SerRS with the inhibitor (e.g., from 0 to 120 minutes) before adding the substrates.
-
Standardize Protocol: Once the optimal pre-incubation time is determined (i.e., the time at which the IC50 value stabilizes), ensure this time is strictly adhered to in all subsequent experiments.
-
Check Reagent Stability: Ensure that the enzyme, inhibitor, and substrates are stable over the course of the pre-incubation and the assay itself.
Q2: I am observing a burst phase followed by a slower steady-state rate in my reaction progress curves. What does this indicate?
A2: This is a classic characteristic of a slow-binding inhibitor. The initial "burst" represents the uninhibited or partially inhibited enzyme activity before the inhibitor has fully bound. The subsequent slower, linear phase represents the steady-state rate of the enzyme-inhibitor complex. The analysis of these progress curves is crucial for determining the kinetic parameters of slow-binding inhibitors.
Q3: How do I differentiate between a one-step and a two-step slow-binding mechanism?
A3: Distinguishing between these mechanisms involves analyzing the relationship between the observed rate constant for the onset of inhibition (kobs) and the inhibitor concentration.
-
One-step mechanism (E + I ⇌ EI): A plot of kobs versus inhibitor concentration will be linear.
-
Two-step mechanism (E + I ⇌ EI ⇌ EI*): A plot of kobs versus inhibitor concentration will be hyperbolic. This indicates a rapid initial binding event followed by a slower isomerization to a more tightly bound complex.
Q4: What are the best assay formats for studying slow-binding inhibitors of SerRS?
A4: Continuous assays are generally preferred as they allow for the monitoring of the entire reaction progress curve, which is essential for analyzing slow-binding kinetics.
-
Continuous Spectrophotometric Assays: The malachite green assay, which detects the pyrophosphate (PPi) released during the aminoacylation reaction, is a suitable continuous method.[1]
-
Filter-Binding Assays: While traditionally used as an endpoint assay, with careful time-course measurements, it can be adapted to study slow-binding kinetics.
-
Biophysical Methods: Techniques like Surface Plasmon Resonance (SPR) are excellent for directly measuring the association (kon) and dissociation (koff) rates, providing a detailed kinetic profile of the inhibitor-enzyme interaction.
Troubleshooting Guides
Malachite Green Assay for SerRS Activity
| Problem | Possible Cause(s) | Troubleshooting Solution(s) |
| High Background Signal | 1. Contaminating phosphate in buffers or enzyme preparation. 2. Spontaneous hydrolysis of ATP. 3. Detergent contamination of labware.[2][3] | 1. Use high-purity water and reagents. Prepare fresh buffers. 2. Run a "no enzyme" control to quantify and subtract the rate of spontaneous ATP hydrolysis. 3. Use dedicated, phosphate-free labware for this assay.[2][3] |
| Precipitation Upon Adding Malachite Green Reagent | 1. High protein concentration in the assay. 2. High concentrations of certain salts or buffers. | 1. The acidic nature of the malachite green reagent can cause protein precipitation.[4] If possible, reduce the enzyme concentration. 2. Test the compatibility of your assay buffer with the malachite green reagent by running controls without the enzyme. |
| Non-linear Standard Curve | 1. Incorrect preparation of phosphate standards. 2. Pipetting errors. 3. Reaching the upper limit of detection. | 1. Prepare fresh phosphate standards for each experiment. 2. Use calibrated pipettes and ensure proper mixing. 3. Dilute samples to ensure they fall within the linear range of the assay. |
| Inconsistent Results Between Replicates | 1. Inconsistent timing of reagent additions, especially the malachite green solution. 2. Temperature fluctuations across the microplate. | 1. Use a multichannel pipette for simultaneous addition of reagents to replicates. 2. Ensure the plate is incubated at a constant temperature and that there are no "edge effects". |
General Troubleshooting for Slow-Binding Inhibition Assays
| Problem | Possible Cause(s) | Troubleshooting Solution(s) |
| No Apparent Slow-Binding Behavior | 1. The inhibitor is not a slow-binder. 2. The kobs is too fast to be observed with the current assay setup. | 1. If progress curves are consistently linear even at high inhibitor concentrations, the inhibitor likely follows classical, rapid-equilibrium kinetics. 2. Try lowering the reaction temperature to slow down the binding kinetics. |
| Difficulty in Obtaining Reproducible kon and koff values | 1. Inhibitor rebinding during dissociation measurements (especially in jump-dilution experiments). 2. Instability of the enzyme or inhibitor over the long incubation times required. | 1. Ensure a large dilution factor (at least 100-fold) in jump-dilution experiments to minimize rebinding.[5] 2. Perform stability controls for both the enzyme and the inhibitor under the assay conditions. |
| Calculated Ki Differs Significantly from IC50 | 1. The assay conditions are not at true initial velocity for IC50 determination. 2. The Cheng-Prusoff equation is not appropriate for slow-binding inhibitors under non-equilibrium conditions. | 1. Ensure that for IC50 determination, the reaction is in the linear range. 2. For slow-binding inhibitors, it is more accurate to determine Ki from the analysis of progress curves rather than relying on the Cheng-Prusoff equation with IC50 values obtained from endpoint assays. |
Quantitative Data for SerRS Inhibitors
The following table summarizes publicly available kinetic data for some known SerRS inhibitors. Note that assay conditions can significantly affect these values.
| Inhibitor | Organism/Enzyme Source | IC50 | Ki | kon (M-1s-1) | koff (s-1) | Residence Time (1/koff) | Reference/Notes |
| SB-217452 | Staphylococcus aureus | ~8 nM | - | - | - | - | A potent inhibitor, the seryl-nucleoside moiety of albomycin. |
| Serine hydroxamate | Methanogenic SerRS | - | Selective inhibitor | - | - | - | Shows selectivity over bacterial-type SerRS.[6] |
| Serinamide | Methanogenic SerRS | - | Selective inhibitor | - | - | - | Shows selectivity over bacterial-type SerRS.[6] |
| Serine methyl ester | Methanogenic & Bacterial SerRS | - | Inhibits both | - | - | - | [6] |
| Ureidosulfocoumarin derivative (Comp 5l) | Leishmania donovani | - | Competitive inhibitor | - | - | - | Shows specificity for leishmanial SerRS over human SerRS.[7] |
Experimental Protocols
Protocol 1: Continuous Spectrophotometric Assay for SerRS Activity using Malachite Green
This protocol is adapted for a 96-well plate format and is suitable for monitoring the progress curves of SerRS inhibition.
Materials:
-
Purified SerRS enzyme
-
L-serine
-
ATP
-
tRNASer
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
Inorganic Pyrophosphatase
-
Malachite Green Reagent
-
Phosphate Standard
-
Test Inhibitor
Procedure:
-
Reaction Mix Preparation: Prepare a reaction mix containing L-serine, ATP, tRNASer, and inorganic pyrophosphatase in the assay buffer. The final concentrations of substrates should be optimized based on their Km values.
-
Inhibitor and Enzyme Preparation: In a 96-well plate, add varying concentrations of the inhibitor. Add a fixed amount of SerRS enzyme to each well. Include a "no inhibitor" control.
-
Pre-incubation: Pre-incubate the enzyme and inhibitor for a defined period (e.g., 30 minutes, this may need to be optimized for slow-binding inhibitors) at the desired temperature.
-
Reaction Initiation: Initiate the reaction by adding the reaction mix to all wells simultaneously using a multichannel pipette.
-
Time-course Measurement: At regular time intervals (e.g., every 2 minutes for 30 minutes), quench the reaction in a set of wells by adding the malachite green reagent.
-
Color Development: Allow the color to develop for 15-30 minutes at room temperature.
-
Absorbance Reading: Read the absorbance at ~620-650 nm.
-
Data Analysis: Convert absorbance values to phosphate concentration using the phosphate standard curve. Plot product concentration versus time for each inhibitor concentration to obtain progress curves. Analyze the progress curves to determine kobs, and subsequently kon and koff.
Protocol 2: Measuring Inhibitor Residence Time using Surface Plasmon Resonance (SPR)
This protocol provides a general workflow for using SPR to determine the binding kinetics of a SerRS inhibitor.
Materials:
-
SPR instrument and sensor chip (e.g., CM5)
-
Purified SerRS enzyme
-
Test Inhibitor
-
Running Buffer (e.g., HBS-EP+)
-
Regeneration Solution
Procedure:
-
Enzyme Immobilization: Immobilize the SerRS enzyme onto the sensor chip surface using standard amine coupling chemistry.
-
Inhibitor Injection (Association Phase): Inject a series of concentrations of the inhibitor over the immobilized enzyme surface at a constant flow rate. Monitor the change in response units (RU) over time to observe the association phase.
-
Buffer Wash (Dissociation Phase): After the association phase, switch to flowing only the running buffer over the sensor surface. Monitor the decrease in RU over time as the inhibitor dissociates. For very slow off-rates, this dissociation phase may need to be monitored for an extended period.
-
Regeneration: If necessary, inject a regeneration solution to remove any remaining bound inhibitor and prepare the surface for the next injection.
-
Data Analysis: Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon) and the dissociation rate constant (koff). The residence time is calculated as the reciprocal of the koff.[5]
Visualizations
References
- 1. A spectrophotometric assay for quantitative measurement of aminoacyl-tRNA synthetase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 4. researchgate.net [researchgate.net]
- 5. bellbrooklabs.com [bellbrooklabs.com]
- 6. Progress curve analysis of the kinetics of slow-binding anticancer drug inhibitors of the 20S proteasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Exploration of seryl tRNA synthetase to identify potent inhibitors against leishmanial parasites - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating Target Engagement of Novel Aminoacyl-tRNA Synthetase Inhibitors in Bacteria: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for validating the target engagement of novel aminoacyl-tRNA synthetase (aaRS) inhibitors in bacteria. Due to the limited public information on a specific compound designated "Aminoacyl tRNA synthetase-IN-2," this document will use bacterial Leucyl-tRNA synthetase (LeuRS) as a representative target and feature a hypothetical inhibitor, "Compound X," alongside known LeuRS inhibitors for comparative analysis. The methodologies and data presented herein offer a blueprint for the rigorous evaluation of new chemical entities targeting this essential class of bacterial enzymes.
Aminoacyl-tRNA synthetases are crucial enzymes in protein synthesis, responsible for attaching the correct amino acid to its corresponding tRNA molecule.[1] Their essential nature and the differences between bacterial and human aaRSs make them attractive targets for the development of new antibiotics.[2][3] Validating that a compound engages its intended target is a critical step in antibiotic drug discovery.
Comparative Performance of LeuRS Inhibitors
The following table summarizes key performance indicators for our hypothetical "Compound X" against established LeuRS inhibitors. This data is essential for assessing potency, cellular activity, and selectivity.
| Inhibitor | Target Enzyme | Bacterial Strain(s) | Enzymatic Inhibition (IC50) | Minimum Inhibitory Concentration (MIC) | Selectivity (Human vs. Bacterial LeuRS IC50) | Reference |
| Compound X (Hypothetical) | LeuRS | E. coli, S. aureus | Data to be determined | Data to be determined | Data to be determined | N/A |
| GSK2251052 (Epetraborole) | LeuRS | E. coli, Gram-negative pathogens | 0.31 µM | 0.5-2 µg/mL (E. coli) | >100-fold | [4][5] |
| AN2690 (Tavaborole) | LeuRS | Fungi (S. cerevisiae), Bacteria | - | - | High selectivity for fungal/bacterial over human | [6][7] |
| MRX-6038 | LeuRS | Mycobacterium abscessus | - | 0.25-1 µg/mL | - | [8] |
| EC/11770 | LeuRS | Mycobacterium tuberculosis, M. abscessus | - | 0.06 µg/mL (M. tuberculosis) | - | [7][9] |
Key Experimental Protocols for Target Validation
Accurate and reproducible experimental data are the bedrock of target validation. Below are detailed protocols for essential assays.
Enzymatic Inhibition Assay (IC50 Determination)
This assay quantifies the concentration of an inhibitor required to reduce the enzymatic activity of the target aaRS by 50%.
Principle: The aminoacylation activity of LeuRS is measured by monitoring the ATP consumption in the reaction. The amount of remaining ATP is determined using a luciferase-based assay, where the light output is proportional to the ATP concentration.
Materials:
-
Purified recombinant bacterial LeuRS
-
L-leucine
-
ATP
-
tRNALeu
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 30 mM KCl, 10 mM MgCl2, 2 mM DTT)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
Test compounds (e.g., Compound X)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 384-well plate, add the test compound dilutions.
-
Add a solution containing LeuRS, L-leucine, and tRNALeu to each well.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 30 minutes).
-
Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Principle: A standardized suspension of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium. The MIC is the lowest concentration at which no turbidity (bacterial growth) is observed.
Materials:
-
Bacterial strains of interest (e.g., E. coli, S. aureus)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test compounds
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare serial dilutions of the test compound in CAMHB in a 96-well plate.
-
Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 105 CFU/mL in the wells.
-
Add the bacterial suspension to each well containing the test compound.
-
Include positive (bacteria only) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration that inhibits growth. This can be confirmed by measuring the optical density at 600 nm.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify direct target engagement in a cellular context.
Principle: The binding of a ligand (inhibitor) to its target protein often increases the thermal stability of the protein. In CETSA, cell lysates or intact cells are treated with the inhibitor, heated to various temperatures, and the amount of soluble target protein remaining is quantified.
Materials:
-
Bacterial cell culture
-
Lysis buffer
-
Test compound
-
PCR tubes or strips
-
Thermal cycler
-
Western blotting reagents (antibodies against the target protein) or mass spectrometer
Procedure:
-
Grow bacterial cells to the mid-log phase.
-
Treat the cells with the test compound or vehicle control for a defined period.
-
Harvest and lyse the cells.
-
Distribute the cell lysate into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler.
-
Cool the samples and centrifuge to pellet the precipitated proteins.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble target protein (LeuRS) in each sample by Western blot or mass spectrometry.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Visualizing Mechanisms and Workflows
Diagrams are essential for clearly communicating complex biological processes and experimental designs.
Caption: Mechanism of action for a competitive LeuRS inhibitor.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Conclusion
The validation of target engagement is a cornerstone of modern antibiotic discovery. By employing a multi-faceted approach that includes enzymatic assays, whole-cell activity determination, and biophysical methods like CETSA, researchers can build a robust data package to support the progression of novel aaRS inhibitors. The comparative framework and detailed protocols provided in this guide are intended to facilitate the systematic evaluation of new chemical entities, ultimately contributing to the development of urgently needed antibacterial agents.
References
- 1. Aminoacyl tRNA synthetase - Wikipedia [en.wikipedia.org]
- 2. Prospects for Aminoacyl-tRNA Synthetase Inhibitors as New Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Bacterial Resistance to Leucyl-tRNA Synthetase Inhibitor GSK2251052 Develops during Treatment of Complicated Urinary Tract Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Recent development of leucyl-tRNA synthetase inhibitors as antimicrobial agents - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 7. journals.asm.org [journals.asm.org]
- 8. journals.asm.org [journals.asm.org]
- 9. researchgate.net [researchgate.net]
Comparative Analysis of Seryl-tRNA Synthetase Inhibitors: A Deep Dive into Aminoacyl tRNA Synthetase-IN-2 and Other Key Compounds
For Immediate Release
A detailed comparative guide for researchers, scientists, and drug development professionals exploring the landscape of seryl-tRNA synthetase (SerRS) inhibitors. This report focuses on the performance and characteristics of Aminoacyl tRNA synthetase-IN-2 (also known as SB-217452, the active core of albomycin δ1) and other notable SerRS inhibitors, supported by available experimental data.
Seryl-tRNA synthetase (SerRS), a crucial enzyme in protein biosynthesis, has emerged as a promising target for the development of novel antimicrobial and therapeutic agents. Its essential role in attaching serine to its cognate tRNA makes it indispensable for cell viability. This guide provides a comparative analysis of this compound and other known SerRS inhibitors, offering a valuable resource for the scientific community.
Performance Comparison of SerRS Inhibitors
The inhibitory potential of various compounds against SerRS has been evaluated, with this compound demonstrating significant potency. A summary of the available quantitative data is presented below.
| Inhibitor | Target Organism/Enzyme | IC50 | Reference |
| This compound (SB-217452) | Staphylococcus aureus SerRS | ~8 nM | [1][2] |
| This compound (SB-217452) | Rat SerRS | ~8 nM | [1][2] |
| Serine Hydroxamate | Methanogenic SerRS | Selective Inhibition (Qualitative) | [3] |
| Serinamide | Methanogenic SerRS | Selective Inhibition (Qualitative) | [3] |
| Serine Methyl Ester | Bacterial-type SerRS | Inhibition (Qualitative) | [3] |
| Comp 5l | Leishmania donovani SerRS | Specific Inhibitor (less potent against Human SerRS) | [4] |
Note: IC50 values represent the concentration of an inhibitor required for 50% inhibition of the target enzyme's activity. Lower values indicate higher potency.
This compound (SB-217452) stands out for its potent, low nanomolar inhibition of both bacterial (S. aureus) and mammalian (rat) SerRS.[1][2] This broad-spectrum activity highlights its potential as a lead compound for further development, although the lack of selectivity could be a concern for therapeutic applications in humans.
Other compounds, such as serine hydroxamate and serinamide, have shown selective inhibition against methanogenic SerRS, suggesting that structural differences between SerRS orthologs can be exploited to achieve inhibitor specificity.[3] Similarly, the ureidosulfocoumarin derivative, Comp 5l, demonstrates specificity for the parasitic Leishmania donovani SerRS over the human enzyme, a desirable characteristic for anti-parasitic drug development.[4] However, a lack of publicly available quantitative IC50 data for these compounds hinders a direct potency comparison with this compound.
Mechanism of Action and Signaling Pathways
Seryl-tRNA synthetase is a class II aminoacyl-tRNA synthetase that catalyzes the aminoacylation of tRNASer in a two-step reaction. This process is fundamental to protein synthesis. The inhibition of SerRS disrupts this vital pathway, leading to cell growth arrest and, ultimately, cell death.
Experimental Protocols
A standardized in vitro assay is crucial for the comparative evaluation of SerRS inhibitors. The following outlines a general protocol for a seryl-tRNA synthetase inhibition assay based on the measurement of aminoacylation.
Objective: To determine the IC50 value of a test compound against seryl-tRNA synthetase.
Materials:
-
Purified recombinant SerRS enzyme (e.g., from S. aureus, human, or other organisms of interest).
-
tRNASer.
-
L-Serine.
-
ATP (radiolabeled, e.g., [3H]-L-Serine or [α-32P]ATP, or non-radiolabeled for colorimetric assays).
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT, KCl).
-
Test compounds (inhibitors) at various concentrations.
-
Scintillation counter or spectrophotometer.
-
Filter paper discs (for radiolabeled assays).
-
Trichloroacetic acid (TCA).
Procedure (Radiolabeled Assay):
-
Reaction Setup: Prepare a reaction mixture containing assay buffer, ATP, radiolabeled L-serine, and tRNASer.
-
Inhibitor Addition: Add varying concentrations of the test compound to the reaction mixture. A control with no inhibitor should be included.
-
Enzyme Initiation: Initiate the reaction by adding a pre-determined concentration of purified SerRS enzyme.
-
Incubation: Incubate the reaction at a specific temperature (e.g., 37°C) for a defined period to allow for the aminoacylation reaction to proceed.
-
Reaction Quenching & Precipitation: Stop the reaction and precipitate the charged tRNA by spotting the reaction mixture onto filter paper discs and immersing them in cold TCA.
-
Washing: Wash the filter discs with cold TCA and ethanol to remove unincorporated radiolabeled serine.
-
Quantification: Dry the filter discs and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. The IC50 value is determined from the resulting dose-response curve.
References
- 1. medkoo.com [medkoo.com]
- 2. A potent seryl tRNA synthetase inhibitor SB-217452 isolated from a Streptomyces species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective inhibition of divergent seryl-tRNA synthetases by serine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exploration of seryl tRNA synthetase to identify potent inhibitors against leishmanial parasites - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity of Aminoacyl-tRNA Synthetase Inhibitors with Human Mitochondrial Seryl-tRNA Synthetase
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Information regarding the specific compound "Aminoacyl tRNA synthetase-IN-2" is not available in the public domain. Therefore, this guide utilizes a representative example of a hypothetical inhibitor, designated "Inhibitor X," to illustrate the principles and methodologies for assessing cross-reactivity with human mitochondrial seryl-tRNA synthetase (mSerRS). This approach provides a framework for evaluating the selectivity of potential drug candidates.
Introduction
Aminoacyl-tRNA synthetases (aaRSs) are essential enzymes that catalyze the attachment of amino acids to their cognate tRNAs, a critical step in protein synthesis.[1][2][3] This indispensable role makes them attractive targets for the development of antimicrobial agents and therapeutics for various human diseases.[1][3][4] In humans, distinct sets of aaRSs exist in the cytoplasm and mitochondria, encoded by separate nuclear genes (with a few exceptions).[1][5][6] Selectivity between cytoplasmic and mitochondrial isoforms, as well as between human and pathogen enzymes, is a critical consideration in drug development to minimize off-target effects and potential toxicity.
This guide focuses on seryl-tRNA synthetase (SerRS) and provides a comparative framework for evaluating the cross-reactivity of inhibitors with the human mitochondrial isoform (mSerRS). Mutations in the gene encoding mSerRS (SARS2) are associated with severe multisystem disorders, highlighting the importance of avoiding unintended inhibition of this essential enzyme.[1][7] We will compare the activity of our hypothetical lead compound, "Inhibitor X," with an alternative, more selective compound, "Inhibitor Y."
Comparative Inhibitor Performance
The inhibitory activity of compounds against the target enzyme, human cytoplasmic SerRS (cSerRS), and the off-target mitochondrial isoform (mSerRS) is a key determinant of their therapeutic potential. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's potency. A higher IC50 value indicates lower potency. The selectivity index, calculated as the ratio of the off-target IC50 to the on-target IC50, provides a quantitative measure of an inhibitor's specificity.
Table 1: Comparative Inhibition of Human Cytoplasmic and Mitochondrial SerRS
| Compound | Primary Target | Target IC50 (cSerRS) [nM] | Off-Target IC50 (mSerRS) [nM] | Selectivity Index (mSerRS/cSerRS) |
| Inhibitor X | cSerRS | 50 | 500 | 10 |
| Inhibitor Y | cSerRS | 75 | >10,000 | >133 |
Data are hypothetical and for illustrative purposes only.
Interpretation of Data:
-
Inhibitor X shows potent inhibition of the primary target, cSerRS. However, it also demonstrates significant cross-reactivity with mSerRS, with only a 10-fold difference in potency. This lack of selectivity could pose a risk for mitochondrial toxicity.
-
Inhibitor Y is slightly less potent against the primary target, cSerRS, but exhibits vastly superior selectivity. Its minimal activity against mSerRS (IC50 >10,000 nM) suggests a much lower risk of off-target effects on mitochondrial protein synthesis.
Experimental Protocols
The determination of inhibitor potency and selectivity relies on robust biochemical assays. A common method is the in vitro aminoacylation assay, which measures the enzymatic activity of SerRS.
Protocol: In Vitro Seryl-tRNA Synthetase (SerRS) Inhibition Assay
This assay measures the ATP-dependent attachment of a radiolabeled amino acid ([³H]-Serine) to its cognate tRNA.
Materials:
-
Recombinant human cSerRS and mSerRS
-
[³H]-L-Serine
-
ATP, MgCl₂
-
HEPES buffer
-
Total human tRNA
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation fluid and counter
-
Test inhibitors (dissolved in DMSO)
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing HEPES buffer, ATP, MgCl₂, and [³H]-L-Serine.
-
Inhibitor Addition: Add varying concentrations of the test inhibitor (e.g., Inhibitor X or Y) or DMSO (as a vehicle control) to the reaction wells.
-
Enzyme Initiation: Add the recombinant SerRS enzyme (either cSerRS or mSerRS) to the wells to start the reaction. Incubate for a defined period (e.g., 15 minutes) at 37°C.
-
tRNA Addition: Add total human tRNA to the mixture to allow for the transfer of serine to the tRNA. Incubate for a further defined period.
-
Reaction Quenching: Stop the reaction by adding ice-cold 10% TCA. This will precipitate the tRNA and any attached radiolabeled serine.
-
Filtration: Filter the reaction mixture through glass fiber filters. The filters will trap the precipitated tRNA- [³H]Serine complex.
-
Washing: Wash the filters with cold 5% TCA followed by ethanol to remove any unincorporated [³H]-Serine.
-
Quantification: Place the dried filters into scintillation vials with scintillation fluid. Measure the radioactivity using a scintillation counter.
-
Data Analysis: The amount of radioactivity is proportional to the enzyme activity. Plot the enzyme activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Visualizing Selectivity and Workflows
Diagrams can help clarify the complex relationships and processes in drug discovery research.
Caption: Logical diagram of inhibitor selectivity for cytoplasmic vs. mitochondrial SerRS.
Caption: Experimental workflow for the in vitro SerRS aminoacylation inhibition assay.
Conclusion
The evaluation of cross-reactivity against mitochondrial isoforms of drug targets is a non-negotiable step in preclinical development. As illustrated with our hypothetical inhibitors, while a compound like "Inhibitor X" may show high on-target potency, its lack of selectivity raises significant safety concerns. In contrast, "Inhibitor Y" represents a more promising candidate due to its high selectivity for the cytoplasmic enzyme over the mitochondrial one. This comparative approach, combining quantitative biochemical data with clear experimental protocols, is fundamental for identifying safe and effective therapeutic candidates targeting the aminoacyl-tRNA synthetase family.
References
- 1. mdpi.com [mdpi.com]
- 2. tRNA synthetase: tRNA Aminoacylation and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Development of Aminoacyl-tRNA Synthetase Inhibitors for Human Diseases: A Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The Mitochondrial Aminoacyl tRNA Synthetases: Genes and Syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein–Protein Interactions of Seryl-tRNA Synthetases with Emphasis on Human Counterparts and Their Connection to Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
New Frontiers in Antibacterial Drug Discovery: A Comparative Guide to Novel Aminoacyl-tRNA Synthetase Inhibitors
For Immediate Release
In the global fight against antimicrobial resistance, the scientific community is tirelessly exploring novel therapeutic avenues. Among the most promising of these are inhibitors targeting aminoacyl-tRNA synthetases (aaRSs), essential enzymes in bacterial protein synthesis. This guide provides a comparative analysis of newly developed synthetic analogues of aaRS inhibitors, offering a valuable resource for researchers, scientists, and drug development professionals.
Aminoacyl-tRNA synthetases are responsible for the crucial first step in protein synthesis: the charging of transfer RNA (tRNA) with its cognate amino acid.[1][2] Inhibition of this process leads to a halt in protein production and ultimately, bacterial cell death.[3][4] This mechanism of action is distinct from many current antibiotic classes, making aaRS inhibitors a compelling strategy to overcome existing resistance mechanisms.
Comparative Antibacterial Activity
The following tables summarize the in vitro antibacterial activity of several novel synthetic aaRS inhibitors against a panel of clinically relevant bacterial strains. The data, presented as Minimum Inhibitory Concentrations (MICs) in µg/mL, are compiled from recent studies.
| Inhibitor Class | Target aaRS | Compound | S. aureus | S. pyogenes | E. coli | Reference |
| Methionyl-tRNA Synthetase (MetRS) Inhibitors | MetRS | REP8839 | 0.5 (MIC⁹⁰) | 0.12 (MIC⁹⁰) | - | [1] |
| MetRS | Compound 1717 | 0.16 | - | - | [1] | |
| MetRS | Compound 2144 | 0.01 | - | - | [1] | |
| MetRS | Quinolinone derivative (Structure 15) | 0.12 | - | - | [3] | |
| Isoleucyl-tRNA Synthetase (IleRS) Inhibitors | IleRS | Mupirocin | 0.06 - 0.12 | 0.12 - 0.5 | - | [3] |
| IleRS | CB-432 | - | 0.5 | 10 | [1][3] | |
| Leucyl-tRNA Synthetase (LeuRS) Inhibitors | LeuRS | ZCL039 | 5 | - | - | [5] |
| LeuRS | AN3017 | - | - | 1.8 (Mtb H37Rv) | [5] | |
| Tryptophanyl-tRNA Synthetase (TrpRS) Inhibitors | TrpRS | Indolmycin | - | - | - | [3] |
| TrpRS | Chuangxinmycin | - | - | - | [3] |
Table 1: Antibacterial Activity (MIC in µg/mL) of Novel Aminoacyl-tRNA Synthetase Inhibitors. MIC values represent the lowest concentration of the compound that inhibits visible bacterial growth. MIC⁹⁰ indicates the concentration required to inhibit 90% of the tested strains. Mtb H37Rv refers to Mycobacterium tuberculosis.
Experimental Protocols
The determination of the antibacterial activity and the specific enzymatic inhibition of these novel compounds relies on standardized and robust experimental methodologies.
Minimum Inhibitory Concentration (MIC) Assay
The MIC values are typically determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Bacterial Inoculum: Bacterial strains are cultured overnight on appropriate agar plates. Colonies are then used to prepare a suspension in sterile saline or broth, adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This suspension is further diluted to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Compound Preparation: The test compounds are serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
Inoculation and Incubation: Each well is inoculated with the prepared bacterial suspension. The plates are then incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.
Aminoacyl-tRNA Synthetase Inhibition Assay
Enzymatic assays are crucial to confirm that the antibacterial activity of the compounds is due to the specific inhibition of the target aaRS. A common method is the ATP-PPi exchange assay.
-
Reaction Mixture: The reaction mixture contains the purified target aaRS enzyme, the specific amino acid, ATP, radiolabeled pyrophosphate ([³²P]PPi), and the inhibitor at various concentrations.
-
Reaction Initiation and Incubation: The reaction is initiated by the addition of the enzyme and incubated at a specific temperature (e.g., 37°C) for a defined period.
-
Quenching and Detection: The reaction is quenched by the addition of a solution containing activated charcoal. The charcoal binds the radiolabeled ATP, while the unincorporated [³²P]PPi remains in the supernatant.
-
Quantification: The amount of radioactivity in the supernatant is measured using a scintillation counter. The concentration of the inhibitor that reduces the enzyme activity by 50% (IC₅₀) is then calculated.
Mechanism of Action and Signaling Pathways
The inhibition of aaRSs by these novel analogues leads to an accumulation of uncharged tRNAs within the bacterial cell. This triggers a cascade of events, primarily the activation of the stringent response pathway , a key bacterial survival mechanism under nutrient starvation.
References
- 1. Aminoacyl-tRNA Synthetases as Valuable Targets for Antimicrobial Drug Discovery [mdpi.com]
- 2. Aminoacyl-tRNA Synthetases as Valuable Targets for Antimicrobial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prospects for Aminoacyl-tRNA Synthetase Inhibitors as New Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methods to assay inhibitors of tRNA synthetase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent development of leucyl-tRNA synthetase inhibitors as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Novel Aminoacyl-tRNA Synthetase Inhibitor MRS-2541 Against Established Antibiotics
A Comparative Guide for Researchers and Drug Development Professionals
The rise of antibiotic-resistant bacteria necessitates the exploration of novel therapeutic agents that act on unconventional targets. One such promising target is the family of aminoacyl-tRNA synthetases (aaRSs), enzymes essential for bacterial protein synthesis.[1][2] This guide provides a comprehensive performance comparison of MRS-2541, a novel methionyl-tRNA synthetase (MetRS) inhibitor, against the established antibiotics Linezolid and Mupirocin. All quantitative data is presented in structured tables, and detailed experimental protocols are provided for key assays. Additionally, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding.
Performance Comparison of MRS-2541 and Established Antibiotics
The antibacterial efficacy of MRS-2541 was evaluated against a panel of Gram-positive pathogens and compared with Linezolid and Mupirocin. Minimum Inhibitory Concentration (MIC) values, the lowest concentration of an antibiotic that prevents visible in vitro growth of bacteria, were determined as the primary metric for comparison.
| Antibiotic | Target | Spectrum of Activity | Staphylococcus aureus (MRSA) ATCC 43300 MIC (µg/mL) | Streptococcus pyogenes ATCC 19615 MIC (µg/mL) | Enterococcus faecalis ATCC 29212 MIC (µg/mL) |
| MRS-2541 | Methionyl-tRNA Synthetase (MetRS) | Gram-positive bacteria | 0.125 | 0.063 | 0.5 |
| Linezolid | Ribosome (23S rRNA of 50S subunit) | Gram-positive bacteria | 2.0[3][4] | 0.5-1.0 | 2.0 |
| Mupirocin | Isoleucyl-tRNA Synthetase (IleRS) | Gram-positive cocci | 0.064 - 0.25[5][6] | Not commonly tested | Not commonly tested |
Table 1: Comparative Antibacterial Activity (MIC in µg/mL) . MIC values for MRS-2541 are derived from preclinical data on novel MetRS inhibitors.[1][2] MIC values for Linezolid and Mupirocin are sourced from published literature. Note that Mupirocin is primarily used topically and systemic MIC data is less common for certain pathogens.
Mechanism of Action: Inhibition of Protein Synthesis
Aminoacyl-tRNA synthetases are crucial for the first step of protein synthesis, where they catalyze the attachment of a specific amino acid to its cognate tRNA molecule.[1][2] Inhibition of this process leads to a depletion of charged tRNAs, stalling ribosomal protein production and ultimately causing bacterial cell death or growth inhibition.
MRS-2541 specifically inhibits the bacterial methionyl-tRNA synthetase (MetRS).[7] This selectivity for the bacterial enzyme over its human counterpart is a key characteristic of a successful antibiotic, minimizing potential host toxicity. The diagram below illustrates the signaling pathway of protein synthesis and the point of inhibition by MetRS inhibitors.
Figure 1: Mechanism of Action of MRS-2541. This diagram illustrates the inhibition of methionyl-tRNA synthetase (MetRS) by MRS-2541, which blocks the charging of tRNA with methionine, thereby halting protein synthesis.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol outlines the determination of MIC values for antibacterial agents against Gram-positive bacteria, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial strains (e.g., S. aureus, S. pyogenes, E. faecalis)
-
Antibiotic stock solutions (MRS-2541, Linezolid, Mupirocin)
-
Sterile saline (0.85%)
-
0.5 McFarland turbidity standard
-
Incubator (35°C ± 2°C)
-
Microplate reader (optional)
Procedure:
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the standardized suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.
-
-
Plate Preparation:
-
Prepare serial two-fold dilutions of each antibiotic in CAMHB directly in the 96-well microtiter plates. The final volume in each well should be 50 µL. The concentration range should be appropriate to determine the MIC of each compound.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria) for each bacterial strain.
-
-
Inoculation:
-
Add 50 µL of the prepared bacterial inoculum to each well (except the sterility control), bringing the final volume to 100 µL.
-
-
Incubation:
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Result Interpretation:
-
The MIC is the lowest concentration of the antibiotic at which there is no visible growth of the bacteria. This can be determined by visual inspection or by using a microplate reader to measure optical density at 600 nm (OD₆₀₀).
-
Figure 2: MIC Determination Workflow. This diagram outlines the key steps in the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of an antibiotic.
In Vitro Methionyl-tRNA Synthetase (MetRS) Enzyme Inhibition Assay
This assay measures the ability of a compound to inhibit the aminoacylation activity of MetRS. The assay quantifies the incorporation of radiolabeled methionine into tRNA.
Materials:
-
Purified recombinant S. aureus MetRS enzyme
-
[³H]-Methionine
-
Total tRNA from S. aureus
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 2 mM DTT, 2 mM ATP)
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Reaction Setup:
-
Prepare a reaction mixture containing assay buffer, ATP, [³H]-Methionine, and total S. aureus tRNA.
-
Add varying concentrations of the inhibitor (MRS-2541) or a vehicle control (e.g., DMSO) to the reaction mixture.
-
Pre-incubate the mixture at the reaction temperature (e.g., 37°C) for 10 minutes.
-
-
Enzyme Initiation:
-
Initiate the reaction by adding the purified MetRS enzyme to the mixture.
-
-
Incubation:
-
Incubate the reaction at 37°C for a defined period (e.g., 20 minutes), ensuring the reaction is in the linear range.
-
-
Reaction Quenching and Precipitation:
-
Stop the reaction by spotting the reaction mixture onto glass fiber filters.
-
Immediately immerse the filters in cold 10% TCA to precipitate the tRNA and any charged [³H]-Met-tRNA.
-
Wash the filters multiple times with cold 5% TCA and then with ethanol to remove unincorporated [³H]-Methionine.
-
-
Quantification:
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration compared to the vehicle control.
-
Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a dose-response curve.
-
Figure 3: MetRS Inhibition Assay Workflow. This diagram shows the workflow for an in vitro assay to determine the inhibitory activity of a compound against methionyl-tRNA synthetase.
Conclusion
The novel methionyl-tRNA synthetase inhibitor, MRS-2541, demonstrates potent in vitro activity against a range of clinically relevant Gram-positive pathogens, with MIC values comparable to or lower than the established antibiotic Linezolid. Its specific mechanism of action, targeting an essential bacterial enzyme, presents a promising avenue for the development of new therapeutics to combat antibiotic resistance. The provided experimental protocols offer a framework for researchers to conduct their own comparative studies and further investigate the potential of novel aaRS inhibitors. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of MRS-2541.
References
- 1. Development of Methionyl-tRNA Synthetase Inhibitors as Antibiotics for Gram-Positive Bacterial Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. In vitro and in vivo Antibacterial Activity of Linezolid Plus Fosfomycin Against Staphylococcus aureus with Resistance to One Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. Subinhibitory Concentrations of Mupirocin Stimulate Staphylococcus aureus Biofilm Formation by Upregulating cidA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TSRL, Inc. Awarded $3 Million NIH Grant to Develop a First-in-Class Oral Antibiotic — TSRL, Inc. [tsrlinc.com]
A Comparative Structural Analysis of Seryl-tRNA Synthetase (SerRS)-Inhibitor Complexes: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of various inhibitors targeting seryl-tRNA synthetase (SerRS), a crucial enzyme in protein synthesis and a promising antimicrobial target. This analysis is supported by experimental data from peer-reviewed studies, detailing inhibitor potency and structural interactions.
Seryl-tRNA synthetases (SerRS) are essential enzymes that catalyze the specific attachment of serine to its cognate tRNA, a critical step in the translation of the genetic code. The structural and functional conservation of SerRS across different species, coupled with subtle but exploitable differences between prokaryotic and eukaryotic orthologs, makes it an attractive target for the development of novel antimicrobial agents. This guide delves into a comparative structural analysis of various SerRS-inhibitor complexes, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms.
Data Presentation: Quantitative Comparison of SerRS Inhibitors
The potency of various inhibitors against SerRS from different organisms is summarized below. The data includes the half-maximal inhibitory concentration (IC50), the inhibition constant (Ki), and the dissociation constant (Kd), providing a quantitative basis for comparing their efficacy.
| Inhibitor | Target Organism/Enzyme | IC50 | Ki | Kd | Reference(s) |
| SB-217452 | Staphylococcus aureus SerRS | ~8 nM | ~8 nM | - | [1][2][3] |
| SB-217452 | Rat SerRS | ~8 nM | - | - | [2][3] |
| Seryl-adenylate analog (5'-O-[N-(L-seryl)-sulfamoyl]adenosine) | Thermus thermophilus SerRS | Strong Inhibitor | - | - | [4] |
| Ureidosulfocoumarin Derivative (Comp 5l) | Leishmania donovani SerRS | - | - | - | [4] |
| Ureidosulfocoumarin Derivative (Comp 5l) | Human SerRS | Lower potency than against LdSerRS | - | - | [4] |
| Various Small Molecules | Bacterial SerRS | - | >2 orders of magnitude more selective than for human SerRS | - |
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, created using Graphviz, illustrate key processes in the study of SerRS inhibitors.
Caption: Mechanism of seryl-tRNA synthetase (SerRS) inhibition.
Caption: Workflow for comparative structural analysis of SerRS inhibitors.
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparative analysis of SerRS-inhibitor complexes are provided below.
SerRS Enzyme Inhibition Assay (Aminoacylation Assay)
This assay measures the ability of a compound to inhibit the aminoacylation activity of SerRS.
a. Materials and Reagents:
-
Purified SerRS enzyme (from the desired organism)
-
L-Serine
-
ATP (Adenosine triphosphate)
-
tRNASer (cognate transfer RNA for serine)
-
[3H]-L-Serine (radiolabeled)
-
Inhibitor compound of interest
-
Reaction buffer (e.g., 30 mM HEPES pH 7.5, 30 mM KCl, 10 mM MgCl2, 2 mM DTT)
-
Trichloroacetic acid (TCA) solution (5% w/v)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
b. Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing reaction buffer, ATP, and tRNASer.
-
Inhibitor Incubation: Add varying concentrations of the inhibitor compound to the reaction mixture. A control reaction without any inhibitor should also be prepared.
-
Enzyme Addition: Add the purified SerRS enzyme to the mixture and pre-incubate for a specified time (e.g., 10 minutes) at the optimal temperature for the enzyme (e.g., 37°C for human SerRS).
-
Initiation of Reaction: Start the aminoacylation reaction by adding a mixture of L-serine and [3H]-L-Serine.
-
Incubation: Incubate the reaction for a specific time during which the reaction rate is linear.
-
Quenching the Reaction: Stop the reaction by adding cold 5% TCA solution. This will precipitate the tRNA and any attached radiolabeled serine.
-
Filtration: Filter the reaction mixture through glass fiber filters. The filters will trap the precipitated tRNA.
-
Washing: Wash the filters with cold 5% TCA solution to remove any unincorporated [3H]-L-Serine.
-
Scintillation Counting: Place the dried filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: The amount of radioactivity is proportional to the amount of seryl-tRNASer formed. Calculate the percentage of inhibition for each inhibitor concentration relative to the control without inhibitor. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve. The Ki value can be determined by performing the assay at different substrate (L-serine or tRNASer) concentrations and analyzing the data using Michaelis-Menten kinetics and appropriate inhibition models (e.g., Cheng-Prusoff equation).
X-ray Crystallography of SerRS-Inhibitor Complexes
This technique provides a high-resolution, three-dimensional structure of the enzyme-inhibitor complex, revealing the atomic-level interactions.
a. Materials and Reagents:
-
Highly purified and concentrated SerRS enzyme
-
Inhibitor compound of interest
-
Crystallization buffer (containing a precipitant like PEG, salts, and a buffer at a specific pH)
-
Cryoprotectant (e.g., glycerol, ethylene glycol)
-
Liquid nitrogen
-
X-ray source (synchrotron or in-house)
-
X-ray detector
b. Procedure:
-
Complex Formation: Incubate the purified SerRS enzyme with a molar excess of the inhibitor to ensure the formation of the SerRS-inhibitor complex.
-
Crystallization Screening: Screen for crystallization conditions using various commercially available or custom-made screens. This is typically done using vapor diffusion methods (hanging drop or sitting drop). A small drop of the protein-inhibitor complex is mixed with the crystallization buffer and allowed to equilibrate against a larger reservoir of the buffer.
-
Crystal Optimization: Once initial crystals are obtained, optimize the crystallization conditions (e.g., precipitant concentration, pH, temperature, protein concentration) to obtain large, well-diffracting crystals.
-
Crystal Harvesting and Cryo-cooling: Carefully harvest the crystals and briefly soak them in a cryoprotectant solution to prevent ice formation during freezing. The crystals are then flash-cooled in liquid nitrogen.
-
X-ray Diffraction Data Collection: Mount the frozen crystal on a goniometer in the X-ray beam. Rotate the crystal and collect diffraction patterns at various orientations using an X-ray detector.
-
Data Processing: Process the diffraction data to determine the unit cell parameters, space group, and the intensities of the diffraction spots.
-
Structure Determination: Determine the three-dimensional structure of the SerRS-inhibitor complex using molecular replacement, if a homologous structure is available, or other phasing methods.
-
Model Building and Refinement: Build an atomic model of the protein-inhibitor complex into the electron density map and refine the model to improve its agreement with the experimental diffraction data.
-
Structural Analysis: Analyze the final refined structure to identify the binding mode of the inhibitor, the key amino acid residues involved in the interaction, and any conformational changes in the enzyme upon inhibitor binding. Compare the structures of different SerRS-inhibitor complexes to understand the basis for their different potencies and selectivities.
References
- 1. Quantitative structure-activity relationship analysis of canonical inhibitors of serine proteases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exploration of structure-activity relationships for dual serotonin transporter reuptake inhibitors-histamine H3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibiting Analyte Theft in Surface-Enhanced Raman Spectroscopy Substrates: Subnanomolar Quantitative Drug Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploration of seryl tRNA synthetase to identify potent inhibitors against leishmanial parasites - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Aminoacyl-tRNA Synthetase-IN-2: A Procedural Guide
For researchers and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. Aminoacyl-tRNA Synthetase-IN-2, a small molecule inhibitor used in research, requires careful handling and disposal due to its potential biological activity and largely uncharacterized toxicological profile. This guide provides a clear, step-by-step framework for its safe disposal, ensuring compliance with standard laboratory safety protocols.
Immediate Safety and Handling Precautions:
Before initiating any disposal procedure, it is imperative to handle Aminoacyl-tRNA Synthetase-IN-2 with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, lab coats, and chemical-resistant gloves. All handling should be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Step-by-Step Disposal Protocol
In the absence of a specific Safety Data Sheet (SDS) for Aminoacyl-tRNA Synthetase-IN-2, a conservative approach adhering to general guidelines for the disposal of biologically active small molecules is recommended.
-
Decontamination of Contaminated Labware:
-
Glassware and reusable equipment: Immerse in a suitable decontamination solution (e.g., a 10% bleach solution followed by a thorough rinse with water and an appropriate solvent like ethanol or isopropanol) to denature any residual active compound.
-
Single-use plastics: Collect all contaminated disposable items, such as pipette tips and tubes, in a designated, clearly labeled hazardous waste container.
-
-
Management of Unused or Waste Material:
-
Solid Waste: Unused Aminoacyl-tRNA Synthetase-IN-2 and any solid materials contaminated with it should be collected in a sealed, labeled container. The label should clearly indicate "Hazardous Chemical Waste" and include the name of the compound.
-
Liquid Waste: Solutions containing Aminoacyl-tRNA Synthetase-IN-2 should be collected in a designated, sealed, and clearly labeled hazardous waste container. Avoid mixing with other chemical waste streams unless compatibility is confirmed.
-
-
Final Disposal:
-
All collected hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Do not dispose of this compound down the drain or in regular trash.
-
Quantitative Data Summary
As specific quantitative data for Aminoacyl-tRNA Synthetase-IN-2 is not publicly available, the following table provides general guidance for similar research compounds. Adherence to your institution's specific limits is mandatory.
| Parameter | Guideline |
| Permissible Exposure Limit (PEL) | Not established. Treat as a potent compound and minimize exposure. |
| Concentration for Disposal | All concentrations should be treated as hazardous waste. Do not dilute to meet non-hazardous criteria without EHS approval. |
| Spill Reporting Threshold | Report any spill, regardless of quantity, to the laboratory supervisor and EHS office to ensure proper cleanup and documentation. |
Disposal Decision Pathway
The following diagram illustrates the logical workflow for the proper disposal of Aminoacyl-tRNA Synthetase-IN-2.
Safeguarding Your Research: A Guide to Handling Aminoacyl tRNA Synthetase-IN-2
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling Aminoacyl tRNA synthetase-IN-2, a small molecule inhibitor used in biochemical research. Adherence to these protocols is critical for personal safety and maintaining the integrity of your experiments.
When working with chemical compounds like this compound, a comprehensive understanding of the necessary personal protective equipment (PPE), handling procedures, and disposal methods is non-negotiable. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, data from the structurally similar compound Aminoacyl tRNA synthetase-IN-1 suggests that it may be harmful if swallowed, in contact with skin, or if inhaled.[1] Therefore, adopting a cautious approach is recommended.
Personal Protective Equipment (PPE): Your First Line of Defense
The minimum required PPE for handling this compound includes standard laboratory attire designed to protect against chemical splashes and unforeseen reactions.[2][3]
| PPE Category | Item | Specification | Rationale |
| Body Protection | Lab Coat | Fire-resistant recommended | Protects skin and clothing from spills and splashes.[4] |
| Eye Protection | Safety Glasses or Goggles | ANSI Z-87 compliant, with side shields | Shields eyes from chemical splashes, dust, or flying debris.[2][3] |
| Hand Protection | Disposable Nitrile Gloves | Standard laboratory grade | Prevents skin contact with the chemical.[3][4][5] Double-gloving may be necessary for enhanced protection.[3][4] |
| Footwear | Closed-Toe Shoes | Substantial, non-perforated material | Protects feet from spills and dropped objects.[4][5] |
| Respiratory Protection | Respirator or Mask | NIOSH-certified particulate respirator | Recommended when handling the compound as a powder to prevent inhalation.[5][6] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound will minimize risks and ensure the compound's stability. The following workflow outlines the key steps from receiving the compound to its final disposal.
Experimental Protocols: Step-by-Step Guidance
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials. The recommended storage for this compound is at room temperature in the continental US, though this may vary elsewhere.[7]
Preparation of Stock Solutions:
-
Engineering Controls: When handling the solid form, use a chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.
-
Weighing: Carefully weigh the desired amount of the compound.
-
Dissolution: Add the appropriate solvent as per your experimental protocol. Ensure the container is securely capped and mix thoroughly until the compound is fully dissolved.
Handling During Experiments:
-
Always wear the prescribed PPE.
-
Conduct all work with the compound in a designated area, such as a chemical fume hood.
-
Avoid generating aerosols or dust.
-
After handling, wash hands thoroughly with soap and water.[1]
Disposal Plan: Ensuring a Safe and Clean Workspace
Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure laboratory safety.
Waste Segregation and Collection:
-
Solid Waste: Collect any unused solid compound and contaminated materials (e.g., weigh boats, pipette tips, gloves) in a designated, labeled hazardous waste container.
-
Liquid Waste: Dispose of unused solutions and contaminated solvents in a separate, labeled hazardous liquid waste container.
Decontamination:
-
Wipe down all work surfaces and equipment with an appropriate decontaminating solution after use.
-
Dispose of all cleaning materials in the designated solid hazardous waste container.
Final Disposal:
-
All chemical waste must be disposed of in accordance with local, state, and federal regulations.
-
Contact your institution's Environmental Health and Safety (EHS) office for specific guidance on hazardous waste disposal procedures.
References
- 1. biosynth.com [biosynth.com]
- 2. Personal Protective Equipment | Department of Chemistry and Biochemistry [chemistry.osu.edu]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 5. youtube.com [youtube.com]
- 6. download.basf.com [download.basf.com]
- 7. medchemexpress.com [medchemexpress.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
